molecular formula C10H12O B1603093 (4-Cyclopropylphenyl)methanol CAS No. 454678-87-6

(4-Cyclopropylphenyl)methanol

Cat. No.: B1603093
CAS No.: 454678-87-6
M. Wt: 148.2 g/mol
InChI Key: OUUVDKAYACQKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropylphenyl)methanol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUVDKAYACQKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622740
Record name (4-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454678-87-6
Record name (4-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored for Drug Development Professionals by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Cyclopropylphenyl)methanol (CAS: 454678-87-6)

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a reactive benzylic alcohol moiety makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-Cyclopropylbenzyl alcohol, is a solid or semi-solid organic compound at room temperature. The presence of the cyclopropyl ring, a motif frequently employed in pharmaceutical design, is of particular note. This three-membered ring introduces conformational rigidity and can modulate metabolic stability and binding affinity in target molecules, making this alcohol a desirable starting material.[1]

Below is a summary of its key physical and chemical properties, compiled from authoritative sources.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 454678-87-6[2][3]
Molecular Formula C₁₀H₁₂O[2][3]
Molecular Weight 148.20 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 4-Cyclopropylbenzyl Alcohol[2][4]
Physical Form Solid or semi-solid
Purity Typically ≥95%
Storage Sealed in dry, 2-8°C[5]
SMILES C1CC1C2=CC=C(C=C2)CO[3]
InChIKey OUUVDKAYACQKRO-UHFFFAOYSA-N[3]
Structural Representation:

The fundamental structure of the molecule is depicted below.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Validated Approach

The most direct and common laboratory synthesis of this compound involves the selective reduction of its corresponding aldehyde, 4-Cyclopropylbenzaldehyde. This transformation is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:
  • Precursor: 4-Cyclopropylbenzaldehyde (CAS 20034-50-8) is a commercially available and stable starting material.[6]

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective for aldehydes and ketones. It is also significantly safer to handle in a standard laboratory setting, as it reacts slowly with protic solvents like methanol or ethanol, which are convenient for dissolving the aldehyde precursor.[7]

  • Solvent: Methanol is an excellent solvent for both the starting aldehyde and the NaBH₄, facilitating a homogenous reaction mixture and efficient reduction.[8]

Logical Workflow for Synthesis and Verification:

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification cluster_validation Structure & Purity Validation A Dissolve 4-Cyclopropylbenzaldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Stir at Room Temp (Reaction Monitoring by TLC) C->D E Quench with H₂O (Destroy excess NaBH₄) D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H Concentrate in vacuo (Rotary Evaporator) G->H I ¹H NMR & ¹³C NMR H->I Crude Product L Confirm Product Identity & Purity >95% I->L J FTIR Spectroscopy J->L K Mass Spectrometry K->L

Caption: Self-validating workflow for synthesis and characterization.

Step-by-Step Laboratory Protocol:
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Cyclopropylbenzaldehyde (5.0 g, 34.2 mmol). Dissolve the aldehyde in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0°C. This is critical to moderate the initial exothermic reaction upon addition of the hydride.

  • Reduction: Slowly add sodium borohydride (1.94 g, 51.3 mmol, 1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition prevents excessive foaming and temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired alcohol.

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid or oil.

  • Purification (Optional): If required, the product can be further purified by flash column chromatography on silica gel.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods provide a definitive fingerprint of the molecule.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂OH group. δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the cyclopropyl group. δ ~4.6 ppm (s, 2H): Methylene protons of the CH₂OH group. δ ~2.5 ppm (s, 1H): Hydroxyl proton (broad, D₂O exchangeable). δ ~1.9 ppm (m, 1H): Methine proton of the cyclopropyl group. δ ~0.9 ppm & ~0.6 ppm (m, 4H): Methylene protons of the cyclopropyl group.
¹³C NMR δ ~140-145 ppm: Quaternary aromatic carbons. δ ~126-129 ppm: Aromatic CH carbons. δ ~65 ppm: Benzylic CH₂OH carbon. δ ~15 ppm: Cyclopropyl CH carbon. δ ~10 ppm: Cyclopropyl CH₂ carbons.
FTIR (cm⁻¹) ~3300 (broad): O-H stretching vibration, characteristic of the alcohol functional group and indicative of hydrogen bonding.[9][10] ~3000-3100: Aromatic and cyclopropyl C-H stretching. ~2850-2950: Aliphatic C-H stretching from the CH₂ group. ~1010-1050: C-O stretching vibration.[9]
Mass Spec (EI) M⁺ at m/z = 148.20: Molecular ion peak.[11] Common Fragments: m/z = 131 (loss of -OH), m/z = 119 (loss of -CH₂OH), m/z = 91 (tropylium ion).

Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent used. Common solvents for this analysis include CDCl₃ and DMSO-d₆.[12][13]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in providing a pre-formed cyclopropyl-aryl scaffold.

  • Scaffold for Medicinal Chemistry: The molecule serves as a starting point for introducing the 4-cyclopropylbenzyl moiety into larger, more complex molecules. The hydroxyl group is a versatile handle for various chemical transformations, including oxidation to the aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or etherification.[1][14]

  • Modulation of Pharmacokinetic Properties: The cyclopropyl group is often used by medicinal chemists as a "metabolic blocker" or to improve a compound's lipophilicity and cell permeability, which are critical parameters in drug design.[1] The availability of this compound as a building block streamlines the synthesis of compounds where these properties are desired.[15]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

GHS Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:[3]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and nitrile gloves.[16]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

  • Spills: In case of a spill, sweep up the solid material carefully and place it into a suitable, labeled container for disposal. Avoid generating dust.[16]

  • Storage: Store in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[5]

Conclusion

This compound (CAS 454678-87-6) is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical and fine chemical industries. Its utility is derived from the strategic combination of a reactive alcohol functional group and a desirable cyclopropyl-aryl scaffold. The straightforward synthesis via reduction of the corresponding aldehyde, coupled with clear analytical validation methods, makes it a reliable intermediate for drug discovery pipelines. Proper adherence to safety and handling protocols ensures its effective and safe utilization in the laboratory.

References

  • Cole-Parmer. Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol.[Link]

  • ChemWhat. this compound.[Link]

  • SDS-Search. this compound.[Link]

  • PubChem, National Institutes of Health. this compound.[Link]

  • NIST WebBook. Benzenemethanol, alpha-cyclopropyl-4-methyl-.[Link]

  • NIST WebBook. Cyclopropyl phenylmethanol.[Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis.[Link]

  • NIST WebBook. Cyclopropyl phenylmethanol.[Link]

  • Google Patents.
  • Moore, M. H., & Hudson, R. L. (2023). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Planetary Science Journal. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methanol.[Link]

  • Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.[Link]

  • Nolan, S. P., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • PubChem, National Institutes of Health. Cyclopropyl(4'-ethyl-[1,1'-biphenyl]-4-yl)methanol.[Link]

  • UCLA, WebSpectra. Introduction to IR Spectra.[Link]

  • ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.[Link]

  • ResearchGate. The calculated IR spectra of methanol monomer and clusters.[Link]

  • ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis.[Link]

Sources

An In-Depth Technical Guide to (4-Cyclopropylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "bioisostere" of choice, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and conformational rigidity.[1][2] The strained three-membered ring imparts unique electronic and steric properties that can enhance binding affinity to biological targets and block sites of metabolic degradation.[2] (4-Cyclopropylphenyl)methanol, a key building block, provides a direct and efficient route to incorporate the valuable 4-cyclopropylphenyl pharmacophore into more complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and strategic applications for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [3]
IUPAC Name This compound[3]
CAS Number 454678-87-6[3]
Synonyms 4-Cyclopropylbenzyl alcohol[3]
Appearance Expected to be a solid or oil at room temperatureGeneral knowledge of benzyl alcohols
Expected Spectroscopic Data

While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the following ¹H and ¹³C NMR data can be reliably predicted based on extensive studies of cyclopropylbenzene derivatives. The magnetic anisotropy of the cyclopropane ring results in a characteristic upfield shift for its protons.

¹H NMR (Expected) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~7.25d, J ≈ 8.0 Hz2HH-2, H-6 (ortho to CH₂OH)
Aromatic Protons~7.05d, J ≈ 8.0 Hz2HH-3, H-5 (ortho to cyclopropyl)
Benzylic Protons~4.60s2H-CH₂ OH
Cyclopropyl Methine~1.90m1H-CH - (cyclopropyl)
Cyclopropyl Methylene~0.95m2H-CH₂ - (cyclopropyl, trans)
Cyclopropyl Methylene~0.70m2H-CH₂ - (cyclopropyl, cis)
¹³C NMR (Expected) Chemical Shift (δ, ppm) Assignment
Aromatic Carbon~144.0C-4 (ipso, attached to cyclopropyl)
Aromatic Carbon~138.0C-1 (ipso, attached to CH₂OH)
Aromatic Carbon~128.5C-2, C-6
Aromatic Carbon~126.0C-3, C-5
Benzylic Carbon~65.0-C H₂OH
Cyclopropyl Methine~15.5-C H- (cyclopropyl)
Cyclopropyl Methylene~10.0-C H₂- (cyclopropyl)

Synthesis Protocol: Chemoselective Aldehyde Reduction

The most direct and efficient synthesis of this compound involves the chemoselective reduction of the commercially available precursor, 4-cyclopropylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, mild reaction conditions, and operational simplicity.

Causality and Experimental Rationale

Sodium borohydride is a source of hydride ions (H⁻). The carbonyl carbon of an aldehyde is electrophilic due to the electronegativity of the oxygen atom. The hydride attacks this carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. The alcoholic solvent then serves as a proton source to quench this intermediate, yielding the primary alcohol. This method is highly selective for aldehydes and ketones and will not reduce other potentially present functional groups like esters or nitriles under these conditions. Methanol is an excellent solvent as it readily dissolves both the aldehyde starting material and the NaBH₄ reagent.

Step-by-Step Methodology

Reaction: Reduction of 4-Cyclopropylbenzaldehyde

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A 4-Cyclopropylbenzaldehyde P1 Dissolve aldehyde in Methanol at 0°C (Ice Bath) A->P1 B Sodium Borohydride (NaBH4) P2 Portion-wise addition of NaBH4 B->P2 C Methanol (Solvent) C->P1 P1->P2 P3 Reaction monitoring by TLC P2->P3 P4 Aqueous Workup (e.g., add water, then HCl) P3->P4 P5 Extraction with Ethyl Acetate P4->P5 P6 Purification (e.g., Column Chromatography) P5->P6 Z This compound P6->Z

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Cyclopropylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-cyclopropylbenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Rationale: This controlled addition prevents an excessive exotherm and uncontrolled release of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Caution: Hydrogen gas will be evolved. Continue adding acid until the pH is ~5-6.

  • Solvent Removal: Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of residue).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development: A Scaffold for Autotaxin Inhibitors

The true value of this compound is realized in its role as a key intermediate for the synthesis of complex, biologically active molecules. A notable example is its use in the development of novel condensed[4][5]diazepine compounds, which have been identified as potent inhibitors of Autotaxin (ATX).[6]

Autotaxin (ATX) , also known as lysophospholipase D, is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid signaling molecule that interacts with a family of G protein-coupled receptors (LPARs), triggering a wide range of cellular responses including proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a high-value therapeutic target.[6]

G cluster_pathway ATX-LPA Signaling Pathway cluster_intervention Therapeutic Intervention LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) ENPP2 LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Binds Downstream Downstream Signaling (e.g., Rho, PI3K, MAPK) LPAR->Downstream Activates Effects Pathological Effects: - Cell Proliferation - Migration - Fibrosis Downstream->Effects Reactant This compound (Building Block) Inhibitor Novel ATX Inhibitor (e.g., condensed [1,4]diazepine) Reactant->Inhibitor Synthesis Inhibitor->ATX Inhibits

Caption: Role of this compound in developing ATX inhibitors.

In the synthesis described in patent US10669285B2, this compound is used as a nucleophile in a multi-step sequence to construct the final diazepine-based inhibitor.[6] The cyclopropylphenyl group is a critical component of the pharmacophore, likely occupying a key hydrophobic pocket in the active site of the ATX enzyme, thereby contributing to the compound's inhibitory potency.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple benzyl alcohol derivative; it is a strategic synthetic intermediate that provides access to the highly desirable cyclopropylphenyl motif. Its straightforward synthesis via the reduction of 4-cyclopropylbenzaldehyde, combined with its demonstrated utility in the construction of potent enzyme inhibitors, underscores its importance for researchers in medicinal chemistry and drug discovery. Proper understanding of its properties, synthesis, and safe handling procedures will enable scientists to effectively leverage this valuable building block in the development of next-generation therapeutics.

References

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • U.S. Patent No. US10669285B2. (2020). Condensed[4][5] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents. Retrieved from

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

  • MySkinRecipes. (n.d.). อนุพันธ์เบนซิลแอลกอฮอลสำหรับเภสัชกรรม (9). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

  • German Patent No. DE19543087A1. (1997). Process for the preparation of cyclopropylmethanol. Google Patents.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzyl Alcohol in Pharmaceutical Formulations. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]

Sources

Structure and characterization of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Characterization of (4-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a benzylic alcohol featuring a cyclopropyl substituent, serves as a valuable building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a rigid, strained cyclopropyl ring and a reactive benzylic alcohol moiety makes it an attractive intermediate for developing novel chemical entities. This guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of this compound. We delve into the practical application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data validation.

Introduction and Chemical Identity

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] The molecule's architecture consists of a methanol group attached to a phenyl ring, which is substituted with a cyclopropyl group at the para (4) position. This structure imparts a specific set of properties, including a topological polar surface area of 20.2 Ų, which can be relevant for its interactions in biological systems.[1] Its role as a synthetic intermediate is underscored by its utility in introducing the 4-cyclopropylbenzyl motif into larger, more complex molecules.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 454678-87-6[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Monoisotopic Mass 148.088815002 Da[1]
SMILES C1CC1C2=CC=C(C=C2)CO[1]
Appearance (Typically a colorless liquid or low-melting solid)N/A

Synthesis Pathway: Reduction of 4-Cyclopropylbenzaldehyde

A robust and widely applicable method for synthesizing this compound is the reduction of the corresponding aldehyde, 4-cyclopropylbenzaldehyde. This transformation is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Causality of Experimental Choice: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons. NaBH₄ is chemoselective for aldehydes and ketones, stable in protic solvents like methanol or ethanol, and significantly safer to handle due to its lower reactivity with water and alcohols.[2] The alcoholic solvent not only dissolves the starting material but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product.

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification A Dissolve 4-Cyclopropylbenzaldehyde in Methanol (MeOH) B Cool solution in ice bath (0°C) A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with H2O or dilute HCl D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography (Silica gel) H->I J J I->J Yields this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask, dissolve 4-cyclopropylbenzaldehyde (1.0 eq) in methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5°C.

  • Reduction: Slowly add sodium borohydride (1.1 eq) in small portions, monitoring for any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture in an ice bath again and cautiously add deionized water or 1M HCl to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure this compound.

Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Diagram 2: Analytical Characterization Workflow

G A Synthesized This compound B 1H & 13C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of ¹H and ¹³C nuclei.

Protocol: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Expected Signals

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (ortho to CH₂OH)~7.30Doublet (d)2HAromatic protons
Ar-H (ortho to cyclopropyl)~7.05Doublet (d)2HAromatic protons
-CH ₂OH~4.65Singlet (s) or Doublet (d)2HBenzylic protons
-CH₂OH ~1.6-2.0 (variable)Broad Singlet (br s)1HHydroxyl proton
-CH -(cyclopropyl)~1.85-1.95Multiplet (m)1HCyclopropyl methine
-CH ₂- (cyclopropyl)~0.90-1.00Multiplet (m)2HCyclopropyl methylene
-CH ₂- (cyclopropyl)~0.65-0.75Multiplet (m)2HCyclopropyl methylene

Expertise & Interpretation:

  • The two distinct doublets in the aromatic region (7.0-7.5 ppm) are characteristic of a 1,4-disubstituted benzene ring.

  • The benzylic protons (-CH₂OH) appear as a singlet around 4.65 ppm. This signal may couple with the hydroxyl proton, appearing as a doublet if the exchange rate is slow.[4]

  • The highly shielded signals below 1 ppm are the hallmark of the strained cyclopropyl ring protons.

¹³C NMR Spectroscopy: Expected Signals

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
CarbonChemical Shift (δ, ppm)Assignment
C -OH (ipso)~140-141Aromatic quaternary
C -cyclopropyl (ipso)~144-145Aromatic quaternary
Ar-C H~128-129Aromatic methine
Ar-C H~125-126Aromatic methine
-C H₂OH~65Benzylic carbon
-C H- (cyclopropyl)~15Cyclopropyl methine
-C H₂- (cyclopropyl)~10Cyclopropyl methylene
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Protocol: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a spectrum can be acquired from a solution in a solvent like CCl₄.[6]

Expertise & Interpretation:

  • O-H Stretch: A strong, broad absorption band between 3200-3400 cm⁻¹ is the most definitive evidence of the hydroxyl (-OH) group.[7] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ indicate C-H bonds on the aromatic ring and cyclopropyl group (sp² and strained sp³). Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the benzylic methylene group (sp³).

  • C=C Stretch: Aromatic ring stretching vibrations appear as one or more sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1075 cm⁻¹ region is characteristic of the C-O single bond stretch of a primary alcohol.[7]

Table 4: Key IR Absorption Frequencies
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Hydroxyl (-OH)3200 - 3400Strong, BroadO-H Stretch
Aromatic C-H3000 - 3100MediumC-H Stretch
Aliphatic C-H2850 - 3000MediumC-H Stretch
Aromatic Ring1450 - 1600Medium-WeakC=C Stretch
Primary Alcohol1000 - 1075StrongC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Protocol: The sample is introduced into the mass spectrometer and ionized, typically by Electron Ionization (EI). The instrument then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise & Interpretation:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at an m/z equal to its molecular weight. For C₁₀H₁₂O, this is expected at m/z = 148.[8][9] High-resolution MS can confirm the elemental composition with high accuracy (expected m/z = 148.0888).[1]

  • Key Fragmentation: The most prominent fragmentation pathway for benzylic alcohols is the loss of the hydroxyl group or water. A significant peak is expected at m/z = 131 (M-OH)⁺ or m/z = 130 (M-H₂O)⁺. The cleavage of the bond between the benzylic carbon and the aromatic ring can lead to a fragment at m/z = 117 , corresponding to the cyclopropylphenyl cation. Further fragmentation of the cyclopropyl group can also be observed.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The structural characterization of this compound is a clear-cut process when approached with a validated, multi-technique workflow. The convergence of data from NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and aromatic ring), and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently synthesize and characterize this versatile chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22135711, this compound. Available at: [Link]

  • NIST (2021). Benzenemethanol, alpha-cyclopropyl-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • NIST (2021). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Available at: [Link]

  • NIST (2021). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry (n.d.). Organic Chemistry Data. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Doc Brown's Chemistry (n.d.). Infrared spectrum of methanol. Available at: [Link]

  • UCLA Chemistry (n.d.). Introduction to IR Spectra. Available at: [Link]

  • ResearchGate (n.d.). 1H NMR (500 MHz, methanol-d4) chemical shifts. Available at: [Link]

  • ResearchGate (n.d.). The calculated IR spectra of methanol monomer and clusters. Available at: [Link]

Sources

A Technical Guide to the Safety and Hazard Management of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document provides a comprehensive safety overview for (4-Cyclopropylphenyl)methanol. As a research chemical, it lacks extensive, publicly available toxicological data. Therefore, this guide emphasizes a risk-based approach, combining known data with hazard assessment by structural analogy and adherence to rigorous laboratory safety protocols for handling compounds with unknown toxicity profiles.

Section 1: Compound Identification and Known Hazard Profile

This compound is an aromatic alcohol used as a building block in organic synthesis. Its core structure consists of a benzene ring substituted with a cyclopropyl group and a hydroxymethyl group.

1.1 Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1][2]
CAS Number 454678-87-6[1][2]
Appearance Not specified (typically a solid or oil)
Storage Sealed in dry, 2-8°C[2]

1.2 GHS/CLP Hazard Classification

Data aggregated from suppliers and chemical databases provide a harmonized GHS classification for this compound.[1] It is crucial to treat these as the minimum known hazards.

  • Pictograms:

    • (Exclamation Mark)

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Hazard Classes:

    • Acute Toxicity, Oral (Category 4)[1]

    • Skin Irritation (Category 2)[1]

    • Eye Irritation (Category 2A)[1]

    • Specific Target Organ Toxicity — Single Exposure; Respiratory tract irritation (Category 3)[1]

Section 2: Hazard Assessment by Structural Analogy

Due to the limited specific toxicological data for this compound, a prudent approach involves examining the hazards of its core structural components: the benzyl alcohol moiety and the cyclopropylbenzene moiety. This "read-across" analysis helps to anticipate potential, unconfirmed hazards.

2.1 The Benzyl Alcohol Moiety

Benzyl alcohol (C₆H₅CH₂OH) is the parent aromatic alcohol.[3] It is a well-characterized compound with low acute toxicity (LD₅₀ of 1.2 g/kg in rats) but presents several relevant hazards.[3]

  • Metabolism & Toxicity: In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid, conjugated, and excreted.[3] However, very high concentrations can lead to toxic effects, including respiratory failure, hypotension, convulsions, and paralysis.[3][4] The acute toxicity is attributed to the alcohol itself, not its primary metabolite, benzaldehyde.[5]

  • Irritation: It is a known skin and eye irritant.[4] Pure benzyl alcohol can cause corneal necrosis.[4]

  • Sensitization: Repeated exposure can lead to contact dermatitis, particularly in individuals with sensitive skin.[4]

  • Reactivity: As a primary alcohol, it reacts with carboxylic acids to form esters and can be oxidized to an aldehyde.[3] Benzylic alcohols are particularly reactive due to the formation of resonance-stabilized benzylic carbocations.[6]

Implication for this compound: The presence of the benzyl alcohol structure strongly supports the observed skin, eye, and respiratory irritation (H315, H319, H335). The potential for systemic effects at high concentrations, while unconfirmed, should be considered a plausible risk.

2.2 The Cyclopropylbenzene Moiety

Cyclopropylbenzene (C₉H₁₀) provides insight into the influence of the cyclopropyl substituent.

  • Flammability: Cyclopropylbenzene is a flammable liquid (Flash Point 44 °C).[7] This suggests that while this compound itself is not classified as flammable, its vapor may form flammable mixtures with air, and it should be kept away from ignition sources.

  • General Handling: Safe handling guides for cyclopropylbenzene emphasize the need for chemical-resistant gloves, safety goggles, and use in a well-ventilated area or with a respirator.[7]

Implication for this compound: The primary contribution from this moiety is the potential for flammability, although the alcohol group in the target molecule may alter this property. The general handling precautions for cyclopropylbenzene reinforce the need for robust PPE.

Section 3: Risk Management & Safe Handling Protocols

The cornerstone of safety for research chemicals is a comprehensive risk assessment and the strict application of the Hierarchy of Controls.

3.1 Risk Assessment Workflow

Before any new experiment, a formal risk assessment should be conducted.

RiskAssessment cluster_plan Planning & Assessment cluster_execution Execution & Review A Identify Hazards - GHS Data (H302, H315, H319, H335) - Analog Data (Systemic Effects?) - Procedural Hazards (Heating, Pressure) B Assess Risks - Evaluate Exposure Routes (Inhalation, Dermal) - Determine Quantities Used - Assess Frequency & Duration A->B C Select Controls (Hierarchy of Controls) B->C D Implement Controls (Engineering, Admin, PPE) C->D E Perform Experiment (Follow SOP) D->E F Review & Update - Were controls effective? - Any unexpected events? - Update assessment for next use. E->F

Caption: Risk assessment workflow for this compound.

3.2 Hierarchy of Controls

This framework prioritizes the most effective safety measures.

HierarchyOfControls Elimination Elimination (Most Effective) Not feasible - compound is required Substitution Substitution Use a less hazardous analog? Elimination->Substitution Engineering Engineering Controls Work in a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Standard Operating Procedures (SOPs) Restricted Access Areas Mandatory Training Engineering->Administrative PPE Personal Protective Equipment (PPE) Lab coat, nitrile gloves, safety glasses (Least Effective) Administrative->PPE

Caption: Hierarchy of controls applied to handling this compound.

3.3 Recommended Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Assemble all necessary PPE:

      • Eye/Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.

      • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (Nitrile is a suitable starting point, but glove compatibility should be verified with the manufacturer for prolonged tasks).

      • Respiratory Protection: Not typically required if work is confined to a fume hood.

  • Handling:

    • Conduct all manipulations, including weighing and transfers, inside the fume hood to mitigate inhalation risk.

    • Use tools (spatulas, syringes) to avoid direct contact.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

  • Waste Disposal:

    • Dispose of waste as hazardous chemical waste in a dedicated, sealed, and labeled container.

    • Do not dispose of down the drain or into the environment. Follow all local, state, and federal regulations.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash the mouth out with water.[8] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

  • Spills/Leaks:

    • Evacuate the immediate area and remove all ignition sources.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the material into a suitable, sealed container for hazardous waste disposal.

References

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Kimber, I., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. PubMed. Retrieved from [Link]

  • Medlab Gear. (2017). Benzyl Alcohol Toxicity. Retrieved from [Link]

  • U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from [Link]

  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Sarvan Sir - Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

  • Wan, P., & Budac, D. (1993). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

  • ChemExper. (n.d.). This compound - Free SDS search. Retrieved from [Link]

Sources

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Resurgence of a Privileged Scaffold

The cyclopropyl group, the smallest of the carbocycles, has firmly established itself as a privileged structural motif in modern medicinal chemistry. Its deceptively simple three-membered ring belies a wealth of unique electronic and conformational properties that medicinal chemists strategically exploit to overcome pervasive challenges in drug discovery. From enhancing metabolic stability to locking in bioactive conformations, the cyclopropyl ring is a versatile tool for fine-tuning the properties of therapeutic candidates. Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new molecular entities containing this moiety, a testament to its value in contemporary drug design.[1][2] This guide, intended for researchers and drug development scientists, delves into the core principles behind the cyclopropyl group's utility, providing a framework for its rational application in lead optimization and drug design.

The Unique Physicochemical Landscape of the Cyclopropyl Ring

The potent effects of the cyclopropyl group stem from its significant ring strain (27.5 kcal/mol) and unique electronic structure.[3] The internal C-C-C bond angles of 60° force the carbon-carbon bonds to deviate from the ideal sp³ hybridization, resulting in "bent bonds" with increased p-character.[3][4] This feature imparts a degree of unsaturation, leading to electronic properties that are often compared to those of a carbon-carbon double bond.[3][4]

Key physicochemical properties include:

  • Unique Hybridization: The C-C bonds possess enhanced p-character, while the external C-H bonds have correspondingly higher s-character.[3][5] This makes the C-H bonds shorter, stronger, and more polarized than typical alkane C-H bonds.[3][6]

  • Conformational Rigidity: The planar and strained nature of the ring severely restricts bond rotation, providing a rigid scaffold with well-defined substituent exit vectors.[3][7] This rigidity can reduce the entropic penalty upon binding to a biological target.[5]

  • Electronic Influence: The cyclopropyl group is electron-donating through hyperconjugation, capable of stabilizing adjacent carbocations.[4] However, when attached to an aromatic ring, it can act as a weak electron-withdrawing group, influencing the pKa of nearby functional groups.[8]

  • Lipophilicity: The cyclopropyl group is a lipophilic bioisostere.[9] Its incorporation in place of groups like gem-dimethyl can modulate lipophilicity, often with nuanced effects that depend on the local molecular environment.[8][10]

PropertyComparison to Isopropyl GroupImplication in Drug Design
Hybridization Higher s-character in C-H bondsIncreased C-H bond strength, leading to higher metabolic stability.[6]
Conformation Highly rigid and planarLocks molecular conformation, reduces entropic penalty of binding, can increase potency.[5][7]
Size/Shape Similar steric bulkActs as a suitable bioisostere for isopropyl or gem-dimethyl groups.[3][8]
Electronic Effect Can be weakly withdrawingModulates pKa of adjacent amines/acids, affecting solubility and cell permeability.[5][8]

Strategic Applications in Drug Design

The unique properties of the cyclopropyl ring translate into several powerful strategies for lead optimization.

Enhancing Metabolic Stability

One of the most valuable applications of the cyclopropyl group is to block oxidative metabolism. The high s-character of the cyclopropyl C-H bonds results in a higher bond dissociation energy compared to aliphatic C-H bonds, making them less susceptible to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes.[6]

Causality: The rate-limiting step for many CYP-mediated oxidation reactions is the initial hydrogen atom abstraction. By replacing a metabolically vulnerable group (e.g., an isopropyl or tert-butyl group) with a more robust cyclopropyl moiety, chemists can effectively shield that position from metabolism, thereby increasing the drug's half-life and reducing potential drug-drug interactions (DDIs).[6]

Case Study: Pitavastatin The statin drug Pitavastatin provides a classic example of this strategy. The presence of the cyclopropyl group diverts metabolism away from the major DDI-implicated CYP3A4 enzyme, leading to minimal metabolism primarily by the less clinically significant CYP2C9.[6] This results in a lower risk of drug-drug interactions compared to other statins.

cluster_0 Metabolic Blocking Strategy cluster_1 Cyclopropyl Introduction Lead Lead Compound (Metabolically Liable Site) P450 CYP450 Oxidation Lead->P450 Rapid Metabolism Optimized Optimized Compound (with Cyclopropyl Group) Metabolite Inactive/Cleared Metabolite P450->Metabolite P450_blocked CYP450 Oxidation Optimized->P450_blocked Metabolism Blocked Stable Increased Half-Life (Improved PK Profile) P450_blocked->Stable Minimal Metabolism

Caption: Workflow for enhancing metabolic stability using a cyclopropyl group.

Conformational Restriction and Potency Enhancement

The rigidity of the cyclopropyl ring is a powerful tool for improving binding affinity.[7] By replacing a flexible alkyl chain with a cyclopropyl group, chemists can lock the molecule into its bioactive conformation—the specific three-dimensional shape required for optimal interaction with the target protein.[7] This pre-organization reduces the entropic cost of binding, which can lead to a significant increase in potency.[5]

Causality: Flexible molecules must adopt a specific, often energetically unfavorable, conformation to bind to a receptor. The energy required for this is the "entropic penalty." A rigid molecule that already resembles the bioactive conformation does not pay this penalty, resulting in a more favorable free energy of binding (ΔG) and, consequently, a higher binding affinity (Kᵢ) or lower IC₅₀.

Bioisosteric Replacement

The cyclopropyl group is a versatile bioisostere, serving as a replacement for various common functional groups to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Alkene Isostere: The pseudo-double bond character of the cyclopropyl ring makes it an excellent replacement for an alkene. This swap maintains a similar spatial arrangement of substituents while removing the potential for metabolic epoxidation or geometric isomerization associated with the double bond.

  • gem-Dimethyl and Isopropyl Isostere: The cyclopropyl group can mimic the steric profile of a gem-dimethyl or isopropyl group.[3][8] This substitution can block metabolism, alter lipophilicity, and introduce conformational rigidity.[8]

cluster_alkene Alkene Replacement cluster_gem gem-Dimethyl Replacement Alkene R1-CH=CH-R2 Alkene_CP R1-[cPr]-R2 Alkene->Alkene_CP improves metabolic stability Gem R-C(CH3)2-R' Gem_CP R-[cPr]-R' Gem->Gem_CP introduces rigidity

Caption: Common bioisosteric replacements involving the cyclopropyl group.

Synthetic Methodologies: Installing the Cyclopropyl Moiety

The successful incorporation of a cyclopropyl ring into a drug candidate depends on robust and scalable synthetic methods. A variety of approaches are available, ranging from classical cycloadditions to the use of pre-functionalized building blocks.[1]

Key Synthetic Strategies:
  • Cyclopropanation of Alkenes: This is a common strategy involving the reaction of an alkene with a carbene or carbenoid.

    • Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid, which adds to an alkene stereospecifically.[11]

    • Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts (e.g., Rh, Cu) are used to decompose diazo compounds, generating a metal carbene that adds to an alkene.[1]

  • Corey-Chaykovsky Reaction: Involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane.[11]

  • Use of Building Blocks: A highly practical approach involves incorporating simple, commercially available cyclopropyl-containing building blocks into the synthesis.[1] This is often more efficient for complex molecules. Common building blocks include:

    • Cyclopropylamine[1]

    • Cyclopropanecarbonyl chloride[1]

    • Cyclopropylmagnesium bromide[1]

    • Cyclopropanesulfonamide[1]

Potential Liabilities and Mechanistic Caveats

While highly advantageous, the cyclopropyl group is not without potential drawbacks. Its inherent ring strain can, under certain circumstances, lead to metabolic activation and the formation of reactive intermediates.[6]

The Case of Cyclopropylamines

The combination of a cyclopropyl ring directly attached to an amine is a well-known structural alert. This moiety can undergo CYP-mediated oxidation, leading to ring-opening and the formation of reactive species that can covalently bind to proteins, potentially causing hepatotoxicity.[6]

Case Study: Trovafloxacin The antibiotic trovafloxacin was associated with severe liver toxicity, which was linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety.[6] The oxidation is believed to form reactive ring-opened intermediates that adduct to hepatic proteins.

CPA Drug with Cyclopropylamine CYP CYP-mediated Oxidation CPA->CYP Radical Radical Intermediate (Ring Strain) CYP->Radical e.g., CYP1A2 RingOpen Reactive Ring-Opened Intermediate Radical->RingOpen Ring Opening Adduct Covalent Adducts with Hepatic Proteins RingOpen->Adduct Toxicity Potential Hepatotoxicity Adduct->Toxicity

Caption: Potential metabolic activation pathway of a cyclopropylamine moiety.

It is crucial for drug discovery teams to be aware of this potential liability and to assess the metabolic fate of cyclopropyl-containing compounds early in development.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a framework for evaluating the metabolic stability of a cyclopropyl-containing compound, a critical step to validate the success of a metabolic blocking strategy.

Objective: To determine the rate of disappearance of a test compound in the presence of HLM and NADPH to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (e.g., tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Pre-warm a solution of HLM (final concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Compound Addition: Immediately add the test compound to a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life: t₁/₂ = 0.693 / k.

  • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the protein amount.

Conclusion and Future Outlook

The cyclopropyl group is a small but mighty tool in the arsenal of the medicinal chemist. Its unique combination of rigidity, electronic character, and metabolic robustness allows for the strategic enhancement of potency, selectivity, and pharmacokinetic profiles.[9][12] While awareness of potential metabolic liabilities, particularly with cyclopropylamines, is essential, the proven track record of this moiety in numerous marketed drugs underscores its profound value.[12] As synthetic methodologies become more sophisticated and our understanding of structure-activity and structure-property relationships deepens, the rational application of the cyclopropyl group will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (Source details not fully available)
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Chemistry. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (Source details not fully available)
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (Source details not fully available)
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing). [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (Source details not fully available)
  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (Source details not fully available)
  • (A) Examples of the cyclopropyl isostere to block potentially reactive... ResearchGate. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (Source details not fully available)
  • Cyclopropyl group. Wikipedia. [Link]

  • The chemistry and biology of cyclopropyl compounds. (Source details not fully available)
  • trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed. [Link]

  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. PMC - NIH. [Link]

  • Representative cyclopropane‐containing bioactive natural products and medicinally important compounds. ResearchGate. [Link]

  • a) Bioactive compounds and drugs containing cyclopropane motif. b)... ResearchGate. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? (Source details not fully available)
  • Predict the relative pKa values of cyclopropene and cyclopropane. Pearson+. [Link]

Sources

The Cyclopropyl Moiety: A Guide to Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. Among the arsenal of bioisosteres, the cyclopropyl group has emerged as a uniquely versatile and powerful tool. Its distinct stereochemical and electronic properties, stemming from its inherent ring strain, offer a compelling solution to many challenges encountered during drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of employing the cyclopropyl moiety as a bioisostere. We will delve into its fundamental physicochemical characteristics, explore its strategic application in mimicking and improving upon common functional groups, analyze its impact on metabolic stability, and provide detailed synthetic protocols for its incorporation into drug candidates.

The Unique Physicochemical Landscape of the Cyclopropyl Ring

The cyclopropyl group, the smallest of the carbocycles, possesses a fascinating set of properties that distinguish it from its acyclic or larger ring counterparts. These properties are the very foundation of its utility as a bioisostere.

The three carbon atoms of a cyclopropane ring are coplanar, with C-C-C bond angles of 60°. This significant deviation from the ideal tetrahedral angle of 109.5° results in substantial ring strain. To accommodate this, the C-C bonds have increased p-character and are described as "bent" or "banana" bonds.[1] This unique bonding arrangement has several important consequences:

  • Rigidity and Conformational Constraint: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation.[2][3] This pre-organization for binding to a biological target can lead to a significant increase in potency by reducing the entropic penalty of binding.[4][5]

  • Electronic Character: The C-C bonds of a cyclopropyl ring possess significant π-character, allowing them to participate in conjugation with adjacent π-systems like phenyl rings or carbonyl groups.[4][6] This electronic communication is crucial for its ability to act as a bioisostere for double bonds and aromatic rings.

  • Lipophilicity: The cyclopropyl group is more lipophilic than a methyl or ethyl group but generally less lipophilic than a tert-butyl or phenyl group. This allows for fine-tuning of a compound's overall lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a diagram illustrating the key structural features of the cyclopropyl ring.

Caption: Key structural features of the cyclopropyl ring.

Strategic Applications in Drug Design: A Bioisosteric Toolkit

The cyclopropyl moiety can serve as a bioisosteric replacement for a variety of common functional groups, each substitution offering a unique set of potential advantages.

Cyclopropyl as a Phenyl Ring Mimic

Replacing a phenyl ring with a cyclopropyl group is a common strategy to move away from "flatland" and improve the three-dimensionality of a molecule.[2] This can lead to improved ADME properties and reduced potential for π-π stacking interactions that can cause off-target effects.

PropertyPhenyl RingCyclopropyl RingRationale for Replacement
Shape PlanarThree-dimensionalImproves aqueous solubility and reduces potential for flat-surface interactions with off-targets.
Lipophilicity (clogP) ~2.0~1.2Generally reduces lipophilicity, which can improve pharmacokinetic properties.
Metabolic Liability Susceptible to aromatic oxidation by CYPsGenerally more resistant to oxidative metabolismCan block a key metabolic soft spot.

A prime example of this strategy can be seen in the development of non-covalent inhibitors of Bruton's tyrosine kinase (BTK), where replacement of a diaminopyridine ring with a fluorinated cyclopropyl amide maintained potency while mitigating the risk of drug-induced liver injury associated with the aromatic amine.[7]

Cyclopropyl as an Alkene and Carbonyl Bioisostere

The electronic similarity of the cyclopropyl ring's bent bonds to a π-bond allows it to effectively mimic the properties of alkenes and, in some contexts, carbonyl groups.[2][8]

  • Alkene Replacement: Replacing an alkene with a cyclopropane ring can significantly enhance metabolic stability by removing a site susceptible to epoxidation or other oxidative metabolic pathways.[2][3] The rigid nature of the cyclopropyl group can also lock in the desired geometry of the parent alkene.[9] A key advantage is the improved resistance to oxidative metabolism, which can lead to a better pharmacokinetic profile.[2]

  • Carbonyl Replacement: While less common, the cyclopropyl group can act as a non-classical bioisostere for a carbonyl group. The cyclopropyl ring can engage in similar hydrogen bonding interactions as a carbonyl oxygen in certain enzymatic pockets. This replacement can improve metabolic stability by removing a site of potential reduction or hydrolysis.

The following diagram illustrates the bioisosteric replacement of an alkene with a cyclopropyl group.

Start Lead Compound with Alkene Moiety Replacement Bioisosteric Replacement Strategy Start->Replacement Replace Alkene End Analog with Cyclopropyl Moiety Replacement->End Incorporate Cyclopropyl Advantage1 Increased Metabolic Stability End->Advantage1 Advantage2 Improved Pharmacokinetic Profile End->Advantage2 Advantage3 Maintained or Improved Potency End->Advantage3

Caption: Bioisosteric replacement of an alkene with a cyclopropyl moiety.

Navigating the Metabolic Landscape of Cyclopropyl-Containing Compounds

A primary driver for incorporating a cyclopropyl group is to enhance metabolic stability.[4][5][10] The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to abstraction by cytochrome P450 (CYP) enzymes.[4][10]

However, the metabolic fate of a cyclopropyl group is highly context-dependent. While often stable, certain structural motifs can lead to unexpected metabolic pathways:

  • Cyclopropylamines: Cyclopropylamines can undergo CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[10] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which was linked to the bioactivation of its cyclopropylamine moiety.[10]

  • Oxidation of the Ring: In some cases, the cyclopropyl ring itself can be a site of metabolism, leading to hydroxylated metabolites.[10]

Therefore, while the cyclopropyl group is a valuable tool for blocking metabolism, it is crucial to conduct thorough metabolite identification studies to ensure that the introduction of this moiety does not introduce new metabolic liabilities.

Synthetic Strategies for Introducing the Cyclopropyl Moiety

A variety of robust synthetic methods are available for the introduction of a cyclopropyl group into a target molecule. The choice of method depends on the substrate, desired stereochemistry, and scale of the synthesis.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes.[11][12] It typically involves the use of diiodomethane and a zinc-copper couple.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

  • Preparation of the Zinc-Copper Couple: To a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq). Wash the zinc dust sequentially with 1 M HCl, deionized water, ethanol, and diethyl ether, then dry under high vacuum. Add anhydrous diethyl ether, followed by copper(I) iodide (0.1 eq), and stir the suspension for 30 minutes at room temperature.

  • Cyclopropanation: Cool the suspension of the zinc-copper couple to 0 °C. Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise. After stirring for 30 minutes, add a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is another powerful method for cyclopropanation, particularly for electron-deficient alkenes such as α,β-unsaturated ketones.[13] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Enone

  • Ylide Formation: To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the sodium hydride with hexanes and then suspend it in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. Stir the mixture for 1 hour at room temperature, during which time the solution should become clear.

  • Cyclopropanation: Cool the ylide solution to 0 °C. Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The following workflow diagram outlines the general steps for a cyclopropanation reaction.

cluster_workflow General Cyclopropanation Workflow Start Select Alkene Substrate Reagent Prepare Cyclopropanating Reagent (e.g., Simmons-Smith or Corey-Chaykovsky) Start->Reagent Reaction Perform Cyclopropanation Reaction Start->Reaction Reagent->Reaction Workup Quench and Workup Reaction->Workup Purification Purify Product Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Sources

The Cyclopropyl Scaffold: A Technical Guide to a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has established itself as a powerful and versatile scaffold in modern medicinal chemistry. Its unique stereoelectronic properties provide a compelling solution to numerous challenges in drug design, ranging from the enhancement of metabolic stability and potency to the modulation of physicochemical properties and the reduction of off-target effects. This in-depth technical guide explores the multifaceted role of the cyclopropyl group in pharmaceutical sciences. We will dissect its fundamental physicochemical characteristics, detail its strategic applications as a bioisostere and conformational locking tool, provide validated synthetic protocols for its incorporation, and analyze case studies of successful marketed drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this "minimalist" yet powerful scaffold to overcome complex drug discovery hurdles.

The Physicochemical Allure: Why the Cyclopropyl Ring is More Than Just a Small Circle

The utility of the cyclopropyl group stems from its unique and somewhat counterintuitive electronic and structural properties, which are a direct consequence of its significant ring strain (~27.5 kcal/mol).[1] This strain forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. To accommodate this, the C-C bonds possess increased p-character, creating a region of electron density that gives the ring properties reminiscent of a carbon-carbon double bond.[1][2][3]

Key properties arising from this strained system include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter, stronger, and more polarized than those in typical aliphatic systems.[2][3] This higher C-H bond dissociation energy makes them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4][5] The strategic placement of a cyclopropyl group can effectively "shield" a molecule from metabolic attack, thereby increasing its in vivo half-life and improving its pharmacokinetic profile.[6][7]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring is a rigid, planar structure with well-defined exit vectors for its substituents.[1][6] This rigidity can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3][8] This often leads to a significant increase in binding affinity and potency.[6][9]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa.[10] It often acts as a lipophilic yet compact spacer. Due to its electron-withdrawing nature, it can also modulate the pKa of adjacent acidic or basic groups, which can be critical for optimizing solubility, permeability, and target engagement.[3][11]

dot graph "Physicochemical_Properties" { layout=neato; node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Center Node CP [label="Cyclopropyl Ring", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];

// Properties MS [label="Metabolic Stability\n(Resists CYP Oxidation)", pos="-3,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; CR [label="Conformational Rigidity\n(Locks Bioactive Conformation)", pos="3,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; PP [label="Physicochemical Modulation\n(Impacts pKa, Lipophilicity)", pos="0,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CP -- MS [label="Stronger C-H Bonds", color="#5F6368"]; CP -- CR [label="Planar & Strained Structure", color="#5F6368"]; CP -- PP [label="Unique Electronics (π-character)", color="#5F6368"]; } /dot Caption: Key physicochemical properties of the cyclopropyl ring.

Strategic Applications in Drug Design

The unique properties of the cyclopropyl ring translate into several powerful strategies for lead optimization in drug discovery.

A Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the cyclopropyl group is a remarkably versatile player.[12] It is frequently used as a bioisostere for:

  • gem-Dimethyl and tert-Butyl Groups: Replacing a metabolically labile gem-dimethyl or tert-butyl group with a cyclopropyl ring can maintain or improve steric bulk while significantly enhancing metabolic stability.[1][13] This can also lead to a favorable reduction in lipophilicity.[11]

  • Alkenes and Phenyl Rings: The pseudo-double bond character of the cyclopropyl ring allows it to mimic the planarity and electronics of an alkene, but without the associated metabolic liabilities (e.g., epoxidation).[2][12] In some contexts, it can serve as a non-aromatic, three-dimensional substitute for a phenyl ring, helping to escape "flatland" and improve solubility and other drug-like properties.[1]

Metabolic Shielding and Pharmacokinetic Enhancement

One of the most celebrated applications of the cyclopropyl group is to block sites of metabolism. By replacing a metabolically vulnerable hydrogen atom or methyl group, the cyclopropyl moiety acts as a "metabolic shield," diverting metabolism away from that position.

A classic example is the statin drug Pitavastatin . The incorporation of a cyclopropyl group helps divert metabolism away from the major CYP3A4 pathway, which is responsible for numerous drug-drug interactions (DDIs). Instead, it undergoes minimal metabolism by CYP2C9, reducing the potential for DDIs.[4]

dot graph "Metabolic_Shielding" { rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

// Nodes Molecule [label="Drug Candidate\n(Metabolically Liable Site)", fillcolor="#FBBC05", fontcolor="#202124"]; CYP [label="CYP450 Enzyme", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="Inactive/Toxic Metabolite", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CP_Molecule [label="Cyclopropyl-Modified Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Longer Half-Life\n(Improved PK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Molecule -> CYP [label="Oxidation", color="#EA4335"]; CYP -> Metabolite [color="#EA4335"]; CP_Molecule -> CYP [label="Blocked\nMetabolism", style=dashed, color="#5F6368"]; CP_Molecule -> Excretion [color="#4285F4"]; } /dot Caption: Cyclopropyl groups as metabolic shields to improve pharmacokinetics.

Synthesis of Cyclopropyl-Containing Scaffolds: Key Methodologies

The successful application of the cyclopropyl motif is underpinned by robust and versatile synthetic methods. While numerous techniques exist, two have become workhorses in medicinal chemistry: the Simmons-Smith reaction and the Kulinkovich reaction.[14][15][16]

The Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific method for converting alkenes into cyclopropanes.[17][18] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group (CH₂) across the double bond in a concerted, syn-addition.[19]

Key Features:

  • Stereospecificity: The stereochemistry of the starting alkene is preserved in the cyclopropane product. cis-Alkenes yield cis-cyclopropanes, and trans-alkenes yield trans-cyclopropanes.

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.[17]

  • Directing Effects: Nearby hydroxyl groups can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the molecule, which is a powerful tool for controlling stereochemistry in complex molecules.[18]

Experimental Protocol: Simmons-Smith Cyclopropanation [17][20]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a zinc-copper couple (1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Carbenoid Formation: To the stirred suspension, add diiodomethane (CH₂I₂) (1.2-1.5 equivalents) dropwise at room temperature or 0 °C. The formation of the active carbenoid (ICH₂ZnI) may be initiated by gentle heating.

  • Alkene Addition: Add a solution of the alkene substrate (1.0 equivalent) in the same anhydrous solvent to the carbenoid mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

The Kulinkovich Reaction

The Kulinkovich reaction is an effective method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[21][22] The reaction proceeds through a key titanacyclopropane intermediate.[23]

Key Features:

  • Readily Available Starting Materials: Utilizes common esters and Grignard reagents.[21]

  • Access to Functionalized Cyclopropanes: The resulting cyclopropanols are versatile intermediates that can be further elaborated.[24]

  • Mild Conditions: The reaction is typically performed under mild conditions.[23]

Experimental Protocol: Kulinkovich Hydroxycyclopropanation [25]

  • Catalyst & Substrate: To a flame-dried flask under an inert atmosphere, add the ester substrate (1.0 equivalent) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.1-0.2 equivalents) in an anhydrous solvent such as THF or diethyl ether.

  • Grignard Addition: Cool the solution to room temperature or 0 °C and add the Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) (2.0-3.0 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Dilute with an organic solvent (e.g., ethyl acetate) and stir for 30 minutes. Separate the organic layer, and extract the aqueous phase. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude cyclopropanol product by flash column chromatography.

Case Studies: The Cyclopropyl Group in Marketed Drugs

The impact of the cyclopropyl scaffold is best illustrated by its presence in numerous FDA-approved drugs across various therapeutic areas.[2][26][27][28]

Drug NameTherapeutic AreaRole of the Cyclopropyl Group
Ledipasvir Hepatitis CThe cyclopropyl group is part of a key amino acid fragment, contributing to the conformational rigidity required for potent inhibition of the HCV NS5A protein.[14][16]
Grazoprevir Hepatitis CA cyclopropylsulfonamide moiety is crucial for binding to the HCV NS3/4A protease active site, enhancing potency and providing metabolic stability.[14][16]
Trametinib Oncology (Melanoma)The cyclopropane ring acts as a rigid linker, correctly positioning other functional groups for optimal binding to the MEK1/2 enzyme.[14][16]
Ciprofloxacin AntibioticThe N-cyclopropyl substituent is a hallmark of the fluoroquinolone class, enhancing antibacterial activity by improving interaction with bacterial DNA gyrase.[28]
Tasimelteon InsomniaThe cyclopropyl group is integral to the pharmacophore, ensuring high affinity and selectivity for melatonin receptors MT1 and MT2.[14][16]

Challenges and Future Perspectives

Despite its advantages, the cyclopropyl group is not a universal solution. The high ring strain can sometimes lead to unexpected reactivity or metabolic pathways, such as ring-opening, particularly when attached to an amine (cyclopropylamine).[4] For instance, the cyclopropylamine moiety in the antibiotic Trovafloxacin was implicated in hepatotoxicity due to CYP-mediated bioactivation.[4]

The future of cyclopropyl chemistry in drug discovery remains bright. Ongoing research focuses on developing novel, more efficient, and highly stereoselective methods for cyclopropanation.[29][30] Furthermore, the incorporation of fluorinated cyclopropyl groups is an emerging strategy to fine-tune electronic properties and metabolic stability further.[31] As our understanding of target biology deepens, the ability of the cyclopropyl ring to provide precise conformational control and metabolic resilience will ensure it remains a privileged and indispensable tool in the medicinal chemist's arsenal.[5][9]

Conclusion

The cyclopropyl ring is a testament to the power of minimalistic design in molecular engineering. Its unique combination of rigidity, metabolic robustness, and electronic character allows it to solve a multitude of problems in drug discovery, from enhancing potency and selectivity to improving drug-like properties and pharmacokinetic profiles.[3][8] By understanding its fundamental properties and leveraging robust synthetic strategies, researchers can continue to exploit this small but mighty scaffold to develop the next generation of safer and more effective medicines.

References

  • Kulinkovich, O. G. The Kulinkovich reaction. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECDT0bfKR-2q6J4cgWzPN569YQT-rksxyugl9QUKrV8zV9xYNm3i4GzW7ax7VPWA_GCENHJg49yxIGoLSCnmHshZ9YOpNjLMh1bi-xptTgmAP_oJX2A5I1Q9QobTQCq03pOX76sHDMWbUM2w==]
  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYnXtUKwMqijoAyGyYy5lp_2b0AEY0nL1k8fybM9Xvx818Ti0_We-C9BJuA397kK8B8UVK2P_h1Me_fuePCAT72d36PCnsF9h4Cffm6HVzFQHHod6eOC1Q95yq7dpJI4RdUjWfjG0BX7GRhZMrdiz51YRQEamM3gMkYf-AAS4lmg==]
  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9RpOyB-ud9xLaG7KI8cGzZsWvc1PrwwZYg9SogkaNifA9dq5od_catwTG9QlOk9IcgKhA3qPRR-KcrpSoXjOo5gWo3nRwI74ytfolLM4Rc-uU43YOZ6r-9AGPzikgCCKtCsRk4c9nZtHBcuNtKsArbPMNBQazw4MS2uPeS6UQ_7FRtLC5Q2CWpCfA4VkxWQSCWHQuCN3JMw==]
  • Various Authors. Kulinkovich Reaction. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Ej155VfYTEPU9XoccPpBeIENEiZzJ06xKtCpRuQ1us5tftmwUa6099_eWvORW1hP1A2_bh-6Zz8SAGqCorZmcAJQfQdA-1uC96oL6OBj-mQma2vDv8zcZB-u0_vKmOg9l6qynk_AZyE2qi_GokWI_qI-cQjno_-BGte4chJhFVts1jf6]
  • Various Authors. Kulinkovich reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_EQxtLaA_elz6h0fPIIrFC3_Xbhs2EDdAZHhFyACk1jZ6NAbryzLDzb77CbPaP4FMuydPZmpmbjLGKN52ZWQREnaOalzF2vr8B7B2XRT_MCBVR9ann6sTueT0Qmsr7n93Dy6rUPTHRp4UxGwr]
  • Various Authors. The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvWp-3E0AITQ6SH1RIKyphFnEHlvGzZROtJczumEkSM9OuOrQD6so3kdC3FIqBCYbiBlnQLH5oeNDwxjiPkg5RvsXBU0z2f8zrlwhCZinsLvBuLwe1ujJFp0xuKm-S-BUdTsJJK0B0a-IPFojScAmYketBlDW86Zjg0Aps9KngZKSJBd3-oJleWP5-5uf0wIULnZtf0TLZsLZB6Gob-a5Up_2qDRxi]
  • Various Authors. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing), 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD1uIhNL3yyQNr3YCX9nGr2p31dKlOND3roWm8XhvkF7PZip2XwJooYTz5KIvMURChkbjqnBQejbL-xyFBSYUdR1KmyHHKuv0GtPoKb5BbU9QMK5DeRdt7fRBMAR6-g1dUBQ6fgP83yzPHxDVioYJQnG0DT98qx0ugq9Ok]
  • Various Authors. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Source Not Specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMDwDCogOIcy0DbUUaPXPG9zRxnL8-Qn6dZUhHsX8QAj26qGA3-JFdFUeoCLT8VYNi_bEo-wDEHypSgl3n55b5RO6dVifOn2tE2c4gXU9TQ0eHQh7Lafl8RiX-Nf3SNeul2CxLCkCtzMaR1EUbVhHECIwMJMYxP8NfUcFe34frpFt8ZgkN2rU4C_edeCEUDSd7Vu04q7WblHncd3wrXTAfzbSgBxbGa63y101iS4ZsGixQZgPMjqmDpLNtlU=]
  • Various Authors. Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt_bzIjqRpEH-k48fM2SAC8IybBdNk54PgGK6eXlvk44TUrLFqTDZdaAz2FpFhO_lKFdUepYKTGBEmC9awlE25_oJ50ZNkvpekPje-m9rySkxW5cTj7eQKSUd0oHA0e7yv-3Ul7Nz1WvE=]
  • Various Authors. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2_Dhf0FdKu8b89AvXsR7Sge1ESyqw6uOElE03AmVVUcxXQPl6qb35eRmlSSq-98R5VOjtd5YjEGzlRdvhVMnH8DFAbmGTOssErIwgA6nQtQrwobhv2Ck-rRSRr4tE71MDvNsSxT16Y3dyr91hXT0Pm7V7FQj3QXjKF7ImwPjTuG_A2so9oT06dYE-vY6KDFAF8RSOthSZMx2OLV50lge7I2tj0Xl2rEMhBde3JgSAEe8OtuiZLLdewy0XxY7PPChU-_B3ZT8Ilrk-gY79flkw2Jp1M_1qQ-SiZgo=]
  • Peterson, B. M., & Narayanam, J. M. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
  • Peterson, B. M., & Narayanam, J. M. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472]
  • Sun, M.-R., et al. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Bentham Science Publishers, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dRHjlxTXBzVIYRhU4cWPSbsyuP7_g3DvtbD9in9Jkfz5S4eoyutnswVO5Bi5k5f0nzd6XY0n-QUl614GVW_foZUUaWFcr07nY0GInAfVzS62HD2x0IpcEzfW-subiz4JJ1qddWz42E-_ijiptFtjUmd1RREXMyPglbcObOcjUvyhFEdLPf5Ubqa4jDX5NRQ=]
  • Sun, M.-R., et al. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Ingenta Connect, 2021. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2021/00000021/00000002/art00003]
  • Various Authors. Simmons-Smith Reaction. NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPILiau1RHnVjAiu2yDJVGEHpN-qDUZxoRCL8Vw2tOL1C7zj2j9ySD4_58fpQS6jSxpUzz_YvVB7J4f6XX8_GDKNG1c3XTGLBgMHdRFxH4o-IRucwAZfxPnAvSvj4jdq1SeaZF1pNUNEtzlw==]
  • Sun, M.-R., et al. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/32727325/]
  • Various Authors. Bioisosteres of tert-Butyl Group. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2FZJ2i5MKPUP5U_slNSfKhXvxKkAcLm6m7y56h0IK6aSZBvmZsceRClK5ovHmTU6ZoXq5ad5cdha5QtIKt_mTuVRzuy60cdzWfirL3TSR8EzhmD2uNFQ51c5G4-ioHKLZvBq_t9qE2VQDbMT-ZcOGyvkGrDbb04Lcdvj6ZrG5TomemybNs4=]
  • Various Authors. Ch 14: Cyclopropane synthesis. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch14/ch14-4-2.html]
  • Various Authors. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [URL: https://www.researchgate.
  • Nemr, M. T. M., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Source Not Specified], 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHscauhclI0xuQqP4ga4IlC9txN8r0Beo1yUTrCZDYnKvtgOtpUvK80Vmtbq39H8p0_xeWUWIqwU8Vn1xSkPN6QIdWZHj2pEwNqPt-9vIgdcQEGHyidTO4deP_d3clzucEaNjXnKM0dChWVjX3r-S-r69OyAlzKqUC5j_1a]
  • Various Authors. Simmons-Smith Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm]
  • Afonso, C. A. M., et al. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA, 2010. [URL: https://docentes.fct.unl.pt/ca-afonso/files/current_medicinal_chemistry_2010_17_15_1594.pdf]
  • Various Authors. Simmons–Smith reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
  • Various Authors. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex, 2023. [URL: https://www.domainex.
  • Various Authors. The Enduring Appeal of the Cyclopropyl Ring: A Technical Review of Cyclopropylbenzene and its Analogs in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuUJnV_y7DeWWTMOCT_b3HceoOhTMH26554QGkOja5lCJB07nrTFKuyxxyYqIPDDjUULjKZMptDzvGbh_raMfd7L1cuaGu702ufw9a-QgNCuglVILLTEgkG8E-mXKXjm2TWBSWwC-p8z3lKx2T5uN3x_U7uCr6er2uecviy7At_4mwgZCyGnMSCTvV4CKbOhRONxv9k30YNWMS_81PPLPWUVAXzmrU4LFDipYvc0Ja9ly24n0v_QwM4vfsYiNDhG0FfrGqYYZFxHzrytnVvwjZ2Yj6Xg==]
  • Khan, I., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
  • Various Authors. Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [URL: https://orgosolver.
  • Various Authors. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Source Not Specified]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYW0TVyosJinCB4CX_zuqLMOBU_nuxIw6SgSGOVZe5UJNVOQAnR_58kgkvOBagzNMrhTRMKu9Si0FU8tAbA8voqwJDpDqzZbAj6VjPLv85JhDXnBvnYJYfy-yH4lV3t7MsJ4JJhNPsJBrFAwYxiU6ooq6JybEYDAmqA_p52hErJf8oSPyS9jFdPqwVDMt92F9AsExgm37l1-KeAvBN4wBczYDR1gnytkWn9zykIaDH19DjA9ReH-PsIT-bI9aZEj6rQw32PlesEg1GEaw=]
  • Scott, J. S., & Jones, M. F. Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064322/]
  • Various Authors. Commonly used methods for cyclopropanation reactions. ResearchGate. [URL: https://www.researchgate.
  • Holland, E. Synthesis of Cyclopropanes. University of Kentucky College of Arts & Sciences, 2018. [URL: https://chem.as.uky.edu/events/synthesis-cyclopropanes]
  • Lonardi, G. Stereoselective synthesis of cyclopropane-containing molecules of pharmaceutical interest. [Source Not Specified], 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOb_pxWDPz0-rn8887CAjsxbzsqKfeNzYPQwzu8q6M7mRmRAH1slA9_3-qVCmaGxi2a4cde6R5dKMv3gQxCZA1sa9xCF88ghAb0hoQ4ah3PaqeKXD6j3gasKjE77wYfNb96xXJH_7tRIFL3n9MHVDN7yrrEQ14wTPBxsL]
  • Various Authors. New Method of Synthesis for Cyclopropanes. PSU Flintbox, 2024. [URL: https://psu.flintbox.com/technologies/41983D50761A49B1A0025F18B372F249]
  • Nemr, M. T. M., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Source Not Specified], 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTUWguF7tfWqyOesSyymEpN9DO-qUd8YJW8SgefvbcEoYlpmOi70TekkCdup3se2kiEPZa_snrJxDJxmhNj6u3gyvnh_VY8qB4k9OZ-XXehgVlfMp_OT4iG36tATppIxYDJhnkxCutfgAsuVyE8m2V55iy9x6cZTzcCVUyR9HS-HGOw2ebMxgxCW-NSwgPLTKCaWYmKNzioaHpZN3g8D0tVsiAA2GINszCoM51MVBbihZDGvPvnWruMc4fKpjvjnLIcU_tx_dP3hRxyj7tgIWAr0iYjl2yA48Tc4NJK_nrkc=]
  • Tensa, L. R., et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Source Not Specified], 2020. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Cf3v6FV7HvoVSBlnKEa9-w8f894W9pjwtm5haASRmHGaD2fCcjJbyOQacDqb0ydcP2Z6Nymhq1Z95jbUDa3VSI0HDwuKpoQ1p0TCHxEAL8hRQUP07HdyjksUQ13n-VWXvlBP9fallkmAaVqKXj2mZ7Q=]
  • Štefane, B., & Požgan, F. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Source Not Specified], 2020. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0039-3402022]
  • Ferreira, P. M. T., et al. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate, 2010. [URL: https://www.researchgate.net/publication/225330880_ChemInform_Abstract_Arylcyclopropanes_Properties_Synthesis_and_Use_in_Medicinal_Chemistry]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Cyclopropylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, a key building block in medicinal chemistry, is gaining significant attention for its role in the development of novel therapeutics. The incorporation of the cyclopropyl moiety into aromatic systems offers a unique combination of structural rigidity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of this compound, detailing its chemical properties, robust synthetic methodologies, and applications. Authored for researchers and drug development professionals, this document synthesizes technical data with practical insights, offering a self-validating framework for its use in the laboratory and as a scaffold in rational drug design.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, despite its simple structure, is a powerful tool in medicinal chemistry. Its strained three-membered ring imparts unique electronic and conformational properties. When attached to a phenyl ring, the cyclopropyl group acts as an electron-donating group, influencing the reactivity of the aromatic system[1]. More importantly, it serves as a "metabolic shield." The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation[2]. This metabolic stability can lead to improved bioavailability and a longer half-life for drug candidates. Furthermore, the rigid, three-dimensional nature of the cyclopropyl group allows it to act as a conformational constraint, locking a molecule into a specific orientation that can enhance its binding affinity to a biological target[2][3]. This compound serves as a versatile starting material for introducing this valuable pharmacophore into more complex molecules.

Nomenclature and Physicochemical Properties

This compound is recognized by several synonyms and identifiers, crucial for accurate sourcing and literature review. Its key properties are summarized below.

Synonyms and Identifiers
  • IUPAC Name : this compound[4]

  • Common Synonyms : 4-Cyclopropylbenzyl alcohol, 4-Cyclopropylbenzenemethanol[4]

  • CAS Number : 454678-87-6[4]

  • Molecular Formula : C₁₀H₁₂O[4]

  • InChIKey : OUUVDKAYACQKRO-UHFFFAOYSA-N[4]

  • Canonical SMILES : C1CC1C2=CC=C(C=C2)CO[4]

Physicochemical Data
PropertyValueSource
Molecular Weight 148.20 g/mol PubChem[4]
Appearance Off-white solid (predicted)
Topological Polar Surface Area 20.2 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 2PubChem[4]
XLogP3-AA (Lipophilicity) 2.1PubChem[4]

Synthesis of this compound

The synthesis of this compound is efficiently achieved via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 4-cyclopropylaryl core, followed by the reduction of a carbonyl group to the desired benzyl alcohol. This approach is highly modular and tolerant of various functional groups.

Synthetic Workflow Overview

The logical flow for the synthesis begins with commercially available starting materials, 4-bromobenzaldehyde and cyclopropylboronic acid, and proceeds to the final product through a cross-coupling and reduction sequence.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Cyclopropylbenzaldehyde 4-Cyclopropylbenzaldehyde 4-Bromobenzaldehyde->4-Cyclopropylbenzaldehyde Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->4-Cyclopropylbenzaldehyde Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->4-Cyclopropylbenzaldehyde Product This compound 4-Cyclopropylbenzaldehyde->Product NaBH₄ Methanol, 0°C to RT 4-Cyclopropylbenzaldehyde->Product Reducing Agent Reducing Agent Reducing Agent->Product

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyclopropylbenzaldehyde via Suzuki-Miyaura Coupling

  • Rationale : The Suzuki-Miyaura reaction is a robust and high-yielding method for forming carbon-carbon bonds between aryl halides and boronic acids.[5][6][7] It is chosen for its excellent functional group tolerance, allowing the aldehyde moiety to remain intact. Potassium carbonate is a mild and effective base for this transformation.

  • Procedure :

    • To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), cyclopropylboronic acid (5.6 g, 64.8 mmol, 1.2 equiv), and potassium carbonate (22.4 g, 162 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add a degassed solvent mixture of 1,4-dioxane (100 mL) and water (25 mL).

    • To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.25 g, 1.08 mmol, 2 mol%).

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

    • Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield 4-cyclopropylbenzaldehyde as a pale yellow oil.

Step 2: Reduction to this compound

  • Rationale : The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high chemoselectivity for aldehydes over other functional groups, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[8]

  • Procedure :

    • Dissolve the 4-cyclopropylbenzaldehyde (7.0 g, 47.9 mmol) obtained from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.17 g, 57.5 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 to neutralize excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford this compound as an off-white solid. The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate for synthesizing a wide range of biologically active molecules. The cyclopropyl group's unique properties are leveraged to address common challenges in drug design.

Role in Modulating Pharmacokinetics and Pharmacodynamics

The introduction of a cyclopropyl group can significantly alter a molecule's properties, making it a key strategy in lead optimization.

G Scaffold This compound Core Building Block Properties Physicochemical & Biological Impact Increased Metabolic Stability (CYP450 Resistance) Conformational Rigidity (Enhanced Binding) Modulated Lipophilicity (Improved Permeability) Novel Vector for Target Interaction Scaffold->Properties Applications Therapeutic Areas Oncology (Kinase Inhibitors) Antiviral / Antibacterial Agents Antimalarials CNS Disorders (Neurotransmitter Modulators) Properties->Applications

Figure 2: Impact of the cyclopropyl moiety on drug properties.
Examples of Bioactive Molecules

Numerous FDA-approved drugs and clinical candidates contain the cyclopropyl moiety.[9][10] For instance, cyclopropyl groups are found in inhibitors of MET tyrosine kinase, VEGFR-2, and EGFR, which are crucial targets in oncology.[9][10] They are also present in novel antimalarial agents, where they contribute to potent activity against both drug-sensitive and resistant strains of P. falciparum.[11] While this compound itself is a building block, it provides direct access to these valuable structural motifs.

Related Compounds of Interest

The synthetic utility of this compound is highlighted by its relationship to key precursors and its potential for derivatization.

  • Precursors :

    • 4-Bromobenzyl alcohol / 4-Bromobenzaldehyde : Key starting materials for introducing the aromatic core in cross-coupling reactions.[12][13]

    • Cyclopropylboronic Acid : The essential reagent for introducing the cyclopropyl group via Suzuki-Miyaura coupling. Alternatively, potassium cyclopropyltrifluoroborate can be used, which offers enhanced stability.[5][7]

    • 4-Cyclopropylbenzoic acid : Can be reduced to the target alcohol and is also a valuable intermediate itself.[14][15][16]

  • Derivatives and Analogs :

    • (4-Cyclopropylphenyl)-(oxan-4-yl)methanol : An example of a more complex derivative where the benzylic proton is substituted, indicating the utility of this compound in building diverse chemical libraries.[17]

    • Cyclopropyl(4'-ethyl-[1,1'-biphenyl]-4-yl)methanol : Demonstrates how the core structure can be extended, for example, through another cross-coupling reaction, to create larger, more complex scaffolds.[18]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is based on GHS classifications and data from similar benzyl alcohols.[19][20][21][22][23]

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

    • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.

Conclusion

This compound is more than a simple alcohol; it is a strategic building block that provides access to the highly desirable cyclopropylaryl motif. Its straightforward and scalable synthesis, combined with the significant advantages conferred by the cyclopropyl group in modulating drug properties, ensures its continued importance in modern medicinal chemistry. This guide has provided the essential technical framework for its synthesis, characterization, and application, empowering researchers to confidently utilize this valuable compound in their discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22135711, this compound. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]

  • R Discovery. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79980883, (4-Cyclopropylphenyl)-(oxan-4-yl)methanol. Available at: [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of California, Berkeley. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of organic chemistry, 73(19), 7481–7485. Available at: [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. Available at: [Link]

  • Jiménez-Díaz, M. B., et al. (2014). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial agents and chemotherapy, 58(9), 5359–5371. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177795717, Cyclopropyl(4'-ethyl-[1,1'-biphenyl]-4-yl)methanol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Available at: [Link]

  • Oakwood Chemical. (n.d.). 4-Cyclopropyl-benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • ResearchGate. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. Available at: [Link]

  • precisionFDA. (n.d.). CYCLOPROPYLMETHANOL. Available at: [Link]

  • Filo. (2023). The pKa of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene... Available at: [Link]

Sources

An In-depth Technical Guide to the Exploratory Research of (4-Cyclopropylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of the cyclopropyl motif into molecular scaffolds is a well-established strategy in modern drug discovery for enhancing pharmacological profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploratory research of (4-cyclopropylphenyl)methanol derivatives. We will delve into the synthetic rationale, key methodologies for derivatization, protocols for biological evaluation, and critical considerations for advancing these compounds through the drug discovery pipeline. This document is designed to be a practical resource, offering not only procedural details but also the underlying scientific principles that guide experimental design and data interpretation.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a three-membered carbocycle, is far more than a simple aliphatic ring. Its unique electronic and conformational properties, stemming from significant ring strain, make it a valuable tool for medicinal chemists.[1][2] The strategic incorporation of a cyclopropyl ring can confer a multitude of benefits to a drug candidate, including:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby increasing potency.

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3] This can lead to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and aqueous solubility, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Reduced Off-Target Effects: By influencing the conformation and electronic distribution of a molecule, the cyclopropyl group can enhance selectivity for the intended biological target, thereby minimizing off-target interactions and potential side effects.

The this compound scaffold serves as an excellent starting point for building a diverse chemical library, offering multiple points for structural modification to explore and optimize these desirable properties.

Synthetic Strategies for the Derivatization of this compound

A robust synthetic platform is essential for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. The following sections outline key synthetic approaches.

Synthesis of the Core Scaffold

The this compound core can be synthesized through several reliable methods. A common approach involves the cyclopropanation of a suitable styrene precursor.

The Simmons-Smith reaction is a classic and effective method for the stereospecific conversion of alkenes to cyclopropanes.[4][5] For the synthesis of the this compound core, 4-vinylbenzyl alcohol can be used as the starting material.

Protocol 1: Simmons-Smith Cyclopropanation of 4-Vinylbenzyl Alcohol

Materials:

  • 4-Vinylbenzyl alcohol

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of zinc-copper couple (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add a solution of diiodomethane (1.2 equivalents) in diethyl ether dropwise at room temperature.

  • After the initial exothermic reaction subsides, stir the mixture for 30-60 minutes to form the organozinc carbenoid.

  • Cool the reaction mixture to 0 °C and add a solution of 4-vinylbenzyl alcohol (1.0 equivalent) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diversification of the Scaffold

With the core scaffold in hand, diversification can be achieved at two primary positions: the phenyl ring and the benzylic alcohol.

Introducing substituents onto the phenyl ring is crucial for exploring SAR. This can be achieved by starting with appropriately substituted styrenes or by functionalizing a pre-existing aryl halide.

Protocol 2: Synthesis of Substituted (4-Cyclopropylphenyl)methanols via Suzuki-Miyaura Coupling

This protocol outlines a two-step process starting from a commercially available brominated precursor.

Step A: Suzuki-Miyaura Coupling of (4-Bromophenyl)methanol with Arylboronic Acids

Materials:

  • (4-Bromophenyl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[6]

  • Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)[6]

Procedure:

  • Combine (4-bromophenyl)methanol (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 equivalents) in a round-bottom flask.

  • Add the degassed solvent system and purge the flask with an inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl methanol derivative by column chromatography.

Step B: Cyclopropanation of the Resulting Vinylaryl Methanol

The product from Step A, a substituted 4-vinylbenzyl alcohol analog, can then be subjected to Simmons-Smith cyclopropanation as described in Protocol 1 .

The hydroxyl group of this compound is a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups.

Protocol 3: Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid or acid chloride (1.1 equivalents)

  • Acid catalyst (e.g., H₂SO₄) for carboxylic acid or base (e.g., triethylamine) for acid chloride

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure (Fischer Esterification with Carboxylic Acid): [7]

  • Dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux, with removal of water (e.g., using a Dean-Stark apparatus).

  • Monitor the reaction by TLC until completion.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the crude ester, which can be purified by chromatography.

Procedure (with Acid Chloride):

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Add the acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Etherification of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.2 equivalents)

  • Strong base (e.g., sodium hydride, NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, and dry.

  • Purify the resulting ether by column chromatography.

Characterization of this compound Derivatives

Unambiguous characterization of newly synthesized compounds is paramount for ensuring the reliability of biological data. A combination of spectroscopic and analytical techniques should be employed.

Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of non-polar compounds like this compound derivatives.[8][9]

Protocol 5: Reverse-Phase HPLC Purification

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water (often with 0.1% trifluoroacetic acid or formic acid).

  • Mobile Phase B: HPLC-grade acetonitrile or methanol (often with 0.1% trifluoroacetic acid or formic acid).

  • Elution: A gradient elution is typically used for initial purification, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Detection: UV detection at a wavelength where the aromatic system of the compounds absorbs (e.g., 254 nm).

Procedure:

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to look for in this compound derivatives include the characteristic multiplets for the cyclopropyl protons (typically in the range of 0.5-1.5 ppm), the aromatic protons, and the benzylic methylene protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

In Vitro Biological Evaluation

A tiered approach to in vitro testing allows for the efficient screening of a library of derivatives to identify promising candidates for further development.

Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1][10][11][12]

Protocol 6: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with various concentrations of the compounds and include vehicle controls (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[5][12][13][14]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and correlation of these structural changes with biological activity is the cornerstone of lead optimization.

Illustrative SAR Table for Hypothetical Derivatives:

CompoundIC₅₀ (µM) on MCF-7
1 HHH> 50
2a OCH₃HH25.3
2b ClHH10.1
3a HHAcetyl45.2
3b HHBenzoyl15.8

This table is for illustrative purposes only.

Analysis of such data can reveal key insights, for example, that electron-withdrawing groups on the phenyl ring enhance activity, or that esterification of the benzylic alcohol with a bulky aromatic group is beneficial.

Early ADME and Safety Profiling

Early assessment of ADME and potential safety liabilities is crucial to avoid late-stage attrition of drug candidates.

The in vitro metabolic stability of compounds can be assessed using liver microsomes.[13][15][16][17]

Protocol 7: In Vitro Metabolic Stability Assay using Liver Microsomes

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compound (with known metabolic instability)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37 °C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[4][16][17][18] Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability.

Protocol 8: hERG Inhibition Assay (Automated Patch-Clamp)

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Appropriate intracellular and extracellular recording solutions

  • Automated patch-clamp system

  • Test compound

  • Positive control (e.g., E-4031)

Procedure:

  • Establish a stable whole-cell patch-clamp recording from a hERG-expressing cell.

  • Apply a voltage protocol to elicit hERG currents.

  • Apply the test compound at various concentrations and record the effect on the hERG current.

  • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs.[1][10][11][15][]

Protocol 9: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound

  • Reference compounds for low and high permeability

  • LC-MS/MS system for analysis

Procedure:

  • Culture Caco-2 cells on Transwell inserts for approximately 21 days to form a differentiated and polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • Quantify the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

  • A bidirectional assay (B-to-A transport) can also be performed to assess active efflux.

Data Visualization and Interpretation

Clear visualization of experimental workflows and data is essential for effective communication and decision-making.

Experimental Workflow Diagrams

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start Core Scaffold Synthesis (this compound) Deriv Derivatization (Esterification, Etherification, etc.) Start->Deriv Purify Purification (HPLC) Deriv->Purify Char Characterization (NMR, MS) Purify->Char Cyto Cytotoxicity Screening (MTT Assay) Char->Cyto Compound Library SAR SAR Analysis Cyto->SAR ADME Early ADME Profiling (Metabolic Stability, Permeability) SAR->ADME Safety Safety Assessment (hERG Inhibition) SAR->Safety Lead Lead Candidate ADME->Lead Safety->Lead

Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.

Dose-Response Curve

Dose_Response_Curve cluster_0 IC50 Determination y_axis % x_axis Log[Compound] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_line IC50 ic50_point

Caption: A representative sigmoidal dose-response curve used to determine the IC₅₀ value of a test compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse chemical libraries. Furthermore, the detailed protocols for in vitro biological evaluation enable a robust assessment of their pharmacological potential. Future work in this area should focus on the elucidation of the specific molecular targets of active compounds and the in vivo evaluation of promising lead candidates. A thorough understanding of the structure-activity and structure-property relationships will be instrumental in guiding the design of next-generation derivatives with optimized efficacy and safety profiles.

References

  • BenchChem Technical Support Team. (2025, November). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Merck. (n.d.). Metabolic stability in liver microsomes.
  • BenchChem. (2025, December). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Assessing hERG Channel Inhibition by NOSO-502. BenchChem.
  • BenchChem. (2025, December). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.
  • Sasaki, K., et al. (2018). Construction of an integrated database for hERG blocking small molecules. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025).
  • Wang, L., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay.
  • Future Med Chem. (2025, November 27).
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • BenchChem. (2025).
  • Vroonen, R., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Estrela, J. M., et al. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wang, D., et al. (n.d.). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis.
  • Molecules. (2020, July 4). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality. MDPI.
  • Loeppky, R. N., & Elomari, S. (2000).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Molecules. (2020, July 4). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality. MDPI.
  • HPLC purification of peptides and miniature proteins. (n.d.).
  • BenchChem. (2025).
  • Molecules. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Molecules. (2020, July 4). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality. MDPI.
  • Tanwar, L., et al. (n.d.).
  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF.
  • Daugulis, O., et al. (n.d.).
  • Powers, D. C., & Baran, P. S. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • PubMed. (n.d.). Solvent-switched benzylic methylene functionalization: addition, ring-opening, cyclization, and unexpected cleavage of C-O and C-C bonds.
  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • MDPI. (n.d.). Free Full-Text | SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality | Notes.
  • Waters. (n.d.).
  • Student Academic Success. (n.d.).
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Nature. (2021, November 18). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
  • AIST. (n.d.). (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production.
  • Master Organic Chemistry. (n.d.).
  • OperaChem. (2024, January 5).
  • National Institutes of Health. (2023, July 31). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Cyclopropylphenyl)methanol from 4-cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (4-cyclopropylphenyl)methanol via the reduction of 4-cyclopropylbenzaldehyde. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve a high-yield conversion. This protocol is particularly relevant for medicinal chemistry and drug development, where the cyclopropylphenylmethanol moiety is a valuable building block. This application note offers a detailed experimental protocol, mechanistic insights, safety precautions, and methods for purification and characterization of the final product.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis.[1][2] this compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its preparation from 4-cyclopropylbenzaldehyde is a common and critical step in many synthetic routes. The cyclopropyl group, in particular, is a desirable feature in drug design due to its unique conformational properties and its ability to modulate metabolic stability and binding affinity.

This guide focuses on the use of sodium borohydride (NaBH₄) for this transformation. NaBH₄ is a widely used reducing agent due to its mild nature, high chemoselectivity for aldehydes and ketones over other functional groups like esters and amides, and operational simplicity.[1][2] This makes it an ideal choice for the selective reduction of 4-cyclopropylbenzaldehyde without affecting the cyclopropyl or phenyl moieties.

Mechanistic Insights: The Role of Sodium Borohydride

The reduction of an aldehyde by sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the aldehyde.[1][3] This results in the formation of a tetrahedral alkoxide intermediate.[2][3]

  • Protonation: The resulting alkoxide intermediate is then protonated in a subsequent workup step, typically with the addition of a mild acid or water, to yield the final primary alcohol product.[1][3]

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also participates in the protonation of the alkoxide intermediate.[4]

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details Supplier/Grade
4-cyclopropylbenzaldehyde>98% purityCommercially Available
Sodium borohydride (NaBH₄)Powder, >98% purityCommercially Available
Methanol (MeOH)AnhydrousACS Grade
Dichloromethane (DCM)AnhydrousACS Grade
Hydrochloric acid (HCl)1 M aqueous solutionReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)GranularReagent Grade
Round-bottom flaskAppropriate size---
Magnetic stirrer and stir bar------
Ice bath------
Separatory funnelAppropriate size---
Rotary evaporator------
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄---
NMR Spectrometer300 MHz or higher---
FT-IR Spectrometer------
Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Dissolve 4-cyclopropylbenzaldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Add Sodium Borohydride (portion-wise) B->C D Stir at 0°C, then warm to Room Temp. C->D E Quench with 1M HCl D->E Reaction Complete (monitored by TLC) F Extract with Dichloromethane E->F G Wash Organic Layer with Water & Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate (Rotary Evaporator) H->I J Purify by Column Chromatography (if needed) I->J K Characterize Product (NMR, IR) J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopropylbenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Caution: The addition of NaBH₄ can cause foaming and hydrogen gas evolution. Ensure adequate ventilation and slow addition to control the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until the pH is slightly acidic (pH ~6-7). This will neutralize any unreacted NaBH₄ and hydrolyze the borate esters.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

¹H NMR Spectroscopy

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:

  • δ 0.6-1.1 (m, 4H): Protons of the cyclopropyl ring (CH₂).

  • δ 1.8-2.0 (m, 1H): Methine proton of the cyclopropyl ring (CH).

  • δ 4.6 (s, 2H): Methylene protons of the benzylic alcohol (CH₂OH).

  • δ 7.0-7.4 (m, 4H): Aromatic protons.

  • A broad singlet for the -OH proton , the chemical shift of which can vary depending on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for monitoring the conversion of the aldehyde to the alcohol.

  • Disappearance of the aldehyde C=O stretch: A strong, sharp peak around 1700 cm⁻¹ corresponding to the carbonyl group of 4-cyclopropylbenzaldehyde should be absent in the product spectrum.[5][6]

  • Appearance of the alcohol O-H stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ will appear, which is characteristic of the hydroxyl group of the alcohol.[7]

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[8] It is also toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] In case of a spill, cover with dry sand or another non-combustible material and place in a closed container for disposal.[8][9] Do not use water to clean up spills.[9]

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Always wear appropriate PPE in the laboratory.[9] Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.[8][9]

Troubleshooting

Issue Possible Cause Solution
Incomplete reactionInsufficient reducing agent or reaction time.Add more NaBH₄ or increase the reaction time. Ensure the starting material is of high purity.
Low yieldProduct loss during workup. Incomplete reaction.Ensure proper extraction and washing techniques. Monitor the reaction to completion.
Impure productSide reactions or incomplete removal of starting material.Purify the product using column chromatography. Optimize reaction conditions to minimize side products.

Conclusion

The reduction of 4-cyclopropylbenzaldehyde to this compound using sodium borohydride is a reliable and efficient method for synthesizing this valuable building block. The protocol outlined in this application note is straightforward, high-yielding, and utilizes readily available reagents. By following the detailed procedure and adhering to the safety precautions, researchers can confidently prepare this compound for their synthetic needs in drug discovery and development.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • ESPI Metals. (2007, October). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • University of Washington. (n.d.). Sodium Borohydride Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Clerici, A., Pastori, N., & Porta, O. (n.d.). Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System. Science Madness. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzyl alcohol.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Revista Latinoamericana de Química, 40(3), 140-146.
  • Turi, L., et al. (2007). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study. The Journal of Physical Chemistry C, 111(19), 7084–7092.
  • Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. SciELO México. Retrieved from [Link]

  • Leyva, E., et al. (2012). FAST MICROWAVE ASSISTED BIOREDUCTION OF AROMATIC ALDEHYDES USING ALOE VERA. A GREEN CHEMISTRY REACTION. SciELO México. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2007). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 74(4), 506-513.
  • PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying benzyl alcohol.
  • National Institutes of Health. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, Methanol-d4, simulated) (NP0000460). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Stenutz. (n.d.). cyclopropyl-phenylmethanol. Retrieved from [Link]

  • Aladdin. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzylic Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Grignard Reaction in Benzylic Alcohol Synthesis

The Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard in the early 20th century, remains a highly versatile and indispensable tool for the formation of carbon-carbon bonds.[1][2] Its application in the synthesis of benzylic alcohols, a crucial structural motif in numerous pharmaceuticals and natural products, is particularly noteworthy. This protocol provides a detailed guide for researchers, scientists, and drug development professionals on the effective execution of the Grignard reaction to produce secondary and tertiary benzylic alcohols from aldehydes and ketones, respectively.[3][4][5]

This document goes beyond a simple recitation of steps, offering insights into the underlying mechanism, critical experimental parameters, and troubleshooting strategies to ensure reliable and reproducible results. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice.

Reaction Mechanism: A Nucleophilic Attack at the Carbonyl Carbon

The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon atom of a carbonyl group.[2][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and carbanion-like.[1] This potent nucleophile readily attacks the carbonyl carbon of an aldehyde or ketone.

The reaction mechanism can be visualized as follows:

Caption: General mechanism of the Grignard reaction with a carbonyl compound.

In the first step, the Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[5] The subsequent step involves an acidic workup, typically with a dilute acid like ammonium chloride or hydrochloric acid, to protonate the alkoxide and yield the final alcohol product.[6][7]

Experimental Protocol: Synthesis of a Secondary Benzylic Alcohol

This protocol details the synthesis of 1-phenylethanol, a representative secondary benzylic alcohol, from benzaldehyde and methylmagnesium bromide.

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.312.43 g (0.1 mol)Ensure they are dry and free of oxide layer.
IodomethaneCH₃I141.9414.2 g (0.1 mol)Freshly distilled if necessary.
Anhydrous diethyl ether(C₂H₅)₂O74.12100 mLMust be completely dry.[1][6]
BenzaldehydeC₇H₆O106.1210.6 g (0.1 mol)Freshly distilled to remove benzoic acid.
Saturated aq. NH₄ClNH₄Cl53.4950 mLFor quenching the reaction.
Anhydrous MgSO₄MgSO₄120.37As neededFor drying the organic layer.
Step-by-Step Methodology:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried to remove any traces of water.[6]

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of iodomethane in 30 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add a few drops of the iodomethane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion of Addition: Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a steady reflux.

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part 2: Reaction with Benzaldehyde

  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of benzaldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly add the saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-phenylethanol.

Experimental Workflow Diagram:

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup and Purification A 1. Flame-dry glassware B 2. Add Mg turnings and Iodine A->B C 3. Add anhydrous ether B->C D 4. Add alkyl halide solution dropwise C->D E 5. Reflux to complete formation D->E F 6. Cool Grignard reagent to 0°C E->F G 7. Add aldehyde/ketone solution dropwise F->G H 8. Stir at room temperature G->H I 9. Quench with aq. NH₄Cl H->I J 10. Extract with ether I->J K 11. Wash organic layer J->K L 12. Dry with MgSO₄ K->L M 13. Evaporate solvent L->M N 14. Purify product M->N

Caption: Step-by-step workflow for benzylic alcohol synthesis via Grignard reaction.

Key Considerations and Optimization

The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water.[6] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent.[1] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can offer comparable or superior performance.[8]

  • Initiation: The reaction between magnesium and the organic halide can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[2] Methods to initiate the reaction include adding a small crystal of iodine, a few drops of a pre-formed Grignard reagent, or mechanically crushing the magnesium turnings.[9][10]

  • Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled by the rate of addition of the organic halide. The subsequent reaction with the carbonyl compound is also exothermic and is typically carried out at a low temperature (0 °C) to minimize side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Reaction fails to initiate Wet glassware or solvent; Inactive magnesium surfaceThoroughly dry all equipment and use anhydrous solvents. Add an iodine crystal or a small amount of 1,2-dibromoethane to activate the magnesium.
Low yield of the desired alcohol Incomplete formation of the Grignard reagent; Side reactions (e.g., Wurtz coupling, enolization of the carbonyl compound)Ensure complete consumption of magnesium during reagent formation. Add the carbonyl compound slowly at a low temperature. For sterically hindered ketones, consider using a more reactive organolithium reagent.[4]
Formation of a significant amount of biphenyl (in the case of phenylmagnesium bromide) Wurtz coupling side reactionUse a slight excess of magnesium and ensure slow addition of the aryl halide.
Recovery of starting carbonyl compound Inactive Grignard reagent; Steric hindranceCheck the activity of the Grignard reagent (e.g., by titration). For hindered substrates, prolonged reaction times or higher temperatures may be necessary.

Safety Precautions

  • Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, especially in concentrated forms. They react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Quenching: The quenching of the reaction is exothermic and can cause the low-boiling ether to splash. The quenching agent should be added slowly and with cooling.

Conclusion

The Grignard reaction is a powerful and reliable method for the synthesis of benzylic alcohols. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can consistently achieve high yields of the desired products. This protocol provides a solid foundation for the successful application of this classic reaction in both academic and industrial settings.

References

  • Brainly.in. (2024, October 17). How will you prepare benzyl alcohol by grignard synthesis? Retrieved from [Link]

  • Yu, D.-G., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe- or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 134(35), 14638–14641. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohols: Multi-Step Synthesis - Set #II. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City, Department of Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

Sources

Application Note: High-Fidelity Reduction of 4-Cyclopropylbenzoic Acid to (4-Cyclopropylphenyl)methanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 4-cyclopropylbenzoic acid to its corresponding primary alcohol, (4-cyclopropylphenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore two primary, field-proven methodologies: a robust reduction using Lithium Aluminum Hydride (LAH) and a milder, more chemoselective approach utilizing a Borane-Methyl Sulfide (BMS) complex. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, procedural nuances, safety protocols, and product characterization.

Introduction and Mechanistic Overview

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Due to the low electrophilicity of the carboxyl carbon, this conversion requires potent reducing agents. This compound is a valuable building block in medicinal chemistry, with the cyclopropyl moiety often contributing to improved metabolic stability and binding affinity of drug candidates. The successful and high-yielding synthesis of this alcohol is therefore of significant interest.

Two of the most reliable methods for this transformation involve the use of hydride-donating reagents: Lithium Aluminum Hydride (LAH) and Borane complexes.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent, LAH readily reduces a wide range of functional groups, including carboxylic acids.[1][2] The reaction proceeds through the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of two hydride ions from the AlH₃ moiety. The reaction culminates in a tetrahedral intermediate which, upon acidic workup, yields the primary alcohol.[3]

  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), offers a milder and more chemoselective alternative to LAH.[4] It readily reduces carboxylic acids while being less reactive towards other functional groups like esters and nitro groups. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by two additional equivalents of borane to the primary alcohol.[4]

Comparison of Reduction Methodologies

The choice of reducing agent is critical and depends on the specific requirements of the synthesis, such as the presence of other functional groups, scalability, and safety considerations.

FeatureLithium Aluminum Hydride (LAH)Borane-Methyl Sulfide (BMS)
Reactivity Very HighHigh, but more selective than LAH
Chemoselectivity Low (reduces most polar functional groups)High (selective for carboxylic acids)[4]
Reaction Conditions Typically 0 °C to room temperature0 °C to reflux
Work-up Requires careful quenching of excess reagentGenerally simpler work-up
Safety Highly reactive with water and protic solvents, pyrophoricFlammable, but generally safer to handle than LAH

Experimental Protocols

Recommended Method: Reduction with Borane-Methyl Sulfide (BMS) Complex

This method is recommended for its high chemoselectivity and milder reaction conditions. The following protocol is adapted from a similar, well-established procedure for the reduction of substituted benzoic acids.[5]

Materials:

  • 4-Cyclopropylbenzoic acid

  • Borane-methyl sulfide complex (BMS, ~10 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclopropylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous THF (approximately 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-methyl sulfide complex (1.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Add more methanol and evaporate again to remove borate esters.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[6][7]

Expected Yield: >90%

Alternative Method: Reduction with Lithium Aluminum Hydride (LAH)

This method is suitable when a more powerful reducing agent is required and other sensitive functional groups are absent.

Materials:

  • 4-Cyclopropylbenzoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add LAH (2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyclopropylbenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the acid dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:

    • Water (x mL, where x = grams of LAH used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or Et₂O.

  • Combine the filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

Purification:

Purify the crude product by flash column chromatography as described in section 3.1.

Expected Yield: 85-95%

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8] It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.

  • Borane-Methyl Sulfide (BMS): BMS is a flammable liquid with a strong, unpleasant odor. It is also moisture-sensitive. Handle in a well-ventilated fume hood, away from ignition sources.

  • Quenching Procedures: The quenching of LAH and borane reactions is highly exothermic and releases hydrogen gas. Perform quenching slowly and at low temperatures (0 °C).

Characterization of the Final Product: this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol [9]
Appearance Colorless oil or low-melting solid

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 7.05 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 4.65 (s, 2H, -CH₂OH)

    • δ 1.90 (m, 1H, cyclopropyl-CH)

    • δ 1.00 (m, 2H, cyclopropyl-CH₂)

    • δ 0.70 (m, 2H, cyclopropyl-CH₂)

    • δ 1.60 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 142.0 (Ar-C)

    • δ 138.0 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 65.0 (-CH₂OH)

    • δ 15.5 (cyclopropyl-CH)

    • δ 10.0 (cyclopropyl-CH₂)

Note: Predicted NMR chemical shifts. Actual values may vary slightly.

Thin Layer Chromatography (TLC):

The progress of the reaction can be monitored by TLC on silica gel plates. The product, being more polar than the starting material, will have a lower Rf value. A suitable eluent system is 30% ethyl acetate in hexanes.

Workflow Diagram

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification & Analysis start 4-Cyclopropylbenzoic Acid in Anhydrous THF reagent Add Reducing Agent (BMS or LAH) at 0°C start->reagent reaction Stir at RT or Reflux (Monitor by TLC) reagent->reaction quench Quench at 0°C (MeOH or H₂O/NaOH) reaction->quench extract Aqueous Work-up (Extraction with Et₂O) quench->extract dry Dry (MgSO₄ or Na₂SO₄) & Concentrate extract->dry chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography product Pure this compound chromatography->product analysis Characterization (NMR, etc.) product->analysis

Caption: Experimental workflow for the reduction of 4-cyclopropylbenzoic acid.

Conclusion

This application note details two effective methods for the reduction of 4-cyclopropylbenzoic acid to this compound. The borane-based reduction is recommended for its superior chemoselectivity and milder conditions, making it suitable for complex molecules. The LAH-based method provides a more potent alternative when high reactivity is required. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize this key pharmaceutical intermediate in high yield and purity.

References

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of sample solved in mobile phase at conditions described.... Retrieved from [Link]

  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]

  • ResearchGate. (2007). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • Reddit. (2023). did a column chromatography in the lab with polar fixed phase and apolar mobile phase.... Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxymethyl-cyclopropane.
  • Google Patents. (n.d.). A kind of preparation method of cyclopropyl-carbinol.
  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cyclopropylarenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety - A Privileged Scaffold in Modern Chemistry

The cyclopropyl group, a small, strained three-membered ring, has emerged as a critical structural motif in medicinal chemistry and materials science.[1][2][3] Its unique stereoelectronic properties, including the coplanarity of its three carbon atoms, enhanced π-character of its C-C bonds, and increased strength of its C-H bonds, confer significant advantages to molecules that contain it.[3] In drug discovery, the incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, reduce off-target effects, and increase brain permeability.[2][3] This has led to a growing number of approved drugs and clinical candidates featuring this valuable scaffold.[1]

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the efficient construction of cyclopropyl-substituted aromatic compounds.[4] This guide provides an in-depth overview of the primary palladium-catalyzed methodologies for the synthesis of cyclopropylarenes, complete with mechanistic insights and detailed experimental protocols.

Core Methodologies for Palladium-Catalyzed Cyclopropylarene Synthesis

The synthesis of cyclopropylarenes via palladium catalysis can be broadly categorized into two main approaches:

  • Cross-Coupling Reactions: These methods involve the coupling of an aryl electrophile with a cyclopropyl nucleophile (or vice versa). The most prominent examples include the Suzuki-Miyaura, Kumada, and Heck couplings.

  • Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring directly on an aromatic substrate or an alkene that is subsequently coupled to an arene.

The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is arguably one of the most widely used methods for the synthesis of cyclopropylarenes due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The cyclopropylboronic acid (or its derivative), activated by a base, transfers the cyclopropyl group to the palladium center.

  • Reductive Elimination: The aryl and cyclopropyl groups on the palladium center couple and are eliminated as the desired cyclopropylarene product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-cPr Ar-Pd(II)-cPr Ar-Pd(II)-X->Ar-Pd(II)-cPr Transmetalation (cPr-B(OH)2, Base) Ar-Pd(II)-cPr->Pd(0)Ln Reductive Elimination Ar-cPr Ar-cPr Ar-Pd(II)-cPr->Ar-cPr Product Ar-X Ar-X cPr-B(OH)2 cPr-B(OH)2 Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Cyclopropylthiophene

This protocol is adapted from a procedure for the synthesis of various cyclopropylthiophenes.[5]

Materials:

  • 2-Bromothiophene

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-bromothiophene (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (2.0 equiv).

  • Add palladium(II) acetate (1 mol%) and SPhos (2 mol%).

  • Add toluene and water to create a biphasic mixture.

  • Seal the vessel, and heat the reaction mixture to 90 °C for 2 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylthiophene.

Table 1: Representative Suzuki-Miyaura Couplings for Cyclopropylarene Synthesis

Aryl HalideCyclopropyl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromothiophenec-PrB(OH)₂Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O9085[5]
4-ChlorotolueneK-c-PrBF₃Pd(OAc)₂ (3)XPhos (6)K₂CO₃THF/H₂O8092[4]
3-Bromopyridinec-PrB(OH)₂Pd(dppf)Cl₂ (2)-K₃PO₄PhMe/H₂O10078[6]

Kumada Coupling: Utilizing Grignard Reagents

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Kumada coupling generally proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference lies in the transmetalation step, which involves the transfer of the cyclopropyl group from the magnesium halide to the palladium center.

Kumada_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Aryl Halide Aryl Halide Reaction_Vessel Reaction Vessel (Inert Atmosphere) Aryl Halide->Reaction_Vessel Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product Cyclopropylarene

Caption: General workflow for Kumada cross-coupling.

Protocol: Synthesis of Cyclopropylbenzene

This protocol is based on a general method for Kumada coupling.[4]

Materials:

  • Bromobenzene

  • Cyclopropylmagnesium bromide (in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bromobenzene (1.0 equiv) in anhydrous THF.

  • Add palladium(II) acetate (2 mol%) and tri-tert-butylphosphine (4 mol%).

  • Slowly add a solution of cyclopropylmagnesium bromide (1.2 equiv) in THF via a syringe pump over 2-4 hours.

  • Stir the reaction mixture at room temperature for the duration of the addition and for an additional 1-2 hours after completion.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the residue by flash chromatography to yield cyclopropylbenzene.

Palladium-Catalyzed Cyclopropanation

An alternative strategy involves the direct formation of the cyclopropane ring through a palladium-catalyzed reaction. These methods often utilize carbene precursors, such as diazo compounds or sulfoxonium ylides.[7]

Mechanistic Pathways

The mechanism of palladium-catalyzed cyclopropanation can vary depending on the specific catalyst and carbene source. A plausible pathway involves the formation of a palladium-carbene intermediate. This intermediate then reacts with an alkene (in this case, an arene or a vinylarene) in a [2+1] cycloaddition to form the cyclopropane ring.[7][8]

Cyclopropanation_Mechanism Pd(0)Ln Pd(0)Ln Pd=CR2 Pd=CR2 Pd(0)Ln->Pd=CR2 Carbene Precursor Palladacyclobutane Palladacyclobutane Pd=CR2->Palladacyclobutane Alkene Palladacyclobutane->Pd(0)Ln Reductive Elimination Cyclopropane Cyclopropane Palladacyclobutane->Cyclopropane Product

Caption: Simplified mechanism of palladium-catalyzed cyclopropanation.

Protocol: Cyclopropanation of Norbornene with a Sulfoxonium Ylide

This protocol is conceptualized based on a palladium-catalyzed cyclopropanation using sulfoxonium ylides as carbene precursors.[7]

Materials:

  • Norbornene

  • Dimethylsulfoxonium methylide

  • Palladium(II) catalyst (e.g., Pd(OAc)₂)

  • Appropriate ligand

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve norbornene (1.0 equiv) in the anhydrous solvent.

  • Add the palladium(II) catalyst and ligand.

  • Slowly add the sulfoxonium ylide (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (determined by optimization) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Comparison of Key Methodologies

FeatureSuzuki-Miyaura CouplingKumada CouplingCyclopropanation
Cyclopropyl Source Boronic acids/estersGrignard reagentsDiazo compounds, ylides
Key Advantages High functional group tolerance, mild conditionsUtilizes readily available Grignard reagentsDirect formation of the cyclopropane ring
Key Limitations Availability and stability of boronic acidsSensitivity to moisture and air, limited functional group toleranceHandling of potentially explosive diazo compounds
Typical Catalyst Pd(0) or Pd(II) precatalyst with phosphine ligandsPd(0) or Pd(II) precatalyst with phosphine ligandsVarious Pd complexes

Conclusion

The palladium-catalyzed synthesis of cyclopropylarenes offers a diverse and powerful toolkit for chemists in academia and industry. The choice of the optimal method—be it a cross-coupling reaction like the Suzuki-Miyaura or Kumada coupling, or a direct cyclopropanation—will depend on the specific synthetic target, available starting materials, and required functional group compatibility. The protocols and mechanistic insights provided in this guide serve as a valuable resource for the successful implementation of these important transformations in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. (2009). Tetrahedron. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

  • Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. (2021). ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). National Institutes of Health. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. (2016). Organic Letters. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2020). National Institutes of Health. [Link]

  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. (2015). Chemical Communications. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2022). National Institutes of Health. [Link]

  • Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. (2022). PubMed Central. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2020). ChemRxiv. [Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). ACS Publications. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2020). The Journal of Organic Chemistry. [Link]

  • Palladium‐Catalyzed Allylation of Cyclopropyl Acetylenes with Oxindoles to Construct 1,3‐Dienes. (2020). ResearchGate. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2022). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. [Link]

  • Recent Advances in Palladium-Catalyzed Cycloaddition Reactions for the Synthesis of Eight-Membered Rings. (2023). The Chemical Record. [Link]

Sources

The Strategic Deployment of (4-Cyclopropylphenyl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropyl group has emerged as a truly privileged motif. Its incorporation into drug candidates is a strategic decision aimed at overcoming common hurdles in drug development, such as metabolic instability and off-target effects.[1][2] The unique structural and electronic properties of the cyclopropyl ring—a strained three-membered carbocycle—impart a desirable rigidity and metabolic robustness to parent molecules.[3] This guide focuses on a key building block that leverages these benefits: (4-Cyclopropylphenyl)methanol . We will explore its applications as a synthetic intermediate, provide detailed protocols for its use, and elucidate the rationale behind its deployment in the design of novel therapeutics.

The Physicochemical and Pharmacokinetic Advantages of the 4-Cyclopropylphenyl Moiety

The 4-cyclopropylphenyl group offers a compelling set of features for medicinal chemists:

  • Enhanced Metabolic Stability: The cyclopropyl group is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[3] This increased stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life and reduced potential for drug-drug interactions.

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[2] This conformational constraint can be pivotal in designing highly potent and specific inhibitors or agonists.

  • Favorable Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

These attributes have led to the successful incorporation of the cyclopropyl moiety into a number of FDA-approved drugs.

Application Highlight: Synthesis of Pitavastatin (NK-104), an HMG-CoA Reductase Inhibitor

A prime example of the successful application of a this compound derivative is in the synthesis of Pitavastatin (trade name Livalo), a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[4] The fluorinated analog, cyclopropyl(4-fluorophenyl)methanol, serves as a key intermediate in the construction of the quinoline core of the drug.

Workflow for the Synthesis of a Key Pitavastatin Intermediate

G cluster_synthesis Synthesis of this compound cluster_fluorination Fluorination & Further Modification cluster_quinoline Quinoline Core Synthesis cluster_statin Final Statin Assembly A 4-Cyclopropylbenzoic acid B This compound A->B   Reduction (e.g., LiAlH4) C Cyclopropyl(4-fluorophenyl)methanol B->C  Electrophilic Fluorination D [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C->D  Friedländer Annulation E Pitavastatin (NK-104) D->E  Side-chain attachment

Caption: Synthetic workflow from this compound to Pitavastatin.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 4-cyclopropylbenzoic acid to yield this compound.

Materials:

  • 4-Cyclopropylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve 4-cyclopropylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Work-up: Filter the resulting suspension and wash the solid with Et₂O. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Parameter Value
Typical Yield 85-95%
Purity (by NMR) >98%
Physical State White to off-white solid
Protocol 2: Conversion to [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

This protocol outlines a generalized procedure for the subsequent steps leading to a key intermediate of Pitavastatin, starting from a fluorinated derivative of this compound.

Materials:

  • Cyclopropyl(4-fluorophenyl)methanol

  • Oxidizing agent (e.g., PCC, DMP)

  • 2-Aminoacetophenone

  • Base (e.g., potassium hydroxide)

  • Ethanol

  • Appropriate solvents for extraction and purification

Procedure:

  • Oxidation: Oxidize cyclopropyl(4-fluorophenyl)methanol to the corresponding aldehyde using a suitable oxidizing agent.

  • Friedländer Annulation: React the resulting aldehyde with 2-aminoacetophenone in the presence of a base in a suitable solvent like ethanol under reflux to form the quinoline ring.

  • Reduction: Reduce the resulting quinoline-3-carbaldehyde to [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol using a reducing agent such as sodium borohydride.

  • Purification: Purify the final product by recrystallization or column chromatography.

Hypothetical Application in Oncology: Design of a Kinase Inhibitor

The 4-cyclopropylphenyl moiety can also be strategically employed in the design of kinase inhibitors. The cyclopropyl group can occupy a hydrophobic pocket in the ATP-binding site of a kinase, potentially enhancing potency and selectivity.

Logical Framework for Kinase Inhibitor Design

G cluster_scaffold Core Scaffold cluster_functionalization Functionalization cluster_inhibitor Final Inhibitor A This compound B 4-Cyclopropylbenzyl bromide A->B Bromination C Introduction of hinge-binding motif B->C Nucleophilic substitution D Kinase Inhibitor with 4-cyclopropylphenyl moiety C->D Coupling with solubilizing group

Caption: Design strategy for a kinase inhibitor using this compound.

Protocol 3: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol describes the conversion of this compound to a more reactive intermediate suitable for incorporation into a kinase inhibitor scaffold.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask and cool to 0 °C.

  • Bromination: Add PBr₃ (0.4 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-cyclopropylbenzyl bromide.

This intermediate can then be used in subsequent steps to be coupled with a heterocyclic core that provides the necessary hydrogen bonding interactions with the kinase hinge region.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its strategic incorporation into drug candidates, exemplified by the synthesis of pitavastatin, underscores the significant advantages conferred by the 4-cyclopropylphenyl moiety. The protocols provided herein offer a practical guide for researchers to utilize this scaffold in their own drug design and development efforts. As the demand for drugs with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the application of this compound and its derivatives is poised to expand across various therapeutic areas.

References

  • Chiral Synthesis of Statin NK-104 Enantiomers. (n.d.). Scribd. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • Design, Synthesis, and Computational Studies with ADMET of Novel Cardiovascular Hybrid Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of a ligand-receptor binding event using receptor-dependent four-dimensional quantitative structure-activity relationship analysis. (n.d.). PubMed. Retrieved from [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. (n.d.). Preprints.org. Retrieved from [Link]

  • A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor by using a novel rotatable composite design-based optimization strategy. (n.d.). ResearchGate. Retrieved from [Link]

  • a-Cyclopropyl-4-(methoxymethyl)benzenemethanol. (n.d.). PubChem. Retrieved from [Link]

  • Cas 111448-45-4,cyclopropyl[bis(4-methoxyphenyl)]methanol. (n.d.). LookChem. Retrieved from [Link]

  • Design, Synthesis, and Computational Studies with ADMET of Novel Cardiovascular Hybrid Drugs. (n.d.). Preprints.org. Retrieved from [Link]

Sources

Using (4-Cyclopropylphenyl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (4-Cyclopropylphenyl)methanol in Synthetic Chemistry

Application Note & Protocols

Abstract

This compound is a versatile benzylic alcohol that serves as a pivotal building block in modern organic synthesis. The molecule uniquely combines the reactivity of a primary benzylic alcohol with the desirable physicochemical properties conferred by the cyclopropyl ring. This guide provides a detailed exploration of its synthetic utility, focusing on key transformations such as oxidation, etherification, esterification, and conversion to nitriles. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental robustness, and practical application in the synthesis of high-value compounds.

Introduction: The Strategic Value of the Cyclopropylphenyl Moiety

The cyclopropane ring is a highly sought-after motif in medicinal chemistry. Its unique structural and electronic properties—resulting from its strained, three-membered ring—can significantly enhance the pharmacological profile of a drug candidate. When incorporated into a molecule, the cyclopropyl group can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity.[1][2][3] The cyclopropylphenyl scaffold, in particular, is a recurring feature in a range of biologically active compounds.[4][5][6]

This compound leverages this valuable scaffold, presenting a readily functionalizable benzylic alcohol. This primary alcohol is a versatile handle for a wide array of synthetic transformations, making it an ideal starting point for constructing more complex molecular architectures.

Physicochemical Properties

A summary of the key properties of this compound is provided below.[7]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
CAS Number 454678-87-6
Appearance Colorless liquid or solid
Boiling Point Not well-documented
Solubility Soluble in common organic solvents (e.g., Ethanol, DCM)

Core Synthetic Applications & Protocols

The reactivity of this compound is dominated by its primary alcohol functional group. This section details four fundamental transformations that convert this building block into key synthetic intermediates.

Application 1: Selective Oxidation to 4-Cyclopropylbenzaldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[8][9] Aldehydes are versatile intermediates for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, a mild and selective oxidation method is crucial to prevent over-oxidation to the carboxylic acid.[9] TEMPO-based systems are exemplary for this purpose, offering high chemoselectivity under mild conditions.[10][11]

Workflow for Selective Oxidation

cluster_0 Oxidation Protocol A This compound B Add Solvent (DCM) & TEMPO catalyst A->B Step 1 C Add Co-oxidant (e.g., NaOCl solution) B->C Step 2 D Reaction Stirring (RT, ~1-2h) C->D Step 3 E Work-up & Purification D->E Step 4 F 4-Cyclopropylbenzaldehyde E->F Final Product cluster_0 Mitsunobu Reaction Cycle A PPh₃ + DEAD B Betaine Intermediate A->B Forms E Alkoxyphosphonium Salt B->E Reacts with ROH & R'COOH C Carboxylic Acid (R'COOH) C->E Provides Nucleophile D Alcohol Activation (ROH) D->E Activated F Nucleophilic Attack (R'COO⁻) E->F Intermediate for G Ester (R'COOR) + Ph₃P=O + DEAD-H₂ F->G Yields cluster_0 Alcohol to Nitrile Conversion A This compound B Step 1: Halogenation (e.g., PBr₃ or SOCl₂) A->B C Intermediate: 4-Cyclopropylbenzyl Bromide B->C D Step 2: Cyanation (e.g., NaCN in DMSO) C->D E (4-Cyclopropylphenyl)acetonitrile D->E

Sources

Einführung: Die strategische Bedeutung der Suzuki-Kupplung in der Synthesechemie

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle: Funktionalisierung von (4-Cyclopropylphenyl)methanol für die Suzuki-Kreuzkupplung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur Derivatisierung von this compound, einer Schlüsseltransformation zur Ermöglichung von Palladium-katalysierten Suzuki-Kreuzkupplungsreaktionen.[1][2][3]

Die Palladium-katalysierte Suzuki-Kreuzkupplung ist eine der leistungsfähigsten und am weitesten verbreiteten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der modernen organischen Synthese.[3][4] Ihre Bedeutung wurde mit der Verleihung des Nobelpreises für Chemie im Jahr 2010 an Richard F. Heck, Ei-ichi Negishi und Akira Suzuki gewürdigt.[2] Die Reaktion ermöglicht die Verknüpfung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden und zeichnet sich durch milde Reaktionsbedingungen, hohe Toleranz gegenüber funktionellen Gruppen und die Verwendung von relativ ungiftigen und stabilen Boronsäuren aus.[3][5][6]

Das this compound-Strukturmotiv ist in vielen pharmazeutisch aktiven Wirkstoffen und fortgeschrittenen Materialien von Bedeutung. Die Fähigkeit, dieses Fragment effizient mit anderen Aryl- oder Heteroaryleinheiten zu verknüpfen, ist daher von großem Interesse. Die Hydroxylgruppe des (4-Cyclopropylphenyl)methanols ist jedoch eine schlechte Abgangsgruppe und muss vor der Suzuki-Kupplung in eine reaktivere Spezies umgewandelt werden. Dieser Prozess wird als Derivatisierung oder Aktivierung bezeichnet.

Die Notwendigkeit der Derivatisierung: Umwandlung einer schlechten in eine gute Abgangsgruppe

Der katalytische Zyklus der Suzuki-Reaktion beginnt mit der oxidativen Addition des Palladium(0)-Katalysators an das Elektrophil (die organische Halogenid- oder Pseudohalogenid-Komponente).[5][7] Dieser Schritt ist entscheidend und erfordert eine reaktive C-X-Bindung (wobei X eine gute Abgangsgruppe ist). Hydroxylgruppen (-OH) sind aufgrund ihrer geringen Basizität und der starken C-O-Bindung notorisch schlechte Abgangsgruppen. Eine direkte Kupplung von Alkoholen ist unter Standard-Suzuki-Bedingungen nicht möglich.

Daher ist es unerlässlich, die Hydroxylgruppe des (4-Cyclopropylphenyl)methanols in eine bessere Abgangsgruppe umzuwandeln. Die gängigsten Strategien sind:

  • Umwandlung in ein Halogenid (z. B. Bromid oder Chlorid): Halogenide sind ausgezeichnete Abgangsgruppen in Palladium-katalysierten Kupplungen. Die Reaktivität folgt im Allgemeinen dem Trend I > Br > Cl.[8]

  • Umwandlung in ein Sulfonatester (z. B. Tosylat oder Mesylat): Sulfonate wie Tosylate (-OTs) oder Mesylate (-OMs) sind ebenfalls hervorragende Abgangsgruppen, die in ihrer Reaktivität mit Halogeniden vergleichbar sind. Eine weitere verwandte Abgangsgruppe sind Triflate (-OTf).[8]

Die Wahl der Derivatisierungsmethode hängt von der Verfügbarkeit der Reagenzien, der Kompatibilität mit anderen funktionellen Gruppen im Molekül und den spezifischen Anforderungen der nachfolgenden Kupplungsreaktion ab.

Allgemeiner Arbeitsablauf der Synthese

Der folgende Arbeitsablauf illustriert den zweistufigen Prozess von der Aktivierung des Alkohols bis zum endgültigen Kupplungsprodukt.

G cluster_0 Schritt 1: Aktivierung cluster_1 Schritt 2: Suzuki-Kupplung A This compound C Aktiviertes Intermediat (Benzylhalogenid oder -sulfonat) A->C Derivatisierung A->C B Derivatisierungsreagenz (z.B. PBr₃, SOCl₂, TsCl) F Gekuppeltes Produkt (4-Cyclopropyl-1,1'-biphenyl-Derivat) C->F Kupplung C->F D Organoboronsäure (R-B(OH)₂) E Pd-Katalysator / Base

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung zur Suzuki-Kupplung.

Detaillierte Protokolle zur Derivatisierung

Vor Beginn der Arbeiten sind die Sicherheitsdatenblätter (SDB) für alle Chemikalien zu konsultieren. This compound kann Augen- und Hautreizungen sowie Reizungen der Atemwege verursachen und ist gesundheitsschädlich beim Verschlucken.[9] Geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel, ist zwingend erforderlich. Die Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.

Protokoll 1: Synthese von (4-Cyclopropylbenzyl)bromid

Diese Methode wandelt den Alkohol mithilfe von Phosphortribromid (PBr₃) in das entsprechende Bromid um, ein hochreaktives Elektrophil für die Suzuki-Kupplung.

Chemische Transformation:

G A This compound B + PBr₃ A->B C B->C D (4-Cyclopropylbenzyl)bromid C->D

Abbildung 2: Bromierung von this compound.

Materialien:

  • This compound

  • Phosphortribromid (PBr₃)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Septum, Stickstoffballon, Magnetrührer

  • Tropftrichter

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Stickstoff gespülten Rundkolben this compound (1,0 Äq.) in wasserfreiem DCM (ca. 0,2 M) lösen.

  • Kühlung: Den Kolben in einem Eisbad auf 0 °C abkühlen.

  • Reagenzzugabe: Phosphortribromid (0,4 Äq., in wasserfreiem DCM gelöst) langsam über einen Tropftrichter zu der gerührten Lösung geben. Die Temperatur sollte unter 5 °C gehalten werden.

  • Reaktion: Die Reaktion bei 0 °C für 1 Stunde rühren und anschließend langsam auf Raumtemperatur erwärmen lassen. Die Reaktion über Nacht (ca. 12-16 Stunden) bei Raumtemperatur weiterrühren.

  • Aufarbeitung: Die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung abschrecken, bis die Gasentwicklung aufhört. Die organische Phase abtrennen und die wässrige Phase zweimal mit DCM extrahieren.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Das Rohprodukt kann bei Bedarf durch Säulenchromatographie (Kieselgel, Eluent z. B. Hexan/Ethylacetat-Gemisch) aufgereinigt werden.

ParameterWert
Stöchiometrie1,0 Äq. Alkohol : 0,4 Äq. PBr₃
LösungsmittelDichlormethan (DCM), wasserfrei
Temperatur0 °C bis Raumtemperatur
Reaktionszeit12 - 16 Stunden
AufarbeitungWässrige Extraktion

Tabelle 1: Zusammenfassung der Reaktionsparameter für die Bromierung.

Protokoll 2: Synthese von (4-Cyclopropylbenzyl)tosylat

Diese Methode nutzt p-Toluolsulfonylchlorid (TsCl) zur Umwandlung des Alkohols in ein Tosylat, eine weitere exzellente Abgangsgruppe.

Chemische Transformation:

G A This compound B + TsCl, Pyridin A->B C B->C D (4-Cyclopropylbenzyl)tosylat C->D

Abbildung 3: Tosylierung von this compound.

Materialien:

  • This compound

  • p-Toluolsulfonylchlorid (TsCl)

  • Pyridin, wasserfrei (dient als Base und Lösungsmittel)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Septum, Stickstoffballon, Magnetrührer

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: this compound (1,0 Äq.) in einem trockenen, mit Stickstoff gespülten Rundkolben in wasserfreiem Pyridin (ca. 0,5 M) lösen.

  • Kühlung: Den Kolben in einem Eisbad auf 0 °C abkühlen.

  • Reagenzzugabe: p-Toluolsulfonylchlorid (1,2 Äq.) portionsweise unter Rühren zugeben. Sicherstellen, dass die Temperatur unter 5 °C bleibt.

  • Reaktion: Die Reaktion bei 0 °C für 2-4 Stunden rühren lassen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Die Reaktionsmischung in DCM verdünnen und nacheinander mit gekühlter 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser und gesättigter NaHCO₃-Lösung waschen.

  • Trocknung und Aufreinigung: Die organische Phase über wasserfreiem Na₂SO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Das resultierende Tosylat ist oft ein Feststoff und kann durch Umkristallisation (z. B. aus Ethanol/Hexan) weiter aufgereinigt werden.

ParameterWert
Stöchiometrie1,0 Äq. Alkohol : 1,2 Äq. TsCl
Lösungsmittel/BasePyridin, wasserfrei
Temperatur0 °C
Reaktionszeit2 - 4 Stunden
AufarbeitungWässrige Extraktion

Tabelle 2: Zusammenfassung der Reaktionsparameter für die Tosylierung.

Anwendung in der Suzuki-Kupplung: Ein Beispielprotokoll

Nach erfolgreicher Derivatisierung kann das aktivierte Intermediat (z. B. (4-Cyclopropylbenzyl)bromid) in einer Suzuki-Reaktion eingesetzt werden.

Reaktionsschema:

G A (4-Cyclopropylbenzyl)bromid B + Arylboronsäure A->B C Pd(PPh₃)₄, Na₂CO₃ D B->D E Gekuppeltes Produkt D->E

Abbildung 4: Beispielhafte Suzuki-Kupplung.

Materialien:

  • (4-Cyclopropylbenzyl)bromid (1,0 Äq.)

  • Arylboronsäure (z. B. Phenylboronsäure, 1,2 Äq.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,03 Äq.)

  • 2 M wässrige Natriumcarbonatlösung (Na₂CO₃)

  • Toluol/Ethanol-Mischung (z. B. 3:1)

  • Zweihalskolben, Rückflusskühler, Stickstoffzufuhr, Heizpilz

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einen Zweihalskolben das (4-Cyclopropylbenzyl)bromid (1,0 Äq.), die Arylboronsäure (1,2 Äq.) und den Palladiumkatalysator (0,03 Äq.) einwiegen.

  • Lösungsmittel und Base zugeben: Toluol/Ethanol und die 2 M Na₂CO₃-Lösung zugeben.

  • Entgasen: Die Mischung durch mehrmaliges Evakuieren und Spülen mit Stickstoff oder durch Einleiten von Argon für 15-20 Minuten entgasen, um Sauerstoff zu entfernen, der den Katalysator deaktivieren kann.

  • Reaktion: Die Mischung unter Stickstoffatmosphäre zum Rückfluss erhitzen (ca. 80-100 °C) und für 4-12 Stunden rühren. Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur die Phasen trennen. Die wässrige Phase mit Toluol oder Ethylacetat extrahieren.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen. Das Rohprodukt durch Säulenchromatographie auf Kieselgel aufreinigen, um das gewünschte Biphenyl-Derivat zu erhalten.

ParameterWert
Elektrophil(4-Cyclopropylbenzyl)bromid
NukleophilArylboronsäure
KatalysatorPd(PPh₃)₄
Base2 M wässriges Na₂CO₃
LösungsmittelToluol/Ethanol
TemperaturRückfluss

Tabelle 3: Typische Parameter für die Suzuki-Kupplung.

Fazit und Ausblick

Die Derivatisierung von this compound ist ein entscheidender vorbereitender Schritt, um dieses wichtige Synthesefragment für die leistungsstarke Suzuki-Kreuzkupplungsreaktion zugänglich zu machen. Die Umwandlung der Hydroxylgruppe in ein Halogenid oder ein Sulfonatester überführt das ansonsten reaktionsträge Molekül in ein geeignetes Elektrophil für die Palladium-katalysierte C-C-Bindungsbildung. Die hier vorgestellten Protokolle bieten zuverlässige und reproduzierbare Methoden für diese Transformationen und ermöglichen Forschern die effiziente Synthese komplexer Zielmoleküle für die pharmazeutische und materialwissenschaftliche Forschung.

Referenzen

  • This compound - Free SDS search. (n.d.). Google. Retrieved December 12, 2025, from 10

  • This compound. (n.d.). PubChem. Retrieved December 12, 2025, from --INVALID-LINK--

  • Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. (n.d.). Cole-Parmer. Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Kupplung. (n.d.). Organische-Chemie.ch. Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from --INVALID-LINK--

  • Die Suzuki Reaktion. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Kreuzkupplungsreaktionen zur Darstellung neuer Adenosinrezeptor-Antagonisten und Synthese eines wasserlöslichen Prodrugs. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Kupplung. (n.d.). Wikipedia. Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Kupplung: Ablauf & Anwendung. (2024, March 28). StudySmarter. Retrieved December 12, 2025, from --INVALID-LINK--

  • (4-BROMOPHENYL)(CYCLOPROPYL)METHANOL - Safety Data Sheet. (2023, July 8). ChemicalBook. Retrieved December 12, 2025, from --INVALID-LINK--

  • Die direkte mechanokatalytische Suzuki–Miyaura‐Kupplung kleiner organischer Moleküle. (n.d.). PUBDB. Retrieved December 12, 2025, from --INVALID-LINK--

  • Kreuzkupplungen: Eine komplette Einführung. (n.d.). Laborhelfer.de. Retrieved December 12, 2025, from --INVALID-LINK--

  • Kreuzkupplungen: Mechanismus & Anwendung. (2024, March 28). StudySmarter. Retrieved December 12, 2025, from --INVALID-LINK--

  • Nobelpreis Chemie 2010 für Palladium-katalysierte Kreuzkupplungen. (2010, October 6). Organic-Chemistry.org. Retrieved December 12, 2025, from --INVALID-LINK--

  • Palladiumkatalysierte Kreuzkupplungen in organischer Synthese. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound. (n.d.). BLD Pharm. Retrieved December 12, 2025, from --INVALID-LINK--

  • Suzuki-Miyaura-Kreuzkupplungsreaktion. (n.d.). Fisher Scientific. Retrieved December 12, 2025, from --INVALID-LINK--

  • Palladiumkatalysierte Kreuzkupplungen in der Totalsynthese. (2005). SciSpace. Retrieved December 12, 2025, from --INVALID-LINK--

References

Application and Protocol Guide: Purification of (4-Cyclopropylphenyl)methanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of (4-cyclopropylphenyl)methanol from a reaction mixture using silica gel column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a high-purity final compound. This guide delves into the fundamental principles of normal-phase chromatography, the rationale behind the selection of the stationary and mobile phases, and step-by-step instructions for column packing, sample loading, elution, and fraction analysis. Furthermore, it includes a troubleshooting section to address common challenges and ensure a successful purification process.

Introduction: The Rationale for Chromatographic Purification

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final product. Column chromatography is a powerful and widely used preparative technique for the separation and purification of individual compounds from a mixture.[1][2][3] The technique leverages the differential partitioning of components between a stationary phase and a mobile phase.[2][4][5] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[4][6][7] Compounds with higher polarity interact more strongly with the stationary phase and thus elute more slowly, while less polar compounds travel through the column more quickly.[5][8] This differential migration allows for the effective separation of the target compound from impurities.

Foundational Principles of the Separation

The successful purification of this compound hinges on the principles of adsorption chromatography. Silica gel, the chosen stationary phase, is a porous form of silicon dioxide with a high surface area, featuring surface silanol (Si-OH) groups that are polar in nature.[8] The polarity of the molecules in the crude mixture dictates their affinity for these silanol groups. This compound, being a moderately polar aromatic alcohol, will exhibit a stronger interaction with the silica gel compared to non-polar byproducts.

The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column, carrying the sample components.[5][8] The choice of the mobile phase is critical; it must be capable of dissolving the sample and facilitating its movement down the column.[4] By carefully selecting the polarity of the mobile phase, one can modulate the elution speed of the different components. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their movement.

Materials and Methods

Materials
  • Crude this compound: The unpurified product from the preceding reaction step.

  • Silica Gel: For flash column chromatography (230-400 mesh).

  • Solvents:

    • Hexanes (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with a fluorescent indicator.

  • Glassware:

    • Glass chromatography column with a stopcock.

    • Erlenmeyer flasks for eluent preparation and fraction collection.

    • Beakers.

    • Pasteur pipettes.

  • Ancillary Equipment:

    • Fume hood.

    • Rotary evaporator.

    • UV lamp for TLC visualization.

    • Glass wool or cotton.

    • Sand (acid-washed).

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.[9]

  • Ventilation: Perform all operations involving organic solvents and silica gel in a well-ventilated fume hood to avoid inhalation of harmful vapors and dust.[10][11][12]

  • Silica Gel Handling: Silica gel dust can be a respiratory irritant.[10][13] Handle it carefully to minimize dust formation.[9][14]

  • Solvent Handling: Hexanes and ethyl acetate are flammable. Keep them away from ignition sources.[12]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local environmental regulations.[13]

Experimental Protocol

Step 1: Determination of the Optimal Mobile Phase using Thin Layer Chromatography (TLC)

The key to a successful column chromatography separation is selecting an appropriate mobile phase. This is most efficiently achieved by first performing TLC analysis.[15]

  • Prepare TLC Chambers: Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber and allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Determine the Retention Factor (Rf): The ideal solvent system will provide good separation between the spot corresponding to this compound and any impurities, with the Rf value of the target compound being approximately 0.25-0.35.[16] The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17]

Step 2: Column Preparation (Dry Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

  • Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

  • Add Sand: Add a small layer of sand over the plug to create a flat base.

  • Add Silica Gel: Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing and to remove any air pockets.

  • Add Sand: Add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.

  • Pre-elute the Column: Carefully add the chosen mobile phase to the column, allowing it to wet the silica gel completely. Apply gentle air pressure to push the solvent through the column until the entire stationary phase is saturated and the solvent level is just above the top layer of sand. Never let the column run dry.

Step 3: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[3] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred for larger scale purifications or when the sample is not very soluble in the mobile phase.[18]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Apply Pressure: Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent. A flow rate of approximately 5-10 cm/minute is generally effective for flash chromatography.

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the scale of the purification.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the different components.[15]

Step 5: Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot a small aliquot from each collected fraction onto a TLC plate. Develop and visualize the plate to identify the fractions containing the pure this compound.

  • Combine Pure Fractions: Combine the fractions that contain only the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.

Workflow Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation & Isolation cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Determine Mobile Phase) ColumnPrep 2. Column Packing (Dry Method) TLC->ColumnPrep SampleLoad 3. Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution 4. Elution with Mobile Phase SampleLoad->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection FractionAnalysis 6. TLC Analysis of Fractions FractionCollection->FractionAnalysis CombineFractions 7. Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval 8. Solvent Removal (Rotovap) CombineFractions->SolventRemoval PurityCheck 9. Purity Confirmation (NMR, HPLC) SolventRemoval->PurityCheck

Caption: Workflow for the purification of this compound.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent suitable for normal-phase chromatography of moderately polar compounds.[8]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 8:2 v/v)A mixture of a non-polar and a moderately polar solvent allows for fine-tuning of the eluent strength to achieve optimal separation.[19]
Target Rf Value 0.25 - 0.35Ensures good separation and a reasonable elution time.
Sample Loading Dry loading recommended for larger scalesPrevents band broadening and improves resolution.[18]
Elution Mode Isocratic or GradientIsocratic elution with the optimized solvent system is often sufficient. Gradient elution (gradually increasing the polarity of the mobile phase) can be used for complex mixtures.
Fraction Analysis TLC with UV visualizationA rapid and effective method to monitor the separation process.[15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Uneven column packing.- Re-optimize the mobile phase using TLC.[19]- Reduce the amount of sample loaded onto the column.- Repack the column, ensuring it is uniform and free of air bubbles.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.[19]
Compound Elutes Too Slowly (Low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.[20]
Streaking or Tailing of Spots on TLC/Column - Sample is too concentrated.- Compound is degrading on the silica gel.- Dilute the sample before loading.- Consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel.[20]
Cracked or Channeled Column Bed - Column ran dry.- Improper packing.- Ensure the solvent level never drops below the top of the stationary phase.[2]- Repack the column carefully.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound using silica gel column chromatography. By following the detailed steps for mobile phase optimization, column preparation, and elution, researchers can consistently obtain a high-purity product. The inclusion of foundational principles and a troubleshooting guide aims to empower scientists to adapt this methodology to their specific needs and overcome potential challenges, ultimately contributing to the successful advancement of their research and development endeavors.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Unknown. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • AAT Bioquest. (2023, August 23). What are the different phases of column chromatography?
  • Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ.
  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Unknown. (n.d.). Column Chromatography principle and applications.pptx.
  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.
  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • PubChem, NIH. (n.d.). This compound | C10H12O | CID 22135711.
  • Chemistry For Everyone. (2025, March 21). How To Dispose Of Silica Gel UK?
  • ChemWhat. (n.d.). This compound CAS#: 454678-87-6; ChemWhat Code: 769938.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Toronto, Department of Chemistry. (n.d.). WORKING WITH SILICA.
  • Innoveda Chemicals. (2024, April 16). Is Silica Gel Safe To Use? And What Safety Measures Are in Place?
  • TCI Chemicals. (2025, May 19). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • Stream Peak. (2024, October 10). Is Silica Gel Safe? Understanding Health Risks and Safety.
  • Google Patents. (n.d.). US1944958A - Purification of aromatic alcohols.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • BLD Pharm. (n.d.). 454678-87-6|this compound.
  • Unknown. (n.d.). 5. Thin Layer Chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
  • Unknown. (n.d.). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Magritek. (n.d.). Column Chromatography.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • PMC, NIH. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases.
  • NIST WebBook. (n.d.). Cyclopropyl phenylmethanol.
  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non- classical carbenium ion.
  • lifechem pharma. (n.d.). Cyclopropylmethanol | Manufacturer | NEW | Cas No: 2516-33-8.

Sources

Application Notes and Protocols for the Recrystallization of Substituted Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Benzylic Alcohols

Substituted benzylic alcohols are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their molecular architecture, featuring a hydroxyl group attached to a benzylic carbon, imparts a unique reactivity that is both versatile and valuable. However, the synthetic routes to these compounds often yield crude products contaminated with starting materials, byproducts, and other impurities. For researchers, scientists, and drug development professionals, the purification of these solids is not merely a procedural step but a critical determinant of downstream success, impacting reaction yields, biological activity, and ultimately, the safety and efficacy of the final product.[2][3]

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[4][5] This application note provides a comprehensive guide to the theory and practice of recrystallizing substituted benzylic alcohols, moving beyond a simple recitation of steps to elucidate the underlying principles that govern success. By understanding the "why" behind each experimental choice, researchers can develop robust and efficient purification protocols tailored to their specific molecules.

The Science of Recrystallization: A Game of Solubility

The efficacy of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[6][7] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or sparingly soluble at high temperatures, allowing for their removal via hot filtration.

The solubility of substituted benzylic alcohols is dictated by a delicate interplay of intermolecular forces. The hydroxyl group is capable of hydrogen bonding, lending a degree of polarity to the molecule. The substituted benzene ring, however, is largely nonpolar. The nature of the substituents on the aromatic ring can significantly influence the overall polarity and, consequently, the solubility of the compound.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic ring, potentially affecting its interaction with solvents.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the electron density of the ring and introduce additional polar interactions.

  • Steric hindrance from bulky substituents can impact how effectively solvent molecules can solvate the compound, thereby influencing solubility.

Strategic Solvent Selection for Substituted Benzylic Alcohols

The choice of solvent is the most critical parameter in a successful recrystallization.[6] A systematic approach to solvent screening is paramount.

Single Solvent Systems

For many substituted benzylic alcohols, a single solvent can provide the desired solubility profile. Common choices include:

  • Alcohols (Ethanol, Methanol, Isopropanol): The principle of "like dissolves like" often makes alcohols good initial candidates.[7] They can hydrogen bond with the hydroxyl group of the benzylic alcohol.

  • Water: Due to the polarity of the hydroxyl group, some substituted benzylic alcohols exhibit sufficient solubility in hot water for it to be a viable, and highly desirable, recrystallization solvent due to its safety and low cost.[7]

  • Toluene: For less polar substituted benzylic alcohols, toluene can be an effective solvent.[8]

  • Acetone and Ethyl Acetate: These are excellent solvents for a wide range of organic compounds and should be considered during screening.[5]

Solvent Pair Systems

Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a two-solvent (or solvent pair) system is employed.[2][8] This involves a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

A common and effective solvent pair for substituted benzylic alcohols is ethanol and water .[8] The crude product is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent/Solvent PairPolarityBoiling Point (°C)Notes for Substituted Benzylic Alcohols
WaterHigh100Effective for more polar substituted benzylic alcohols. Environmentally friendly and inexpensive.[7]
EthanolMedium-High78A versatile "good" solvent, often used in combination with water.[8]
MethanolHigh65Similar to ethanol but with a lower boiling point.
IsopropanolMedium82A good alternative to ethanol with a slightly higher boiling point.
TolueneLow111Suitable for less polar substituted benzylic alcohols.[8]
Hexane/HeptaneVery Low69/98Typically used as the "poor" solvent in a solvent pair with a more polar "good" solvent.
AcetoneMedium-High56A strong solvent, may be too effective for some compounds, leading to low recovery.[5]
Ethyl AcetateMedium77A good all-around solvent to consider during screening.[7]
Ethanol/Water Variable 78-100 A highly effective and commonly used solvent pair for a wide range of substituted benzylic alcohols.[8]
Toluene/Hexane Variable 69-111 A good choice for nonpolar substituted benzylic alcohols.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude Substituted Benzylic Alcohol C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if insoluble impurities) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: Workflow for the recrystallization of substituted benzylic alcohols.

Detailed Protocol for Recrystallization

This protocol provides a general framework. The specific solvent, volumes, and temperatures should be optimized for each compound.

Materials:

  • Crude substituted benzylic alcohol

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material (20-50 mg) in a test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • If using a solvent pair, dissolve the crude material in a small amount of the "good" solvent and then add the "poor" solvent dropwise until turbidity is observed.

  • Dissolution:

    • Place the crude substituted benzylic alcohol in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration is required.

    • Place a stemless funnel with fluted filter paper into the neck of a second pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. The pre-heating of the apparatus prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Swirl the contents of the Erlenmeyer flask to create a slurry and quickly pour it into the Büchner funnel with the vacuum applied.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Use a minimal amount to avoid dissolving the product.[4]

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point analysis and spectroscopic methods.

Expert Insights and Troubleshooting

Problem Potential Cause(s) Expert Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. - Add a "seed crystal" of the pure compound.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. - Consider using a solvent with a lower boiling point. - If using a solvent pair, add more of the "good" solvent.
Low Recovery - Too much solvent was used. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool again to recover more product (the purity of this second crop may be lower). - Ensure the wash solvent is ice-cold and used sparingly. - Ensure the filtration apparatus is sufficiently pre-heated.
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can also adsorb the desired product.

Special Considerations for Chiral Benzylic Alcohols

The purification of chiral benzylic alcohols by recrystallization requires careful consideration, as the goal is often not only chemical purity but also enantiomeric enrichment. In some cases, diastereomeric salts can be formed by reacting the racemic alcohol with a chiral resolving agent. These diastereomers will have different solubilities and can be separated by recrystallization. Subsequent removal of the resolving agent yields the enantiomerically enriched alcohol.

Conclusion

Recrystallization is an indispensable technique in the toolkit of any researcher working with substituted benzylic alcohols. By approaching this purification method with a solid understanding of its underlying principles and a systematic methodology for solvent selection and execution, scientists can consistently achieve high levels of purity in their compounds. This, in turn, ensures the reliability of subsequent experiments and the quality of the final products in the demanding fields of research and drug development.

References

  • Wikipedia. Benzyl alcohol. [Link]

  • GOV.UK. Benzyl alcohol. [Link]

  • Solubility of Things. Benzyl alcohol. [Link]

  • University of California, Davis. Recrystallization - Single Solvent. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • California State University, Long Beach. Recrystallization. [Link]

  • University of South Florida. recrystallization.pdf. [Link]

  • IUPAC. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

  • University of Hertfordshire. Benzyl alcohol. [Link]

  • University of Wisconsin-Milwaukee. recrystallization-2.doc.pdf. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Berkeley. Crystallization Solvents.pdf. [Link]

  • Google Patents.
  • Reddit. Recrystallization with two solvents. [Link]

  • Semantic Scholar. Purifying Compounds by Recrystallization. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • Chemistry Steps. Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]

  • The Royal Society of Chemistry. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

Sources

Application Notes: Enhancing Metabolic Stability in Drug Candidates with (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Metabolic Instability

In drug discovery, achieving a desirable pharmacokinetic (PK) profile is as critical as attaining high potency. A major hurdle is metabolic instability, where a promising drug candidate is rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver.[1][2] This rapid biotransformation leads to low systemic exposure and a short half-life, often rendering the compound therapeutically ineffective.[2] Identifying and modifying these "metabolic soft spots" is a cornerstone of lead optimization. A common site of vulnerability is the benzylic position of alkyl-substituted aromatic rings (e.g., a methyl or ethyl group on a phenyl ring), which is readily oxidized by CYP enzymes.

The Solution: The Cyclopropyl Group as a Metabolic Shield

A proven strategy to overcome this liability is the bioisosteric replacement of metabolically susceptible groups with a cyclopropyl moiety.[3] The cyclopropyl group is a powerful tool in medicinal chemistry for several reasons:

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl ring can physically block the active site of metabolic enzymes, preventing the oxidation of adjacent chemical bonds.[4]

  • Increased Bond Strength: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains, with a higher bond dissociation energy.[5] This makes the initial hydrogen atom abstraction step, a key part of CYP-mediated oxidation, more energetically demanding and therefore less likely to occur.

(4-Cyclopropylphenyl)methanol is a versatile and commercially available building block that allows for the direct incorporation of the metabolically robust 4-cyclopropylbenzyl moiety into a lead compound.[6][7] This enables medicinal chemists to strategically replace a labile group, such as a 4-methylbenzyl group, to significantly enhance metabolic stability.

Mechanism: Blocking CYP-Mediated Benzylic Oxidation

The primary advantage of replacing a metabolically weak benzylic methyl group with a cyclopropyl group is the prevention of oxidation by CYP enzymes.

cluster_0 Metabolically Labile Pathway cluster_1 Metabolically Stable Pathway Parent_Labile Parent Drug (with p-methylphenyl) CYP CYP450 Enzyme (e.g., CYP3A4) Parent_Labile->CYP Benzylic Oxidation Metabolite Oxidized Metabolite (Benzoic Acid Derivative) - Rapid Clearance - CYP->Metabolite Parent_Stable Modified Drug (with p-cyclopropylphenyl) CYP2 CYP450 Enzyme (e.g., CYP3A4) Parent_Stable->CYP2 Oxidation Blocked No_Reaction Metabolically Stable - Reduced Clearance - CYP2->No_Reaction Steric Hindrance & High Bond Energy

Caption: Bioisosteric replacement of a labile methyl group with a cyclopropyl group to block CYP oxidation.

Experimental Protocols: Assessing Metabolic Stability

To empirically validate the benefits of this bioisosteric replacement, an in vitro metabolic stability assay using human liver microsomes (HLM) is the industry-standard first step.[1][8][9] This assay measures the rate at which a compound is metabolized by the most important Phase I enzymes.[1][9]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines the procedure to determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound.

Principle: The test compound is incubated with pooled HLM in the presence of a necessary cofactor (NADPH) to initiate enzymatic reactions.[1][8] Aliquots are taken at several time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12] The rate of disappearance is then used to calculate stability parameters.

Materials and Reagents:

  • Test Compounds (Parent compound and Cyclopropyl-modified analogue)

  • Positive Control (e.g., Midazolam, Dextromethorphan)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Experimental Workflow Diagram:

cluster_workflow HLM Metabolic Stability Assay Workflow A 1. Prepare Reagents - Test Compounds (1 µM final) - HLM (0.5 mg/mL final) - Phosphate Buffer B 2. Pre-warm Plate Incubate HLM & Compound at 37°C for 5 min A->B C 3. Initiate Reaction Add NADPH Regenerating System B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) Quench with ACN + Internal Standard C->D E 5. Sample Processing Centrifuge to pellet protein D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound E->F G 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and Clint F->G

Caption: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[1][8] The final DMSO concentration should be kept below 0.5%.[8]

  • Incubation Setup: In a 96-well plate, add the HLM (to a final concentration of 0.5 mg/mL) and the test compound to the phosphate buffer.[1][13] Include a negative control without the NADPH regenerating system.[14]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[13][14]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[13][8] The time of addition is t=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to terminate the reaction.[1][8][14]

  • Protein Precipitation: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[14]

  • Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.[14] Quantify the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear portion of the curve using linear regression. The slope corresponds to the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / |slope|

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[15]

Expected Outcomes & Data Interpretation

The introduction of a cyclopropyl group is expected to significantly decrease the rate of metabolism. This will be reflected in a longer half-life (t½) and a lower intrinsic clearance (Clint) value compared to the original compound.

Table 1: Hypothetical Metabolic Stability Data

Compound IDMoietyHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
LEAD-01 4-Methylphenyl8.5163.1High Clearance
LEAD-01-Cp 4-Cyclopropylphenyl > 60< 23.1Low Clearance
ControlMidazolam12.1114.5Intermediate Clearance

Data are for illustrative purposes.

A compound with a half-life greater than 60 minutes in this assay is generally considered to have low intrinsic clearance and high metabolic stability, making it a more promising candidate for further development. The dramatic increase in t½ and corresponding decrease in Clint for LEAD-01-Cp demonstrates the successful application of the cyclopropyl shield strategy.

Conclusion

Metabolic instability is a significant barrier in drug development that can be effectively addressed through rational chemical design. The use of the cyclopropyl group as a bioisosteric replacement for metabolically labile alkyl groups is a well-established and powerful strategy to block CYP-mediated oxidation.[5][16][17] The building block This compound provides a direct and efficient synthetic route to incorporate this protective moiety. By employing standard in vitro assays, such as the HLM stability protocol detailed here, researchers can rapidly validate the positive impact of this modification, leading to the development of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Novoprolabs. Retrieved January 5, 2026, from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved January 5, 2026, from [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 5, 2026, from [Link]

  • Atma, V. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]

  • Gao, R., & Li, W. (2011). LC-MS-based metabolomics in drug metabolism. Mass Spectrometry Reviews, 30(4), 643-656. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 5, 2026, from [Link]

  • Yang, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Novoprolabs. Retrieved January 5, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 5, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved January 5, 2026, from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 127(40), 13944-13945. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2023). protocols.io. Retrieved January 5, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Macdonald, T. L., Zirvi, K., Burka, L. T., Peyman, P., & Guengerich, F. P. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2050-2052. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved January 5, 2026, from [Link]

  • Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(17), 430A-439A. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Development of an in vitro metabolic hepatic clearance method. (2015). JRC Publications Repository. Retrieved January 5, 2026, from [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • How to use hepatocytes for intrinsic clearance prediction? (2024). Patsnap Synapse. Retrieved January 5, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. Retrieved January 5, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. Retrieved January 5, 2026, from [Link]

  • Scott, J. S., et al. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 7(1), 16-39. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

Structure-activity relationship (SAR) studies of (4-Cyclopropylphenyl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Structure-Activity Relationship (SAR) Studies of (4-Cyclopropylphenyl)methanol Analogs

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies, using this compound as a model scaffold. The protocols and insights herein are designed to be robust and explanatory, focusing on the causal relationships between molecular design, experimental execution, and data interpretation.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In modern medicinal chemistry, the cyclopropyl group is a highly valued structural motif. Its inclusion in a drug candidate can offer significant advantages due to its unique stereoelectronic properties.[1][2] The three-membered ring is rigid and conformationally constrained, which can lock a molecule into its bioactive conformation, thereby enhancing binding potency and reducing entropic penalties upon binding to a target.[2][3][4] Furthermore, the cyclopropyl group's C-H bonds are stronger than those in typical alkyl chains, often leading to increased metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5] This combination of properties makes scaffolds containing this group, such as this compound, attractive starting points for drug discovery campaigns.[6]

Structure-Activity Relationship (SAR) analysis is the foundational process of systematically modifying a molecule's structure to understand how these changes affect its biological activity.[7][8][9] This iterative cycle of design, synthesis, and testing allows medicinal chemists to identify key pharmacophoric features and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[9][10] This guide will walk through a complete SAR workflow, from initial analog design to final data interpretation, providing both the "how" and the "why" at each stage.

The Integrated SAR Workflow

A successful SAR campaign is an iterative and multidisciplinary process. The workflow integrates synthetic chemistry, biological screening, and computational analysis to build a comprehensive understanding of the target molecule.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_2 Phase 3: Analysis & Modeling Design Analog Design - Identify modification sites - Hypothesize SAR trends Synthesis Chemical Synthesis - Develop synthetic routes - Purify & characterize analogs Design->Synthesis Synthetic Feasibility BioAssay In Vitro Screening - Enzyme inhibition assay - Determine IC50 values Synthesis->BioAssay Test Analogs SAR_Analysis SAR Analysis - Correlate structure with activity - Identify key features BioAssay->SAR_Analysis Generate Data SAR_Analysis->Design Design Next Generation Comp_Model Computational Modeling - Docking & QSAR - Rationalize results SAR_Analysis->Comp_Model Refine Hypothesis Comp_Model->Design Predictive Guidance

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Part 1: Analog Design and Synthesis Strategy

The foundation of any SAR study is the rational design of analogs. For our parent scaffold, this compound, we can identify three primary regions for modification:

  • The Phenyl Ring (Aromatic Core): Introducing substituents can probe electronic and steric requirements in the binding pocket.

  • The Cyclopropyl Group: Altering or replacing this group can validate its importance for activity and metabolic stability.

  • The Methanol Moiety: This group can be modified to explore hydrogen bonding potential and potential metabolic liabilities.

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a common and reliable two-step synthesis for the parent scaffold and its substituted analogs, starting from a commercially available substituted bromobenzene.

Rationale: This approach utilizes a standard Negishi cross-coupling to form the key C-C bond between the aromatic ring and the cyclopropyl group, followed by a straightforward reduction. This pathway is versatile and tolerates a wide range of functional groups on the aromatic ring.

Materials:

  • Substituted 4-bromobenzene derivative

  • Cyclopropylzinc bromide (0.5 M in THF)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Paraformaldehyde

  • Diethyl ether, Saturated NH₄Cl solution, Brine, MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of 1-bromo-4-cyclopropylbenzene Analog (Negishi Coupling): a. To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 4-bromobenzene (1.0 eq) and Pd(dppf)Cl₂ (0.02 eq). b. Dissolve the solids in anhydrous THF. c. Add cyclopropylzinc bromide solution (1.2 eq) dropwise at room temperature. d. Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC. e. Upon completion, cool the reaction to room temperature and quench carefully with saturated NH₄Cl solution. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylbenzene analog.

  • Synthesis of this compound Analog (Lithiation and Formylation): a. Dissolve the cyclopropylbenzene analog from Step 1 (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere. b. Cool the solution to -78°C in a dry ice/acetone bath. c. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature. d. In a separate flask, rigorously dry paraformaldehyde under vacuum with gentle heating and then cool to -78°C under an inert atmosphere. Add anhydrous THF. e. Transfer the aryllithium solution to the paraformaldehyde suspension via cannula. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by adding saturated NH₄Cl solution. h. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. i. Purify the crude product by flash column chromatography to yield the final this compound analog.

Self-Validation:

  • Characterization: Confirm the structure of all intermediates and final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assess the purity of the final compounds (should be >95%) using HPLC before biological testing.

Synthesis_Scheme R_Br Substituted 4-Bromobenzene R_Cp Substituted 4-Cyclopropylbenzene R_Br->R_Cp Negishi Coupling R_Cp_MeOH Final Analog (Substituted-4-cyclopropylphenyl)methanol R_Cp->R_Cp_MeOH Formylation reagents1 1. Cyclopropylzinc bromide, Pd(dppf)Cl₂, THF reagents2 2. i) n-BuLi, -78°C   ii) Paraformaldehyde

Caption: General synthetic route to target analogs.

Part 2: In Vitro Biological Evaluation

To establish an SAR, the synthesized analogs must be tested in a relevant biological assay. Cyclopropyl-containing compounds have shown activity against a variety of enzyme targets, including protein kinases.[1][11] Here, we provide a standardized protocol for a generic protein kinase inhibition assay.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

Rationale: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening in 96- or 384-well plates.

Materials:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Synthesized this compound analogs (test compounds)

  • Kinase assay buffer (optimized for the specific kinase)

  • ATP (Adenosine triphosphate) at a concentration near the Kₘ for the kinase

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: a. Prepare 10 mM stock solutions of each test analog in 100% DMSO. b. Perform serial dilutions in kinase assay buffer to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM final assay concentrations). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate): a. Blank wells (0% activity): Add assay buffer only. b. Control wells (100% activity): Add kinase, substrate, and assay buffer with the corresponding DMSO concentration. c. Test wells: Add kinase, substrate, and the desired final concentrations of the test compounds. d. Include a positive control with a known inhibitor if available.

  • Kinase Reaction: a. Add the kinase and substrate solution to the appropriate wells. b. Add the serially diluted test compounds (or DMSO for controls) to the wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme. d. Initiate the enzymatic reaction by adding ATP solution to all wells except the blanks. e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection (Following ADP-Glo™ Kit Instructions): a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes any remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature. c. Measure the luminescence signal using a microplate reader.

  • Data Analysis: a. Subtract the average background signal (blank wells) from all other measurements. b. Normalize the data by setting the average signal from the 100% activity control wells to 100% and the blank wells to 0%. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 3: SAR Analysis and Data Interpretation

The goal of this phase is to connect the structural modifications of the analogs with their measured biological activity (IC₅₀ values).[8] This analysis helps build a model of the pharmacophore—the key structural features required for activity.

Hypothetical SAR Data Table

To illustrate the process, consider the following hypothetical data for a series of analogs tested against "Protein Kinase X".

Compound IDR¹ (ortho)R² (meta)R³ (para)Methanol ModificationIC₅₀ (µM)
Parent HHH-CH₂OH15.2
Analog 1 FHH-CH₂OH8.5
Analog 2 HHF-CH₂OH45.8
Analog 3 OCH₃HH-CH₂OH22.1
Analog 4 HHOCH₃-CH₂OH78.3
Analog 5 FHH-CHF₂>100
Analog 6 FHH-CH₂NH₂12.4

SAR Interpretation:

  • Effect of Phenyl Ring Substitution:

    • A small, electron-withdrawing fluorine atom at the ortho position (Analog 1 ) improves potency compared to the parent compound. This suggests a potential hydrogen bond acceptor or favorable steric interaction in this region.

    • Placing the fluorine at the para position (Analog 2 ) is detrimental to activity, indicating this position may be in a sterically hindered or electronically unfavorable pocket.

    • A larger methoxy group is tolerated at the ortho position (Analog 3 ) but is less favorable than fluorine. At the para position (Analog 4 ), it significantly reduces activity, reinforcing the observation that this region is sensitive to substitution.

  • Importance of the Methanol Group:

    • Replacing the hydroxyl group with a difluoromethyl group (Analog 5 ) abolishes activity, strongly suggesting the hydroxyl is a critical hydrogen bond donor.

    • Replacing it with an amine (Analog 6 ) maintains some activity but is less potent than the parent or the ortho-fluoro analog, indicating that while a hydrogen-bonding group is needed, the specific geometry and properties of the hydroxyl are preferred.

SAR_Relationships cluster_0 Parent Scaffold cluster_1 Favorable Modifications cluster_2 Unfavorable Modifications Parent IC50 = 15.2 µM Ortho_F Ortho-Fluoro IC50 = 8.5 µM Parent->Ortho_F Para_F Para-Fluoro IC50 = 45.8 µM Parent->Para_F Para_OMe Para-Methoxy IC50 = 78.3 µM Parent->Para_OMe CHF2 -CHF2 Group IC50 > 100 µM Parent->CHF2 Ortho_F_Detail [Improves Potency] Ortho_F->Ortho_F_Detail Para_F_Detail [Reduces Potency] Para_F->Para_F_Detail CHF2_Detail [Abolishes Activity] CHF2->CHF2_Detail

Caption: Visual summary of key SAR findings.

Part 4: Augmenting SAR with Computational Tools

Computational modeling can rationalize experimental findings and guide the design of future analogs.[7][12]

  • Molecular Docking: This technique predicts how a ligand binds within the active site of a protein target.[12] Docking the active analogs (e.g., Parent , Analog 1 ) into a homology model or crystal structure of "Protein Kinase X" could reveal:

    • The hydroxyl group of the methanol forming a key hydrogen bond with a backbone carbonyl in the hinge region.

    • The ortho-fluoro group of Analog 1 fitting into a small hydrophobic pocket or interacting with a backbone NH.

    • The para position pointing towards a bulky amino acid residue, explaining the poor activity of Analog 2 and Analog 4 .

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activities.[13][14] By building a QSAR model with a larger set of analogs, one could predict the IC₅₀ values of virtual compounds before committing resources to their synthesis, thereby prioritizing the most promising candidates.[15][16]

Conclusion and Future Directions

This guide outlines a comprehensive and integrated workflow for conducting SAR studies on this compound analogs. Through systematic design, robust synthesis, precise biological evaluation, and insightful data analysis, researchers can effectively map the pharmacophore of this scaffold. The hypothetical SAR study revealed the critical importance of the methanol's hydroxyl group as a hydrogen bond donor and identified the ortho position of the phenyl ring as a key site for potency modulation.

Future work should focus on exploring a wider range of substitutions at the favorable ortho position and further optimizing the hydrogen-bonding moiety to enhance potency and selectivity against the target kinase.

References

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. R Discovery. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. National Center for Biotechnology Information (NCBI). [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • A Comprehensive Review of QSAR Modeling Techniques: Methods, Applications, and Limitations. LinkedIn. [Link]

  • SAR & QSAR Model. Creative Biolabs. [Link]

  • Strategies for the use of computational SAR methods in assessing genotoxicity. PubMed. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • SAR directed design and synthesis of novel beta(1-4)-glucosyltransferase inhibitors and their in vitro inhibition studies. PubMed. [Link]

  • Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Enzyme Inhibitors. MDPI. [Link]

  • Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. PubMed. [Link]

  • Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Quantum Zeitgeist. [Link]

  • In Vitro Biochemical Assays. National Center for Biotechnology Information (NCBI). [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Publications. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. ResearchGate. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds.
  • Structure-Activity Relationships in Med Chem. Fiveable. [Link]

  • ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. PubChem. [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. PubMed. [Link]

  • ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. ResearchGate. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

  • 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. ResearchGate. [Link]

  • Synthesis and biological activity of galactopyranoside derivatives of 4'-demethylepipodophyllotoxin showing VP-16 (etoposide). PubMed. [Link]

Sources

Scalable Synthesis of (4-Cyclopropylphenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Motif in Medicinal Chemistry

(4-Cyclopropylphenyl)methanol is a crucial building block in contemporary drug discovery and development. The cyclopropyl group, a small, strained carbocycle, is a highly sought-after motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties. As a versatile intermediate, this compound serves as a key precursor for the synthesis of a wide array of active pharmaceutical ingredients (APIs), making robust and scalable synthetic access to this compound a paramount concern for process chemists and medicinal chemists alike.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers practical insights into process optimization and scale-up, ensuring that researchers can confidently and efficiently produce this valuable intermediate.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary convergent pathways. The choice of strategy often depends on the availability and cost of starting materials, desired scale, and safety considerations.

Strategy 1: Reduction of a Benzylic Carbonyl

This is the most common and often most practical approach, starting from a precursor that already contains the 4-cyclopropylphenyl scaffold and a carbonyl group at the benzylic position. This carbonyl group is then selectively reduced to the desired alcohol.

Strategy 2: Grignard-based Carbon-Carbon Bond Formation

This approach involves the formation of the key benzylic carbon-hydroxyl bond through the nucleophilic addition of a 4-cyclopropylphenyl Grignard reagent to a suitable one-carbon electrophile, such as formaldehyde.

The following sections will provide detailed protocols and discussions for the most scalable and practical methods within these two strategic frameworks.

Reaction Schemes and Mechanistic Overview

A clear understanding of the reaction mechanisms is fundamental to successful synthesis and troubleshooting. The following diagrams illustrate the primary synthetic transformations discussed in this guide.

Method 1: Reductive Pathways from 4-Cyclopropylbenzaldehyde and 4-Cyclopropylbenzoic Acid

G cluster_0 Reduction of Aldehyde cluster_1 Reduction of Carboxylic Acid 4-Cyclopropylbenzaldehyde 4-Cyclopropylbenzaldehyde Hydride Addition Hydride Addition (e.g., NaBH4) Alkoxide Intermediate Alkoxide Intermediate Aqueous Work-up Aqueous Work-up (e.g., NH4Cl) (4-Cyclopropylphenyl)methanol_1 This compound 4-Cyclopropylbenzoic Acid 4-Cyclopropylbenzoic Acid Borane Activation Borane Activation (e.g., BH3-THF) Acyloxyborane Intermediate Acyloxyborane Intermediate Hydride Reduction Hydride Reduction (4-Cyclopropylphenyl)methanol_2 This compound

Method 2: Grignard-based Synthesis

G 4-Cyclopropylbromobenzene 4-Cyclopropylbromobenzene Mg, THF Mg, THF 4-Cyclopropylbromobenzene->Mg, THF 4-Cyclopropylphenylmagnesium Bromide 4-Cyclopropylphenylmagnesium Bromide Mg, THF->4-Cyclopropylphenylmagnesium Bromide Nucleophilic Addition Nucleophilic Addition 4-Cyclopropylphenylmagnesium Bromide->Nucleophilic Addition Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Nucleophilic Addition Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Nucleophilic Addition->Magnesium Alkoxide Intermediate Aqueous Work-up Aqueous Work-up (e.g., NH4Cl(aq)) Magnesium Alkoxide Intermediate->Aqueous Work-up This compound This compound Aqueous Work-up->this compound

Scalable Synthesis Protocols

The following protocols are designed with scalability and practicality in mind, suitable for laboratory-scale synthesis with a clear path to pilot-plant production.

Protocol 1: Reduction of 4-Cyclopropylbenzaldehyde with Sodium Borohydride

This method is highly recommended for its operational simplicity, mild reaction conditions, and the use of a relatively safe and inexpensive reducing agent.[1]

Materials:

  • 4-Cyclopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Addition funnel (optional, for large-scale)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 4-cyclopropylbenzaldehyde (1.0 eq), add methanol or ethanol (5-10 volumes, e.g., 5-10 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially on a larger scale.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the stirred solution. Maintain the internal temperature below 10 °C during the addition. For larger scale reactions, a solution of NaBH₄ in a small amount of water or the reaction solvent can be added via an addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved. Continue stirring for 15-30 minutes.

  • Solvent Removal: Remove the bulk of the methanol/ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization/distillation if required.

Protocol 2: Reduction of 4-Cyclopropylbenzoic Acid with Borane-Tetrahydrofuran Complex

For syntheses starting from 4-cyclopropylbenzoic acid, reduction with borane-tetrahydrofuran (BH₃-THF) complex is a highly effective and scalable method, avoiding the hazards associated with lithium aluminum hydride.[2][3][4]

Materials:

  • 4-Cyclopropylbenzoic acid

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Dry, nitrogen-flushed round-bottom flask with a magnetic stirrer and reflux condenser

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-cyclopropylbenzoic acid (1.0 eq) and anhydrous THF (10-15 volumes). Stir to dissolve.

  • Addition of Borane-THF: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃-THF (2.0-2.2 eq) via an addition funnel. A slow, controlled addition is important to manage the initial exotherm and gas evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C). Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane and the intermediate borate esters. Significant hydrogen evolution will occur.

  • Hydrolysis: After gas evolution has ceased, slowly add 1 M HCl to hydrolyze the borate esters. Stir for 30 minutes.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 3: Grignard Synthesis from 4-Cyclopropylbromobenzene

This method is advantageous when 4-cyclopropylbromobenzene is a more readily available or cost-effective starting material than the corresponding aldehyde or carboxylic acid.

Materials:

  • 4-Cyclopropylbromobenzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as an initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Paraformaldehyde, dried

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked, flame-dried, round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flame-dried flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • In the addition funnel, prepare a solution of 4-cyclopropylbromobenzene (1.0 eq) in anhydrous THF (5-10 volumes).

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction may need gentle heating to initiate. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).

  • Reaction with Paraformaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add dried paraformaldehyde (1.5-2.0 eq) portion-wise to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 20 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

  • Drying, Concentration, and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography or distillation.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale procedure to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory ScalePilot/Manufacturing ScaleRationale and Considerations
Reducing Agent LiAlH₄, NaBH₄, BH₃-THFNaBH₄, Catalytic HydrogenationNaBH₄ is preferred over LiAlH₄ due to better safety profile and lower cost. Catalytic hydrogenation is highly atom-economical and environmentally friendly for large-scale production.
Solvent THF, Methanol, EthanolMethanol, Ethanol, IsopropanolLower cost, lower boiling point solvents are often preferred for easier removal. The choice must be compatible with the reagents and reaction conditions.
Temperature Control Ice bath, heating mantleJacketed reactors with automated temperature controlPrecise temperature control is critical for managing exotherms, preventing side reactions, and ensuring reproducibility.
Reagent Addition Manual additionMetering pumps, controlled addition ratesControlled addition rates are crucial for managing reaction exotherms and maintaining optimal stoichiometry.
Work-up Separatory funnel extractionsLiquid-liquid extraction units, centrifugesScalable work-up procedures are necessary for efficient phase separation and product isolation.
Purification Flash chromatographyCrystallization, DistillationChromatography is generally not feasible for large quantities. Crystallization and distillation are the preferred methods for purification at scale.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Consistent with the structure of this compound. Key signals include the benzylic CH₂ protons, aromatic protons, and cyclopropyl protons.
¹³C NMR Shows the expected number of carbon signals corresponding to the structure.
GC-MS A single major peak with a mass spectrum corresponding to the molecular weight of this compound (148.20 g/mol ).[5]
HPLC A single major peak indicating high purity (typically >98%).
Appearance Colorless to pale yellow oil or low-melting solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas. Quenching should be done slowly and with adequate cooling.

  • Borane-THF: A flammable liquid that can release flammable gases upon contact with water. Handle under an inert atmosphere.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Reactions should be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).

  • Paraformaldehyde: Toxic by inhalation and ingestion. Handle with care in a fume hood.[6][7]

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • ResearchGate. (2025). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • CHEMISTRY LibreTexts. (2015). Experiment 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments). Retrieved from [Link]

  • Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • PubMed. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • ResearchGate. (2025). Consecutive hydrogenation of benzaldehyde over Pd catalysts. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022). Vol. 20 No. 4 (2022). Retrieved from [Link]

  • MNSU. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. Retrieved from [Link]

  • J. Org. Chem. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-[3-(4-Hydroxymethylphenyl)propyl]phenyl)methanol - Optional[13C NMR]. Retrieved from [Link]

  • University of Chicago. (n.d.). 4% Paraformaldehyde Fixative Preparation Protocol. Retrieved from [Link]

  • Studylib. (n.d.). A Solution of Borane in Tetrahydrofuran. Retrieved from [Link]

  • Protocols.io. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology. Retrieved from [Link]

  • Rollins Scholarship Online. (n.d.). Convergent Synthesis of Anaephene B. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology v1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 4-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthetic Chemist

Welcome to the technical support center. As Senior Application Scientists, we understand that even seemingly straightforward transformations can present challenges. The reduction of an aldehyde to its corresponding primary alcohol is a fundamental reaction in organic synthesis, yet achieving high yield and purity requires careful consideration of reagents, conditions, and potential pitfalls. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the reduction of 4-cyclopropylbenzaldehyde to 4-cyclopropylbenzyl alcohol, a key intermediate in various development programs.

Troubleshooting Guide: Addressing Low Yield

This section addresses the most common issue—low isolated yield—by breaking it down into observable symptoms and providing a logical path to a solution.

Scenario 1: The Reaction Shows Low or No Conversion

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 4-cyclopropylbenzaldehyde.

Question: My reaction isn't starting or is incomplete. What are the likely causes?

Answer: Incomplete conversion is typically traced back to one of three areas: the reducing agent, the reaction conditions, or the substrate itself.

  • Reagent Potency: Hydride reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture.[1][2]

    • Troubleshooting Step: Use a freshly opened bottle of the hydride reagent. If you suspect your current stock is old or has been improperly stored, its potency may be compromised. Consider titrating the hydride solution to determine its active concentration.

  • Stoichiometry: The molar equivalents of your reducing agent are critical. While NaBH₄ can theoretically deliver four hydride equivalents, side reactions with protic solvents mean that using a slight excess is often necessary.

    • Troubleshooting Step: Double-check your calculations. For a standard NaBH₄ reduction, ensure you are using at least 1.0 to 1.5 molar equivalents of the reagent relative to the aldehyde.

  • Temperature: Most hydride reductions of aldehydes are exothermic and proceed quickly at 0 °C or room temperature.[1] However, if the reaction is performed at very low temperatures (e.g., -78 °C) to control selectivity in more complex molecules, the reaction rate for 4-cyclopropylbenzaldehyde might be impractically slow.[3]

    • Troubleshooting Step: Start the reaction at 0 °C and allow it to warm to room temperature naturally. Monitor the reaction by TLC. If it remains sluggish, gentle warming (e.g., to 40 °C) can be considered, though this may increase byproduct formation.

  • Solubility Issues: For the reaction to proceed efficiently, both the aldehyde and the reducing agent must have adequate solubility. NaBH₄, for instance, has limited solubility in some aprotic solvents like THF or diethyl ether without additives.[4]

    • Troubleshooting Step: Ensure you are using an appropriate solvent. For NaBH₄, protic solvents like ethanol or methanol are excellent choices as they readily dissolve the reagent and the aldehyde.[5] The protic solvent can also activate the carbonyl group towards nucleophilic attack.[4]

Scenario 2: The Reaction is Complete, but the Isolated Yield is Low

Your analytical trace shows complete consumption of the starting material, but after workup and purification, the amount of 4-cyclopropylbenzyl alcohol is disappointing.

Question: I'm losing my product during workup or purification. How can I prevent this?

Answer: Product loss is often mechanical or related to the chemical properties of the product during extraction and purification.

  • Improper Quenching: The workup for a hydride reduction involves quenching the excess reagent and hydrolyzing the resulting borate or aluminate esters. An overly aggressive quench can lead to side reactions or emulsions.

    • Troubleshooting Step: For NaBH₄ reductions, quench by slowly adding acetone, followed by a careful addition of water or dilute acid (e.g., 1M HCl) at a low temperature (0 °C) to decompose the borate complexes. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard practice to produce a granular, easily filterable aluminum salt precipitate.[2]

  • Extraction Inefficiencies: 4-cyclopropylbenzyl alcohol has some water solubility due to its hydroxyl group. During aqueous workup, a significant portion of the product can remain in the aqueous layer.

    • Troubleshooting Step:

      • Saturate the aqueous layer with NaCl (brine) before extraction. This decreases the solubility of the alcohol in the aqueous phase, driving it into the organic layer.

      • Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane) rather than a single large-volume extraction.

  • Purification Losses: The product can be lost during column chromatography if the wrong adsorbent or solvent system is used. 4-cyclopropylbenzyl alcohol is a relatively polar molecule.

    • Troubleshooting Step: Use a moderately polar solvent system for silica gel chromatography (e.g., a gradient of ethyl acetate in hexanes, starting around 10-20% ethyl acetate). Monitor fractions carefully by TLC to avoid premature or late collection. Alternatively, if the crude product is sufficiently pure (>95%), consider crystallization or distillation for purification.[6][7][8]

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical decision-making process for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze Crude Reaction: Is Starting Material Present? start->check_conversion incomplete Yes (Incomplete Conversion) check_conversion->incomplete Yes complete No (Complete Conversion) check_conversion->complete No reagent Check Reagent: - Fresh Bottle? - Correct Equivalents? incomplete->reagent conditions Check Conditions: - Appropriate Temperature? - Adequate Solubility? reagent->conditions rerun Adjust & Rerun Experiment conditions->rerun workup Review Workup: - Proper Quench? - Emulsion Formation? complete->workup extraction Review Extraction: - Used Brine? - Multiple Extractions? workup->extraction purification Review Purification: - Correct Chromatography? - Alternative Method? extraction->purification optimize_iso Optimize Isolation Protocol purification->optimize_iso

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for 4-cyclopropylbenzaldehyde?

For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended reagent for several reasons.[9] It is chemoselective for aldehydes and ketones, meaning it won't react with other potential functional groups under standard conditions.[10][11][12] It is also safer to handle than LiAlH₄ and compatible with inexpensive, low-toxicity protic solvents like ethanol.[2]

LiAlH₄ is unnecessarily powerful for this reduction and poses significant safety risks due to its violent reaction with water and air.[1][13][14] While effective, its use introduces complexities in solvent choice (requiring anhydrous ether or THF) and workup that are not justified here.[2]

Catalytic hydrogenation is a viable green alternative but can present its own challenges.[15][16] There is a potential risk of hydrogenolysis (cleavage of the C-O bond) to form 4-cyclopropyltoluene or opening of the sensitive cyclopropyl ring under harsh conditions.[17] However, with a selective catalyst like Pd(0)EnCat™ 30NP under mild conditions (H₂ balloon, room temperature), high yields of the desired alcohol can be achieved.[17][18]

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/Pd)
Reactivity Moderate; reduces aldehydes & ketones.[9]Very High; reduces most carbonyls & epoxides.[13][19]Variable; depends on catalyst, pressure, temp.
Selectivity High for aldehydes.[3][11][20]Low; less chemoselective.[1]Good with proper catalyst selection.[17]
Solvents Protic (Ethanol, Methanol), Water.[21]Anhydrous Aprotic (THF, Diethyl Ether).[2]Alcohols (Ethanol), Ethyl Acetate.
Safety Stable in air; reacts with acid.Pyrophoric; reacts violently with water.[14]Flammable H₂ gas; requires careful handling.
Workup Simple acid or water quench.Careful multi-step quench (Fieser method).[2]Catalyst filtration.

Q2: Can the cyclopropyl ring open during the reduction?

The cyclopropyl group is a strained ring system and can be susceptible to opening under certain conditions, particularly with strong acids or some heterogeneous catalysts at high temperatures. However, under the mild, typically neutral or slightly basic conditions of a Sodium Borohydride reduction, the cyclopropyl ring is robust and highly unlikely to open. The risk is slightly higher with catalytic hydrogenation if non-selective catalysts or harsh conditions (high H₂ pressure, high temperature) are employed.

Q3: How does the choice of solvent affect my NaBH₄ reduction?

The solvent plays a crucial role. Protic solvents like methanol and ethanol are generally preferred for NaBH₄ reductions.[5] They serve multiple purposes:

  • Solubilize the Reagent: They effectively dissolve NaBH₄.

  • Activate the Carbonyl: The solvent can hydrogen-bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack.[4]

  • Proton Source: After the initial hydride addition, the solvent provides the proton to form the final alcohol product.[22]

While NaBH₄ does react slowly with alcoholic solvents, this is generally not a practical issue for the rapid reduction of an aldehyde.[5] Using a mixed solvent system, such as ethanol in dichloromethane at low temperatures, can sometimes be used to attenuate reactivity and improve selectivity if competing functional groups are present.[3]

Visualizing the Reaction: The Hydride Attack

The core of the reaction is the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Caption: Mechanism of aldehyde reduction by NaBH₄.

Experimental Protocol: Standard Reduction with NaBH₄

This protocol provides a reliable method for the reduction of 4-cyclopropylbenzaldehyde on a laboratory scale.

Materials:

  • 4-Cyclopropylbenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Ethanol (200 proof)

  • Acetone

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclopropylbenzaldehyde (e.g., 2.0 g, 13.7 mmol). Dissolve the aldehyde in ethanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add Sodium Borohydride (e.g., 0.65 g, 17.1 mmol, 1.25 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent) until all the starting aldehyde is consumed.

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly add acetone (5 mL) to quench any excess NaBH₄. Stir for 10 minutes.

  • Workup: Slowly and carefully add 1M HCl (20 mL) to the stirred mixture. Continue stirring for 15 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and brine (20 mL). Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-cyclopropylbenzyl alcohol.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

References

  • G. C. Andrews. (1980). Chemoselective reduction of aldehydes in the presence of ketones. Tetrahedron Letters, 21, 697.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link][21]

  • J. Ashenhurst. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][9]

  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. Retrieved from [Link][22]

  • H. C. Brown, E. J. Mead, B. C. Subba Rao. (1955). A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society, 77(23), 6209–6213. Retrieved from [Link][5]

  • S. V. Ley, et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. University of Cambridge Apollo Repository. Retrieved from [Link][15]

  • J. Hetflejš, et al. (1993). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link][23]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][24]

  • Y. Liu, et al. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 44(23), 9611-9615.
  • S. V. Ley, et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 19. Retrieved from [Link][17]

  • Chemistry Stack Exchange. (2018). Why does reduction using sodium borohydride require a protic solvent?. Retrieved from [Link][4]

  • A. F. Barrero, et al. (2000). Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. Synlett, 2000(3), 345-347.
  • J. Li, et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks.
  • D. E. Ward, C. K. Rhee. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
  • M. S. Yavuz, et al. (2019). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering, 4(6), 1073-1083.
  • M. S. Yavuz, et al. (2019). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PubMed Central. Retrieved from [Link][25]

  • S. V. Ley, et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Retrieved from [Link][18]

  • A. A. C. Braga, et al. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Journal of Physical Organic Chemistry, 36(10), e4556.
  • Bloom Tech. (2024). Does Lithium Aluminum Hydride Reduce Aldehydes?. Retrieved from [Link][1]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link][2]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link][13]

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link][14]

  • J. Ashenhurst. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link][19]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link][26]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link][27]

  • European Patent Office. (2006). Process and products of purification of anhydrosugar alcohols.
  • A. A. Galkin, et al. (2016). The Meerwein–Ponndorf–Verley type reaction in a mixture of supercritical isopropanol/CO2 in a continuous flow reactor in the presence of alumina. ResearchGate. Retrieved from [Link][28]

  • Google Patents. (1970). Process for the purification of benzyl alcohol.
  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link][29]

  • TheChemistryShack. (2015). How to Purify 70% Ethyl Rubbing Alcohol. YouTube. Retrieved from [Link][8]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link][30]

Sources

Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of tertiary alcohols using Grignard reagents. We will explore common challenges, from reaction initiation failures to low yields, and provide field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form a tertiary alcohol is giving a very low yield. What are the most common culprits?

Low yields in Grignard reactions for tertiary alcohol synthesis are frequently traced back to a few critical factors. The most common issues include:

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by any protic sources, especially water.[1][2][3][4] This includes moisture in your glassware, solvent, starting materials, or even from the atmosphere.

  • Inaccurate Reagent Concentration: The stoichiometry of your reaction is critical. If the concentration of your Grignard reagent is unknown or lower than expected, you may be adding an insufficient amount to fully react with your ketone or ester starting material.[5]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the carbonyl group, consuming your Grignard reagent and reducing the yield of the tertiary alcohol.[1] The most prevalent side reactions are enolization of the ketone and Wurtz coupling.[1][6]

  • Poor Magnesium Activation: The magnesium metal surface is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide to form the Grignard reagent.[5][7] Incomplete activation leads to a lower concentration of the active Grignard reagent.

Q2: My Grignard reaction failed to initiate. How can I get it started?

Failure of a Grignard reaction to initiate is a common problem, almost always due to an inactive magnesium surface or the presence of moisture.[5][7] Here are several methods to activate the magnesium and initiate the reaction:

  • Mechanical Activation: Before adding solvent, you can crush the magnesium turnings in the flask with a glass rod under an inert atmosphere. This breaks the oxide layer and exposes a fresh, reactive metal surface.[5][8]

  • Chemical Activation: Adding a small crystal of iodine is a classic method.[5][7][9] The iodine reacts with the magnesium surface, and the disappearance of the purple iodine vapor is a good indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with the magnesium to form ethylene gas and magnesium bromide, cleaning the surface.[7][9]

  • Thermal Activation: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[5][10] Be prepared to cool the flask once the reaction begins, as the formation is exothermic.[10][11]

  • Using an Initiator: A small amount of a pre-formed Grignard reagent can be added to the flask to initiate the reaction.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, question-and-answer-style approach to specific problems you may encounter during the synthesis of tertiary alcohols via Grignard reactions.

Reaction Monitoring and Control

Q3: How do I know if my Grignard reagent has formed and what its concentration is?

Visual cues such as the disappearance of the magnesium metal, a gentle reflux of the solvent, and the formation of a cloudy, greyish-brown solution are good indicators that the reaction has initiated and is proceeding.[1][10] However, for accurate stoichiometry in the subsequent reaction with your carbonyl compound, it is highly recommended to determine the concentration of your Grignard reagent by titration.[5][13]

Protocol 1: Titration of Grignard Reagent with Iodine

This method is reliable and provides a sharp endpoint.

  • Under an inert atmosphere, add a precisely weighed amount of iodine (I₂) to a dry flask.

  • Dissolve the iodine in anhydrous THF or diethyl ether containing lithium chloride (LiCl).

  • Cool the iodine solution in an ice bath.

  • Slowly add your Grignard reagent solution dropwise from a syringe until the brown color of the iodine disappears.[1][14]

  • The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine.

Titration Method Indicator Endpoint Advantages
Iodine TitrationIodine (self-indicating)Disappearance of brown colorSharp endpoint, good reproducibility.[13]
Direct Titration1,10-phenanthrolineDisappearance of colored complexFast, simple, and selective for the active Grignard reagent.[13][15][16]
Side Reactions and Byproduct Formation

Q4: I am reacting a Grignard reagent with a ketone and getting a significant amount of my starting ketone back after workup. What is happening?

This is a classic sign that enolization is competing with nucleophilic addition. The Grignard reagent, being a strong base, can remove an acidic α-proton from the ketone to form an enolate.[1][6][17] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[1][6]

dot

Enolization ketone Ketone enolate Enolate ketone->enolate Deprotonation grignard Grignard Reagent (acting as a base) grignard->enolate starting_ketone Starting Ketone (recovered after workup) enolate->starting_ketone Aqueous Workup Wurtz_Coupling grignard R-MgX wurtz_product R-R (Wurtz Product) grignard->wurtz_product halide R-X halide->wurtz_product Wurtz Coupling mgx2 MgX₂

Caption: Wurtz coupling side reaction.

Solutions to Minimize Wurtz Coupling:

  • Slow Addition of Halide: During the formation of the Grignard reagent, add the organic halide dropwise to the magnesium suspension to maintain a low concentration of the halide.

  • Use an Appropriate Solvent: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases compared to THF. [18] Q6: I am using an ester as a starting material, and the reaction is messy with multiple products. Why is this happening?

When reacting a Grignard reagent with an ester, it is crucial to use at least two equivalents of the Grignard reagent. [19][20][21]The initial addition of one equivalent of the Grignard reagent forms a ketone intermediate. [19][21][22]This ketone is generally more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent to form the tertiary alcohol. [21][22]Using only one equivalent will result in a mixture of unreacted ester, the ketone intermediate, and the desired tertiary alcohol. [21] dot

Ester_Reaction ester Ester ketone Ketone Intermediate ester->ketone Addition-Elimination grignard1 1st eq. R-MgX grignard1->ketone alkoxide Tertiary Alkoxide ketone->alkoxide Nucleophilic Addition grignard2 2nd eq. R-MgX grignard2->alkoxide alcohol Tertiary Alcohol alkoxide->alcohol Protonation workup Aqueous Workup workup->alcohol

Caption: Reaction of a Grignard reagent with an ester.

Experimental Conditions

Q7: What is the best solvent for a Grignard reaction, and how dry does it need to be?

Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are the most common choices because they are aprotic and solvate the magnesium center of the Grignard reagent, which is crucial for its formation and stability. [2][23]The solvent must be anhydrous . Even commercial anhydrous solvents can absorb moisture from the air once opened. It is best practice to dry the solvent over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) and distill it under an inert atmosphere immediately before use. [24][25]

Solvent Boiling Point (°C) Properties
Diethyl Ether 34.6 Lower boiling point can make initiation easier with gentle reflux. [10]
Tetrahydrofuran (THF) 66 Better solvating properties and higher boiling point can help moderate the reaction temperature. [10]

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A "greener" alternative that can sometimes suppress Wurtz coupling. [18]|

Q8: How critical is the reaction temperature?

Temperature control is crucial for both safety and yield. [26][27]The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the organic halide is added too quickly. [10][11]For the subsequent reaction with the carbonyl compound, lower temperatures often favor the desired nucleophilic addition over side reactions like enolization. [27] Workflow for a Controlled Grignard Reaction

dot

Grignard_Workflow Controlled Grignard Synthesis Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Carbonyl cluster_workup Workup glassware Flame-dry glassware under vacuum reagents Use anhydrous solvent and reagents activate_mg Activate Mg (I₂, 1,2-dibromoethane) reagents->activate_mg add_halide Slowly add organic halide activate_mg->add_halide initiation Monitor for initiation (exotherm, cloudiness) add_halide->initiation reflux Maintain gentle reflux initiation->reflux cool Cool Grignard solution (e.g., 0 °C) reflux->cool add_carbonyl Slowly add ketone/ester cool->add_carbonyl react Allow to react add_carbonyl->react quench Quench with saturated aqueous NH₄Cl react->quench extract Extract with organic solvent quench->extract purify Purify product extract->purify

Caption: A standard workflow for controlled Grignard synthesis.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development. Retrieved January 5, 2026, from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 5, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Why is anhydrous ether used in preparation of the Grignard reagent? (2018, January 5). Quora. Retrieved January 5, 2026, from [Link]

  • Grignard Reagent - BYJU'S. (n.d.). Retrieved January 5, 2026, from [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012, October 23). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013, May 3). Green Chemistry. Retrieved January 5, 2026, from [Link]

  • Titration Grignard and BuLi. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 5, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved January 5, 2026, from [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. Retrieved January 5, 2026, from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Mechanisms of Grignard reagent addition to ketones. (n.d.). Accounts of Chemical Research. Retrieved January 5, 2026, from [Link]

  • Grignard Chemistry. (n.d.). Vapourtec. Retrieved January 5, 2026, from [Link]

  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved January 5, 2026, from [Link]

  • Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

  • Describe how the Grignard reagent may be prepared and the conditions that should be used in the. (2024, April 22). Brainly. Retrieved January 5, 2026, from [Link]

  • Effect of temperature on Grignard reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Grignard reagent. (2019, April 1). Sciencemadness Wiki. Retrieved January 5, 2026, from [Link]

  • Reaction of Grignard reagents with esters. (2014, November 4). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • What is the process for obtaining an enolate from a Grignard reaction? (2024, July 30). Quora. Retrieved January 5, 2026, from [Link]

  • Solvation Effects in the Grignard Reaction with Carbonyl Compounds. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

  • How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved January 5, 2026, from [Link]

  • I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. (n.d.). ProQuest. Retrieved January 5, 2026, from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 5, 2026, from [Link]

  • 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. (2019, June 5). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • The Grignard Reagents. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 5, 2026, from [Link]

  • Safety aspects of the process control of Grignard reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Purification of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying (4-Cyclopropylphenyl)methanol (C₁₀H₁₂O). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require high-purity material for their applications. Achieving high purity is critical as even minor impurities can significantly impact downstream reaction yields, kinetic profiles, and the biological activity of final compounds.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude this compound.

Q1: My post-synthesis TLC analysis shows multiple spots. How do I identify the likely impurities?

A1: Identifying potential impurities is the first step toward selecting an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route used. Let's consider the two most common synthetic pathways.

  • Pathway A: Reduction of 4-Cyclopropylbenzaldehyde If you synthesized the alcohol by reducing the corresponding aldehyde (e.g., with NaBH₄ or LiAlH₄), the most probable impurities are:

    • Unreacted Starting Material: 4-Cyclopropylbenzaldehyde is less polar than the product alcohol. On a silica TLC plate, it will have a higher R_f value.

    • Borate Esters: If using sodium borohydride in an alcohol solvent like methanol or ethanol, borate esters can form and complicate the workup. These are typically hydrolyzed by an acidic workup.

    • Solvent Residues: Residual high-boiling solvents used in the reaction (e.g., THF, diethyl ether).

  • Pathway B: Grignard Reaction If you used a Grignard reagent (e.g., 4-cyclopropylphenylmagnesium bromide) with formaldehyde, the impurity profile is different:

    • Biphenyl-type Impurities: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of 4,4'-dicyclopropylbiphenyl. This impurity is highly non-polar and will have a very high R_f on TLC.[1]

    • Quenched Grignard Reagent: Reaction with trace amounts of water will produce cyclopropylbenzene, another non-polar impurity. Grignard reactions are notoriously moisture-sensitive, requiring rigorously dried glassware and anhydrous solvents.[2][3]

    • Unreacted Starting Materials: Such as the aryl halide used to form the Grignard reagent.

Actionable Advice: Run a co-spotted TLC plate. Spot your crude material, the starting material(s), and a co-spot of both in separate lanes. This will help you definitively identify any unreacted starting materials. The polarity difference between the non-polar byproducts (biphenyls, cyclopropylbenzene) and the polar product alcohol is usually large, making chromatographic separation highly effective.

Q2: I'm attempting to purify my crude product by recrystallization, but it's "oiling out." What is happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase (an oil) rather than forming solid crystals. This is a common problem, especially when the crude material has a significant level of impurities, which can cause melting point depression.[4] The oil may solidify into an amorphous mass, trapping impurities within it.

Causality & Solutions:

  • Solution is Too Concentrated/Cooling Too Rapidly: The solution may be supersaturated to a point where nucleation is too rapid and disordered.

    • Solution: Add a small amount (1-2% of total volume) of hot solvent to the oiled mixture to try and redissolve it. Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote slow cooling and the formation of well-defined crystals.[4]

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your impure compound.

    • Solution: Choose a solvent with a lower boiling point. This compound is a solid or semi-solid at room temperature, so its melting point is relatively low.[5] A high-boiling solvent like toluene might be unsuitable. A solvent system like hexane/ethyl acetate is often a better choice.[6][7]

  • High Impurity Load: Impurities can significantly lower the melting point of the mixture.

    • Solution: If slow cooling and solvent adjustments fail, the impurity load is likely too high for a single recrystallization step. First, perform a "bulk" purification using flash column chromatography to remove the majority of impurities, then recrystallize the partially purified material to achieve high purity.

Q3: My compound is streaking on the silica TLC plate. What does this mean, and how do I select a proper solvent system for column chromatography?

A3: Streaking on a TLC plate, especially for a polar compound like an alcohol, typically indicates one of two things: the sample is too concentrated, or the eluent is not polar enough to effectively move the compound up the plate. Since this compound contains a hydroxyl group, it can interact strongly with the acidic silica gel stationary phase.[8]

Systematic Approach to Eluent Selection:

  • Start with a Standard System: A good starting point for a moderately polar compound is 20-30% ethyl acetate in hexane (EtOAc/Hex).[9][10]

  • Adjust Polarity:

    • If the R_f is too low (<0.15) and streaking occurs, the eluent is not polar enough. Increase the proportion of the more polar solvent (EtOAc). Try 40% or 50% EtOAc/Hex.

    • If the R_f is too high (>0.6), the eluent is too polar, and you will get poor separation from less polar impurities. Decrease the proportion of EtOAc.

  • Use a Modifier (If Necessary): If streaking persists even with appropriate R_f, it may be due to strong acidic interactions with the silica. Adding a small amount of a slightly more polar solvent, like methanol (1-5%), to a dichloromethane or EtOAc/Hex system can help achieve a sharp spot. While some sources caution that high concentrations of methanol can dissolve silica, this is largely considered a myth in modern practice for flash chromatography purposes.[10][11]

The Goal: Aim for an R_f value of 0.25-0.35 for your target compound on the TLC plate. This R_f range typically provides the best separation during a column run.

Q4: After column chromatography, my product-containing fractions are still impure. What went wrong?

A4: This is a frustrating but common outcome. Assuming your eluent system was optimized via TLC, the issue likely lies in technique.

Common Procedural Errors:

  • Poor Column Packing: Air bubbles or channels in the silica gel lead to an uneven solvent front and poor separation.[8]

    • Protocol: Always pack your column using a slurry method. Mix the silica gel with the initial, least polar eluent to form a smooth slurry, then pour it into the column and allow it to settle with gentle tapping.

  • Improper Sample Loading: Loading the sample in a large volume of strong solvent will cause the band to spread significantly before it even begins to separate.

    • Protocol: Dissolve your crude product in the minimum amount of the eluent or a slightly stronger solvent (like dichloromethane). Alternatively, use "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of the packed column.

  • Column Overloading: There is a limit to how much material a column can effectively separate. A typical rule of thumb is to use a silica gel weight that is 20-50 times the weight of the crude sample.[8]

    • Protocol: For a 1 gram sample, use at least 30-40 grams of silica gel for a reasonably difficult separation.

  • Fractions Collected Too Broadly: Combining too many fractions, especially at the leading and tailing edges of your product peak, can lead to contamination from closely eluting impurities.

    • Protocol: Collect smaller, more numerous fractions. Analyze every second or third fraction by TLC before combining them for solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the basic properties of your compound is essential for purification.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[12]
Molar Mass 148.20 g/mol [12]
Appearance Solid or semi-solid or lump or liquid[5]
Polar Surface Area 20.2 Ų[12]
Storage Sealed in dry, 2-8°C[5]

The presence of the hydroxyl (-OH) group makes the molecule polar and capable of hydrogen bonding, which dictates its solubility and chromatographic behavior.

Q2: What is the best general-purpose purification method for this compound?

A2: The optimal method depends on the impurity profile and the required purity level. The following decision tree can guide your choice.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid tlc_check TLC Analysis: Major spot + minor, well-separated spots? is_solid->tlc_check Yes column Perform Flash Column Chromatography is_solid->column No (Oily) recrystallize Attempt Recrystallization tlc_check->recrystallize Yes complex_mixture TLC shows complex mixture or streaking/close spots? tlc_check->complex_mixture No oiling_out Did it oil out or purity is still low? recrystallize->oiling_out success High Purity Product column->success oiling_out->column Yes oiling_out->success No complex_mixture->column Yes distillation_q Are impurities volatile with significantly different B.P.? complex_mixture->distillation_q No distillation_q->column No distill Consider Vacuum Distillation (e.g., Kugelrohr) distillation_q->distill Yes distill->success

Caption: Decision tree for selecting a purification method.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][13] A solvent pair, consisting of a "soluble" solvent and a "miscible non-solvent," is often effective.

Screening Protocol:

  • Place ~20-30 mg of your crude material in a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

  • Heat the mixture to boiling. The compound should fully dissolve. If not, add more solvent dropwise until it does.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent system.

Solvent / SystemPolarityComments & Rationale
Water Very HighUnlikely to be a good single solvent due to the aromatic ring, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[6]
Ethanol/Water High (Tunable)A classic and effective pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Clarify with a drop of ethanol and cool slowly.[4]
Hexane/Ethyl Acetate Low to MidExcellent general-purpose system. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. Good for removing both more polar and less polar impurities.[6]
Toluene LowMay be too good a solvent (dissolves well even when cold) and has a high boiling point. Best used for less polar compounds.
Q4: How do I choose the right eluent for column chromatography?

A4: The goal is to find a solvent system that provides good separation between your product and its impurities on a TLC plate. The polarity of the eluent is the primary variable.

Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. Run TLC in test eluent (e.g., 30% EtOAc/Hex) adjust 2. Adjust polarity for Rf ≈ 0.3 tlc->adjust pack 3. Pack column with silica slurry in initial eluent (e.g., 10% EtOAc/Hex) adjust->pack load 4. Dry or wet load sample pack->load elute 5. Elute with increasing polarity gradient load->elute collect 6. Collect small, numbered fractions elute->collect tlc_fractions 7. Analyze fractions by TLC collect->tlc_fractions combine 8. Combine pure fractions tlc_fractions->combine evaporate 9. Evaporate solvent under reduced pressure combine->evaporate

Caption: A standard workflow for flash column chromatography.

Eluent SystemPolarityTypical Use Case for this compound
Ethyl Acetate / Hexane TunableThe workhorse system. Start with 10% EtOAc/Hex to elute non-polar impurities, then gradually increase to 30-50% to elute the product.[9][10]
Dichloromethane / Methanol Tunable (High)For eluting very polar compounds. A 1-5% mixture of MeOH in DCM is often sufficient. Be aware that DCM is denser than silica and has a different elution profile.[10]
Diethyl Ether / Hexane TunableSimilar to EtOAc/Hex but ether is more volatile and slightly less polar than ethyl acetate. A good alternative if EtOAc/Hex is not providing adequate separation.
Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques should be used to confirm both the identity and purity of your final product.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single spot in multiple eluent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to impurities (e.g., residual aldehyde proton at ~9-10 ppm, or aromatic signals from biphenyl byproducts) is a strong indicator of purity. Integration of the proton signals should match the expected ratios.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (M.W. 148.20 g/mol ).[12] Techniques like GC-MS can also provide purity information.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by peak area). This is the gold standard for purity assessment in pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22135711, this compound. Available: [Link]

  • Organic Syntheses (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Column chromatography. Available: [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles illustrated in triphenylmethanol synthesis). Available: [Link]

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Available: [Link]

  • Mettler Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents. Available: [Link]

  • The Royal Society of Chemistry (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Illustrates Grignard principles). Available: [Link]

  • NIST (n.d.). Cyclopropyl phenylmethanol. In NIST Chemistry WebBook. Available: [Link]

  • Google Patents (1995). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Google Patents (2024). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • Wiley Online Library (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Available: [Link]

  • University of California, Los Angeles (n.d.). Recrystallization I. Available: [Link]

  • Reddit (2023). r/Chempros - Go-to recrystallization solvent mixtures. Available: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems For Flash Column. Available: [Link]

  • IUPAC (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol. Available: [Link]

  • The Royal Society of Chemistry (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Available: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available: [Link]

  • YouTube (2023). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15881239, (4-(Phenylethynyl)phenyl)methanol. Available: [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177795717, Cyclopropyl(4'-ethyl-[1,1'-biphenyl]-4-yl)methanol. Available: [Link]

  • Reddit (2019). r/chemistry - Methanol as eluant for silica gel column chromatography. Available: [Link]

  • ACG Publications (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available: [Link]

  • National Library of Medicine (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available: [Link]

Sources

Stability of (4-Cyclopropylphenyl)methanol in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (4-Cyclopropylphenyl)methanol

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Understanding the stability profile of this reagent is critical for successful reaction outcomes, accurate analytical results, and long-term storage. This guide provides in-depth answers to common questions regarding its behavior in acidic and basic environments, complete with troubleshooting advice and validated experimental protocols.

Frequently Asked Questions (FAQs)

Part 1: General Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Refrigeration at 2-8 °C is recommended. The compound is a primary benzylic alcohol and, like many benzyl alcohols, can be susceptible to slow oxidation by atmospheric oxygen over time, potentially forming the corresponding aldehyde (4-cyclopropylbenzaldehyde) and carboxylic acid (4-cyclopropylbenzoic acid).[2] Inert atmosphere packaging (e.g., under nitrogen or argon) can further extend its shelf life.

Q2: I suspect my sample of this compound has degraded. What are the tell-tale signs?

A2: Degradation may not always be visually apparent. However, you should look for:

  • Physical Changes: A change in color from white/off-white to yellow or the development of a crystalline or clumpy appearance.

  • Analytical Discrepancies: The most reliable indicators are analytical. A purity check via HPLC or GC-MS may show new impurity peaks. On a TLC plate, you might observe new spots, often one corresponding to the more nonpolar aldehyde and a baseline spot for the carboxylic acid. A broadened melting point range is also a classic sign of impurity.[1] The most common degradation product is 4-cyclopropylbenzaldehyde, formed via oxidation.[3][4]

Part 2: Stability in Acidic Conditions

Q3: What is the primary stability concern when using this compound in acidic media?

A3: The primary concern is its high reactivity, driven by the formation of a highly stabilized benzylic carbocation. Under acidic conditions, the hydroxyl group is protonated, turning it into an excellent leaving group (water).[5] Its departure generates a secondary benzylic carbocation that is exceptionally stabilized by two key factors:

  • Benzylic Resonance: The positive charge is delocalized across the adjacent aromatic ring.

  • Cyclopropyl Stabilization: The adjacent cyclopropyl group provides significant stabilization through overlap of its "bent" sigma bonds (Walsh orbitals) with the empty p-orbital of the carbocation. This phenomenon, sometimes called "dancing resonance," makes the cyclopropylmethyl carbocation even more stable than a typical benzyl carbocation.[6][7]

This stable carbocation intermediate is a nexus for several potential side reactions, most commonly dehydration and etherification.[8][9]

Q4: My acid-catalyzed reaction is producing a complex mixture of byproducts. What are the likely culprits?

A4: The formation of the stable (4-cyclopropylphenyl)methyl carbocation opens up several reaction pathways. The most common byproducts are:

  • Dimerization/Etherification: The highly reactive carbocation can be trapped by the nucleophilic oxygen of another molecule of this compound, forming a dibenzyl ether, bis(4-cyclopropylphenyl)methyl ether. This is especially prevalent at higher concentrations and temperatures.[2][10]

  • Dehydration: If a beta-hydrogen is available and conditions are suitable (particularly at elevated temperatures), elimination can occur to form an alkene. However, for this compound, this is not a primary pathway as it would require forming a highly strained exocyclic double bond.

  • Reaction with Solvent/Nucleophiles: If your reaction medium contains other nucleophiles (e.g., halide ions from HCl or HBr, or an alcohol solvent), the carbocation can be trapped to form the corresponding halide or ether.

  • Cyclopropyl Ring Rearrangement: While the cyclopropylmethyl cation is stable, under harsh acidic conditions or at high temperatures, it can undergo rearrangement to a cyclobutyl or homoallyl cation, leading to ring-opened byproducts.[11] This is less common but a possibility under forcing conditions.

cluster_acid Acidic Conditions cluster_products Potential Byproducts A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ C Highly Stabilized Benzylic Carbocation B->C - H2O D Dibenzyl Ether (Dimerization) C->D + Starting Material E Alkyl Halide/ Solvent Adduct C->E + Nucleophile (X-) or Solvent F Rearrangement Products (e.g., ring opening) C->F Harsh Conditions

Figure 1. Acid-catalyzed reaction pathways for this compound.

Q5: How can I perform an acid-catalyzed reaction while minimizing the degradation of this compound?

A5: To control the reactivity, consider the following strategies:

  • Use Catalytic Acid: Employ the minimum effective amount of acid.

  • Lower the Temperature: Perform the reaction at 0 °C or below to slow the rate of side reactions.

  • Control Concentration: Run the reaction under dilute conditions to disfavor bimolecular side reactions like etherification.

  • Choose a Non-Nucleophilic Acid: Use acids with non-nucleophilic counter-ions (e.g., p-toluenesulfonic acid, methanesulfonic acid) if you want to avoid trapping the carbocation with a halide.[8]

  • Anhydrous Conditions: Ensure your reaction is free of water, as water can compete as a nucleophile and reverse the reaction.

Part 3: Stability in Basic Conditions

Q6: Is this compound generally stable under basic conditions?

A6: Yes, in general, this compound is significantly more stable in basic conditions than in acidic conditions. Alcohols are weak acids, and in the presence of a base, the hydroxyl proton can be removed to form the corresponding nucleophilic alkoxide anion.[12] This species is generally stable and does not trigger the degradation pathways seen under acidic conditions. It is compatible with common bases like hydroxides (NaOH, KOH), carbonates (K₂CO₃), and alkoxides (NaOtBu, KOtBu).

Q7: My compound appears to be degrading during a reaction run under basic conditions. What is the most probable cause?

A7: The most likely cause of degradation in a basic medium is oxidation , especially if the reaction is not performed under an inert atmosphere. The benzylic position is susceptible to oxidation, which can be promoted by bases, particularly in the presence of oxygen (air) or other oxidizing agents.[3][13] The reaction proceeds from the alcohol to the aldehyde and can continue to the carboxylic acid. Some strong bases in solvents like DMSO can also facilitate oxidation pathways.[14]

Q8: Can I use very strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) with this alcohol?

A8: Absolutely. These strong, non-nucleophilic bases are ideal for quantitatively deprotonating the alcohol to form the alkoxide.[15] This is a standard and clean reaction, for example, as the first step in a Williamson ether synthesis where the resulting alkoxide is used as a nucleophile.[14] The key is to maintain an inert atmosphere (nitrogen or argon) to prevent the subsequent oxidation of the starting material or product.

Troubleshooting Guide

Observed Issue Potential Cause (Condition) Recommended Solution
Formation of a major, less polar byproduct by TLC/HPLC. Acidic: Dimerization to form the dibenzyl ether.Reduce reactant concentration, lower the reaction temperature, and use only a catalytic amount of acid.
Reaction mixture turns yellow/brown; aldehyde detected. Basic or Neutral: Oxidation due to exposure to air.Run the reaction under an inert atmosphere (N₂ or Ar). Use de-gassed solvents.
Multiple unexpected products are formed. Acidic: High temperature or strong acid causing carbocation rearrangement.Use milder acidic conditions (e.g., PPTS, CSA) and maintain low temperatures (-20 °C to 0 °C).
Low conversion when forming the alkoxide. Basic: Insufficiently strong base or presence of water.Use a stronger base (e.g., NaH) for complete deprotonation. Ensure reagents and solvents are anhydrous.
Formation of a chlorinated or brominated byproduct. Acidic: Use of HCl or HBr as the acid catalyst.Switch to a non-nucleophilic acid like H₂SO₄ or TsOH if halide incorporation is not desired.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol allows for a controlled assessment of stability in an acidic environment.

Figure 2. Workflow for acid-based forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Application: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Prepare a control sample with 1 mL of stock and 1 mL of water.

  • Incubation: Place the vials in a heating block or water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 6, and 24 hours).

  • Quenching: Immediately neutralize each aliquot by adding it to a pre-determined volume of 0.1 N NaOH to stop the degradation.

  • Analysis: Analyze the quenched samples and the control using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the relative amounts of byproducts formed.

Protocol 2: Forced Degradation Study in Basic Conditions

This protocol assesses stability against base-catalyzed hydrolysis and oxidation.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Stress Application: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Incubation: Place the vial in a heating block at 60°C. For an oxidative stress test, a parallel experiment can be run with 1 mL of stock solution mixed with 1 mL of 3% hydrogen peroxide at room temperature.[1]

  • Time Points: Withdraw aliquots at 0, 2, 6, and 24 hours.

  • Quenching: Neutralize each aliquot with a pre-determined volume of 0.1 N HCl.

  • Analysis: Analyze all samples by HPLC as described previously. Pay close attention to peaks corresponding to potential oxidation products like 4-cyclopropylbenzaldehyde.

References

Technical Support Center: Selective Oxidation of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oxidation of (4-Cyclopropylphenyl)methanol. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to achieve high-yield, selective conversion to the desired aldehyde, (4-Cyclopropylphenyl)formaldehyde, while preventing over-oxidation to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize (4-Cyclopropylphenyl)formaldehyde, but my reaction is yielding significant amounts of (4-Cyclopropylphenyl)benzoic acid. Why is this over-oxidation happening?

A: This is a classic challenge in the oxidation of primary benzylic alcohols. Over-oxidation to a carboxylic acid typically occurs when the reaction is performed in the presence of water. The initially formed aldehyde, (4-Cyclopropylphenyl)formaldehyde, can react with water to form a geminal diol (hydrate) intermediate. This hydrate is susceptible to further oxidation by the same reagent, leading to the unwanted carboxylic acid byproduct.[1][2] Therefore, controlling the presence of water is the most critical factor in preventing this side reaction.

Diagram 1: Over-oxidation Pathway

Oxidation_Pathway cluster_main Oxidation of this compound cluster_key Legend Alcohol This compound Aldehyde (4-Cyclopropylphenyl)formaldehyde Alcohol->Aldehyde Selective Oxidation Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate + H₂O (Reversible) Acid (4-Cyclopropylphenyl)benzoic acid Aldehyde->Acid Over-oxidation (Overall Path) Hydrate->Acid Further Oxidation k1 Desired Pathway k2 Undesired Pathway

Caption: The reaction pathway from alcohol to aldehyde and the undesired over-oxidation to carboxylic acid via a hydrate intermediate.

Q2: What are the most reliable methods and reagents for selectively oxidizing this compound to the aldehyde?

A: To avoid over-oxidation, you must use a "mild" oxidizing agent, typically under anhydrous (water-free) conditions. The most trusted and widely used methods in the field include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (Et₃N). It is highly reliable for stopping at the aldehyde stage.[3][4][5]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes.[6][7][8][9] The reaction is typically fast and can be performed at room temperature in chlorinated solvents.[7][9]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium(VI) reagent that is effective when used in strictly anhydrous solvents like dichloromethane (DCM).[10][11][12] It is specifically designed to halt the oxidation at the aldehyde.[12][13]

  • TEMPO-Catalyzed Oxidation: For a more "green" and catalytic approach, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[14][15] This method can be highly selective for the aldehyde.[16]

Q3: I'm using a Swern oxidation protocol, but my yields are inconsistent. What are the most critical parameters to control?

A: The Swern oxidation is exceptionally powerful but highly sensitive to procedural details. The most critical parameters are:

  • Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard) during the activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol.[5][17] Allowing the temperature to rise prematurely can lead to the formation of side products.

  • Reagent Addition Order: The correct order is crucial. First, activate DMSO with oxalyl chloride. Second, add the this compound. Third, after a short stirring period, add the triethylamine base. Deviating from this sequence will result in failed reactions.

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. Any moisture will consume the reactive intermediates.

  • Volatile Byproducts: The reaction generates carbon monoxide and carbon dioxide gas.[17] Ensure the reaction is performed in a well-ventilated fume hood with proper pressure release (e.g., a balloon or bubbler). The reaction also produces the malodorous byproduct dimethyl sulfide (DMS).[3][17]

Q4: How can I monitor the reaction's progress to ensure I stop it at the right time?

A: Active monitoring is key to preventing both incomplete reactions and the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot the reaction mixture on a TLC plate against a spot of your starting material, this compound. The product aldehyde will be less polar and have a higher Rf value. Visualize the spots under a UV lamp (due to the phenyl ring) and then with a potassium permanganate (KMnO₄) stain. The alcohol spot will react strongly with the stain (turning yellow/brown), while the aldehyde spot will be less reactive. The reaction is complete when the starting material spot has completely disappeared.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise, quantitative monitoring, an aliquot of the reaction can be quenched and analyzed by GC or LC-MS to determine the exact ratio of starting material, product, and any byproducts.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Significant over-oxidation to carboxylic acid. 1. Presence of water in the reaction (wet solvent, glassware, or reagents).[1][2] 2. Using a "strong" (non-selective) oxidizing agent (e.g., Jones reagent, KMnO₄).1. Ensure all glassware is oven-dried. Use anhydrous solvents. 2. Switch to a mild, selective oxidant like DMP, PCC, or use Swern conditions.[4][7][10]
Low or no conversion of starting material. 1. Deactivated or poor-quality oxidizing agent. 2. (Swern) Reaction temperature was not maintained at -78 °C. 3. Insufficient equivalents of oxidant.1. Use a fresh bottle of the oxidizing agent. DMP, in particular, can be sensitive to moisture over time. 2. Ensure a proper dry ice/acetone slush bath is used throughout the additions.[17] 3. Re-calculate stoichiometry; typically 1.1-1.5 equivalents of the oxidant are used.
Formation of multiple unidentified spots on TLC. 1. (Swern) Temperature was allowed to rise, causing side reactions.[5] 2. (PCC) Reaction mixture became too acidic, causing degradation of the product. 3. Substrate contains other sensitive functional groups.1. Strictly maintain -78 °C until the base is added. 2. Buffer the PCC reaction by adding powdered molecular sieves, Celite, or pyridine.[13] 3. Re-evaluate the choice of oxidant. DMP is often mild enough to avoid affecting other sensitive groups.[8]
Difficult product purification. 1. (PCC) Formation of a thick, brown chromium tar.[13] 2. (DMP/Swern) Water-soluble byproducts are not fully removed during workup.1. Adsorb the PCC onto Celite or silica gel before the reaction. After the reaction, filter the entire mixture through a plug of silica gel, eluting with your solvent. 2. Ensure a thorough aqueous workup with multiple extractions. For DMP, a quench with aqueous sodium thiosulfate helps remove iodine byproducts.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is valued for its mild conditions and operational simplicity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Note: For substrates sensitive to mild acidity, add 1.5 eq of anhydrous sodium bicarbonate or pyridine as a buffer before adding the DMP.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC every 15-20 minutes until the starting alcohol is fully consumed (typically 1-3 hours).

  • Workup: Dilute the reaction mixture with DCM. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (4-Cyclopropylphenyl)formaldehyde.

Diagram 2: General Experimental Workflow for Selective Oxidation

Workflow cluster_workflow Experimental Workflow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent & Substrate Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC / GC / LC-MS) B->C D 4. Reaction Quench (e.g., add Na₂S₂O₃ or H₂O) C->D Upon Completion E 5. Aqueous Workup (Phase Separation & Extraction) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: A generalized workflow for performing and purifying the products of a selective oxidation reaction.

Protocol 2: Swern Oxidation

This protocol is highly effective but requires strict temperature control.

  • Activator Preparation: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add anhydrous DMSO (2.2 eq) via syringe. Then, add oxalyl chloride (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Base Addition: Add anhydrous triethylamine (Et₃N, 5.0 eq) dropwise. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash sequentially with a mild acid (e.g., 1% HCl), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Safety Note: All waste and glassware should be rinsed with bleach to neutralize the dimethyl sulfide odor.[17]

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • White, J. D., & Shaw, S. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071–2073. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation [PDF]. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • PubMed. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • YouTube. (2020). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. [Link]

  • Nolte, M., Gockel, S., & Francke, R. (2018). Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. Journal of the American Chemical Society, 140(45), 15284–15288. [Link]

  • Taylor & Francis Online. (2022). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • National Institutes of Health (NIH). (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Taylor & Francis Online. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • YouTube. (2020). Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • Wikipedia. (2023). Alcohol oxidation. [Link]

  • ResearchGate. (n.d.). Summary of Methods for Blood-alcohol Analysis. [Link]

  • Sharma, M., et al. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. [Link]

  • PubMed. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. [Link]

  • Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. [Link]

  • Chemguide. (n.d.). oxidation of alcohols. [Link]

  • Australian Science Teachers Association. (n.d.). Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

  • University of Illinois Springfield. (n.d.). Reactions of Alcohols. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Royal Society of Chemistry. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]

  • ResearchGate. (2022). (PDF) Screening methods for enzyme-mediated alcohol oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

Sources

Technical Support Center: Synthesis of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of cyclopropyl-containing compounds. The cyclopropane motif is a highly valuable structural element in medicinal chemistry and natural products, prized for its unique conformational and electronic properties.[1][2] However, the inherent ring strain of this three-membered carbocycle (approximately 27.5 kcal/mol) presents unique challenges in its synthesis, often leading to a variety of side reactions that can complicate reaction outcomes and purification.[3][4]

This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important molecules. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying mechanistic reasoning to empower you in your experimental design.

Section 1: Troubleshooting Common Cyclopropanation Reactions

This section addresses specific issues that may arise during widely used cyclopropanation methods.

Simmons-Smith and Related Reactions (Zinc Carbenoid-Mediated)

The Simmons-Smith reaction and its modifications are workhorse methods for the conversion of alkenes to cyclopropanes, utilizing an organozinc carbenoid.[5][6] While generally reliable, several factors can lead to suboptimal results.

FAQ 1: I am observing low to no yield of my desired cyclopropanated product. What are the likely causes?

This is a frequent issue and can often be traced back to the quality and activation of the reagents.

Potential Cause Underlying Reason & Explanation Recommended Solution
Inactive Zinc-Copper Couple The zinc-copper couple is a heterogeneous reagent, and its surface activity is paramount for the formation of the active iodomethylzinc iodide carbenoid.[7] Improper activation or aging can lead to a passivated surface, halting the reaction.Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can sometimes enhance activation by cleaning the zinc surface.[7]
Poor Quality Diiodomethane Diiodomethane can degrade over time, forming iodine and other impurities that can quench the reactive carbenoid species or inhibit the reaction.Use freshly distilled or high-purity diiodomethane. Store it over copper wire to scavenge any formed iodine.[7]
Presence of Moisture or Air The organozinc carbenoid is highly sensitive to moisture and oxygen.[7] Water will protonate the carbenoid, while oxygen will lead to oxidative degradation.Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[7]
Low Substrate Reactivity Electron-deficient alkenes are inherently less nucleophilic and react more sluggishly with the electrophilic zinc carbenoid.[8]For less reactive alkenes, consider using more reactive reagent systems like the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[7] These generate a more potent cyclopropanating agent.

FAQ 2: My reaction is incomplete, and I'm recovering a significant amount of starting alkene. How can I drive it to completion?

Incomplete conversion is often a matter of reaction kinetics or stoichiometry.

  • Increase Reagent Equivalents: A modest increase in the equivalents of both the zinc-copper couple and diiodomethane can sometimes be sufficient. However, be cautious as excess reagent can lead to side reactions (see FAQ 3).

  • Optimize Temperature: While Simmons-Smith reactions are often run at room temperature or slightly below, a gradual increase in temperature (in 5-10 °C increments) can improve the reaction rate for sluggish substrates.[7]

  • Ensure Efficient Stirring: In heterogeneous reactions, vigorous stirring is crucial to maintain good contact between the alkene in solution and the solid zinc-copper couple.[7]

FAQ 3: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation can complicate purification and lower the yield of the desired product.

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate nucleophilic functional groups like alcohols, amines, and thiols present in the substrate.[6][7] This is particularly problematic with excess reagent or prolonged reaction times. To mitigate this, use a minimal excess of the Simmons-Smith reagent and closely monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.

  • Formation of Sulfur Ylides: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[7][9]-sigmatropic rearrangement instead of cyclopropanation.[6] If this is an issue, using an excess of the cyclopropanating reagent may be necessary to favor the desired reaction.

Diagram 1: Key Steps in the Simmons-Smith Reaction

SimmonsSmith cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn-Cu Couple Carbenoid ICH2ZnI Zn_Cu->Carbenoid CH2I2 CH2I2 CH2I2->Carbenoid Alkene Alkene TS "Butterfly" Transition State Carbenoid->TS Alkene->TS Product Cyclopropane TS->Product

Caption: Formation of the zinc carbenoid and its reaction with an alkene.

Kulinkovich Reaction (Titanium-Mediated Cyclopropanol Synthesis)

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[10][11]

FAQ 4: My Kulinkovich reaction is giving a low yield of the cyclopropanol and I observe the formation of ethene gas. What is going wrong?

The formation of ethene is indicative of a known side reaction.

  • Non-Productive Titanacyclopropane Reaction: The key intermediate, a titanacyclopropane, can react with additional titanium(IV) isopropoxide to produce two equivalents of titanium(III) isopropoxide and ethene.[10] This side reaction becomes more prominent when the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.

    • Solution: Ensure that the Grignard reagent is used in sufficient excess relative to the titanium catalyst. This will favor the reaction of the titanacyclopropane with the ester substrate over the non-productive pathway.

FAQ 5: I am trying to perform an asymmetric Kulinkovich reaction, but the enantioselectivity is poor.

Achieving high enantioselectivity in the Kulinkovich reaction requires careful selection of the chiral catalyst and reaction conditions.

  • Catalyst Choice: The use of TADDOL-based chiral ligands with the titanium catalyst is a common strategy for asymmetric induction.[11] The specific TADDOL derivative may need to be optimized for your substrate.

  • Substrate Control: For certain substrates, satisfactory diastereoselectivity can be achieved if the molecule already contains a chiral center, particularly a secondary homoallylic alcohol, which can direct the cyclopropanation.[12]

Transition Metal-Catalyzed Cyclopropanations (Using Diazo Compounds)

Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used to mediate cyclopropanation reactions using diazo compounds as carbene precursors.[9][13][14]

FAQ 6: My transition metal-catalyzed cyclopropanation is producing significant amounts of carbene dimer. How can I suppress this side reaction?

Carbene dimerization is a common competing pathway in these reactions.

  • Slow Addition of Diazo Compound: The concentration of the free carbene or metal-carbene intermediate should be kept low to minimize the chance of two carbene units reacting with each other. This is best achieved by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.

  • Use the Alkene as the Limiting Reagent: Some modern catalysts, such as certain chiral cobalt(II) porphyrins, have shown the ability to suppress carbene dimer formation even when the alkene is the limiting reagent.[14]

  • Catalyst Choice: The choice of metal and ligand can significantly influence the rates of cyclopropanation versus dimerization. Experimenting with different catalysts may be necessary.

FAQ 7: I am struggling with controlling the stereoselectivity (cis/trans) of the cyclopropanation.

The stereochemical outcome of metal-catalyzed cyclopropanations is highly dependent on the catalyst and substrate.

  • Ligand Design: For catalysts like cobalt(II)-salen complexes, rational ligand design can be used to control the cis/trans selectivity.[15] Sterically demanding ligands often favor the formation of the trans-cyclopropane.

  • Nature of the Diazo Compound: The substituents on the diazo compound can also influence the stereoselectivity. For example, donor-acceptor carbenes often exhibit different selectivity profiles compared to simple carbenes.[16]

Diagram 2: Competing Pathways in Metal-Catalyzed Cyclopropanation

CompetingPathways Diazo Diazo Compound (R-CHN2) Carbene Metal Carbene (LnM=CHR) Diazo->Carbene Catalyst Metal Catalyst (MLn) Catalyst->Carbene Product Cyclopropane Carbene->Product Desired Pathway Dimer Carbene Dimer (R-CH=CH-R) Carbene->Dimer Side Reaction Carbene->Dimer Alkene Alkene Alkene->Product

Caption: Desired cyclopropanation versus undesired carbene dimerization.

Section 2: Unwanted Rearrangements and Ring-Opening Reactions

The inherent strain in the cyclopropane ring makes it susceptible to cleavage under various conditions, which can be either a desired synthetic transformation or a problematic side reaction.[17][18]

FAQ 8: My cyclopropyl-containing product seems to be rearranging during the workup or purification. What kind of rearrangements can occur?

  • Vinylcyclopropane-Cyclopentene Rearrangement: If your molecule contains a vinyl group attached to the cyclopropane ring, it can undergo a thermally or photochemically induced rearrangement to form a cyclopentene.[19][20] This is a well-known pericyclic reaction.

    • Troubleshooting: Avoid high temperatures during workup and purification. If the rearrangement is unavoidable under your desired reaction conditions, you may need to reconsider your synthetic strategy.

  • Cloke-Wilson Rearrangement: Cyclopropyl ketones, imines, and thioketones can rearrange to form five-membered heterocycles like dihydrofurans and dihydropyrroles, respectively.[4] This rearrangement can be promoted by heat or acid/base catalysis.

    • Troubleshooting: Maintain neutral pH during workup and purification. Use purification techniques that avoid acidic or basic stationary phases, such as chromatography on deactivated silica gel or neutral alumina.[21]

  • Radical-Mediated Ring Opening: In the presence of radical initiators or under photolytic conditions, the cyclopropane ring can open to form a 1,3-diradical, which can then undergo further reactions.[22][23] The regioselectivity of the ring opening is dictated by the stability of the resulting radical intermediates.

    • Troubleshooting: Ensure your reaction is free from radical initiators (e.g., peroxides) and protected from light if your compounds are photosensitive.

FAQ 9: I am attempting a reaction on a substituent of the cyclopropane ring, but instead, the ring is opening. How can I prevent this?

  • Reaction Conditions: The stability of the cyclopropane ring is highly dependent on the reaction conditions. Strong acids, electrophiles, and some transition metals can promote ring opening.[17][24]

    • Solution: Opt for milder reaction conditions whenever possible. For example, if you need to perform an oxidation, choose a neutral oxidizing agent over a strongly acidic one.

  • Substituent Effects: The presence of certain substituents can activate the cyclopropane ring towards opening. For example, donor-acceptor cyclopropanes are particularly prone to ring opening.

    • Solution: If you are working with an activated cyclopropane, be aware of its lability and choose subsequent reaction conditions accordingly. It may be necessary to introduce the activating group at a later stage in the synthesis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Simmons-Smith Cyclopropanation

Objective: To perform a standard cyclopropanation of an alkene using a zinc-copper couple and diiodomethane.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, add zinc dust and an aqueous solution of copper(II) sulfate. Stir the suspension until the blue color of the copper(II) sulfate disappears, indicating the formation of the zinc-copper couple. Decant the aqueous solution and wash the couple with diethyl ether.

  • Reaction Initiation: Add anhydrous diethyl ether to the flask, followed by the alkene substrate.

  • Addition of Diiodomethane: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. For acid-sensitive products, use silica gel that has been deactivated with a small amount of triethylamine.[7]

References

  • Cyclopropanation - Wikipedia. [Link]

  • Representative cyclopropanation reactions of alkenes and... | Download Scientific Diagram - ResearchGate. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. [Link]

  • (PDF) Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane - ResearchGate. [Link]

  • Simmons-Smith Reaction | NROChemistry. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [Link]

  • (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation - ResearchGate. [Link]

  • Reaction Mechanism for a radical ring opening - Chemistry Stack Exchange. [Link]

  • Cyclopropanation Reactions. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. [Link]

  • Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation - YouTube. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. [Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC - NIH. [Link]

  • Activation of cyclopropanes by transition metals - Wikipedia. [Link]

  • Kulinkovich reaction - Wikipedia. [Link]

  • (PDF) The rearrangement of cyclopropyl carbenes - ResearchGate. [Link]

  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC - NIH. [Link]

  • Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design | Request PDF - ResearchGate. [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • The Vinylcyclopropane-Cyclopentene Rearrangement - Organic Reactions. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. [Link]

  • Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis - ResearchGate. [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC - NIH. [Link]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins - Organic Syntheses. [Link]

  • The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols | Request PDF - ResearchGate. [Link]

  • Vinylcyclopropane rearrangement - Wikipedia. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Optimization of reaction conditions for Suzuki coupling of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone of modern organic synthesis.[1][2][3][4] We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Low or No Yield

One of the most frequent challenges encountered is a low or non-existent yield of the desired coupled product. This section provides a systematic approach to diagnosing and resolving this issue.

Is Your Catalyst System Active?

The heart of the Suzuki reaction is the palladium catalyst.[5][6] Its effectiveness can be compromised by several factors.

  • Catalyst Poisoning : In process chemistry, catalyst poisoning is a significant concern, especially with the low catalyst loadings used in large-scale manufacturing.[7] Contaminants in starting materials or reagents can act as potent poisons for the palladium catalyst.[7][8] Elemental sulfur, for instance, has been identified as a culprit in failed Suzuki coupling reactions, leading to low conversion rates.[7][8]

    • Solution : If catalyst poisoning is suspected, purify the starting materials. If the source of contamination is unknown, consider adding a small amount of a scavenger resin or performing a pre-treatment of the starting materials. In some cases, increasing the catalyst loading might overcome the effects of minor impurities.[7]

  • Incorrect Palladium Oxidation State : The active catalyst in the Suzuki cycle is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often facilitated by phosphine ligands, boronic acids, or solvents.[10] If this reduction is inefficient, the reaction will not initiate.

    • Solution : Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your conditions are suitable for the reduction of the Pd(II) precatalyst.

Have You Chosen the Right Base and Solvent?

The base and solvent are not passive components; they play active roles in the catalytic cycle and their interplay is crucial for success.

  • Role of the Base : The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex) that facilitates the transmetalation step, which is often rate-determining.[11][12][13] The choice of base can dramatically influence reaction rates and yields.[11][12]

    • Solution : The optimal base is substrate-dependent. A screening of different bases is often the most effective approach. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[11] For base-sensitive functional groups, milder bases like KF can be effective.[13]

  • Solvent Effects : The solvent must solubilize the various components of the reaction.[10] Furthermore, the polarity of the solvent can influence the stability of intermediates in the catalytic cycle and even alter the selectivity of the reaction in certain cases.[10][14] Biphasic systems, often involving water, are common and help to dissolve inorganic bases.[5][9]

    • Solution : Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF) are frequently used.[5][9] The addition of water is often beneficial, especially when using inorganic bases.[9] For substrates with poor solubility, a solvent screen is recommended.

Table 1: Comparative Guide for Base Selection in Suzuki Coupling

Base Common Solvents Strength Key Considerations
K₃PO₄ Toluene, Dioxane, THF Strong Often effective for less reactive aryl chlorides and sterically hindered substrates.
Cs₂CO₃ Dioxane, DMF, Toluene Strong Highly effective but more expensive. Good for challenging couplings.
K₂CO₃ / Na₂CO₃ Toluene/H₂O, Dioxane/H₂O, Ethanol Moderate Widely used, cost-effective, and suitable for a broad range of aryl bromides and iodides.[15]
KF THF, Toluene Mild Useful for substrates with base-labile functional groups.[13]
Organic Bases (e.g., Et₃N, DBU) DMF, THF Mild-Strong Can be advantageous in specific cases, particularly in anhydrous conditions.[9]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[11]

Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during Suzuki coupling reactions.

Q1: I'm observing significant amounts of side products. What are they and how can I minimize them?

A1: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation : This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[16] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[16][17]

    • How to Minimize :

      • Use anhydrous conditions if possible.

      • Slowly add the boronic acid to the reaction mixture.

      • Protect the boronic acid as a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, which slowly releases the boronic acid under the reaction conditions.[16]

  • Homocoupling : This results in the formation of a biaryl product from two molecules of the aryl halide or two molecules of the boronic acid. Aryl halide homocoupling can be promoted by the presence of oxygen.

    • How to Minimize :

      • Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[18]

      • Use bulky phosphine ligands, which can disfavor the formation of the homocoupling intermediates.

  • Dehalogenation : The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[9]

    • How to Minimize :

      • Ensure solvents are pure and free of potential hydride donors.

      • Carefully select the base and other additives to avoid those known to promote dehalogenation.

Q2: My substrates are sterically hindered, and the reaction is not working. What should I do?

A2: Sterically demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls, present a significant challenge.[19] The steric bulk can hinder both the oxidative addition and the reductive elimination steps.

  • Ligand Choice is Critical : For sterically hindered substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands are generally required.

    • Recommended Ligands : Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[18][20] These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which facilitates oxidative addition, and their steric bulk accelerates the final reductive elimination step.[20]

  • Stronger Bases and Higher Temperatures : More forcing conditions are often necessary.

    • Recommended Conditions : A strong base like K₃PO₄ or t-BuOK in a high-boiling solvent such as dioxane or toluene at elevated temperatures (e.g., 100-110 °C) can be effective.[20][21]

Q3: I am working with heteroaryl halides and observing poor reactivity or side reactions. Are there special considerations?

A3: Yes, heteroaryl halides can present unique challenges. The heteroatom can coordinate to the palladium catalyst, potentially deactivating it.[22] The electronic properties of the heterocyclic ring also play a crucial role in reactivity.

  • Site Selectivity : In polyhalogenated heteroarenes, the site of coupling can often be predicted based on the electronic properties of the ring and the position of the halogens.[15][23] However, the choice of catalyst and conditions can sometimes override these intrinsic preferences.[15]

  • Catalyst and Ligand Selection : For electron-rich heterocycles, an electron-poor ligand might be beneficial. Conversely, for electron-poor heterocycles, an electron-rich ligand is often preferred. Ligand-free systems or those employing specialized ligands have been developed for coupling heteroaryl halides.[24]

  • Base and Solvent : The choice of base and solvent can be particularly important for heteroaryl substrates to manage solubility and prevent catalyst inhibition.

Q4: How do I monitor the progress of my Suzuki coupling reaction?

A4: Monitoring the reaction is crucial for optimization and determining the optimal reaction time.[25]

  • Thin-Layer Chromatography (TLC) : A simple and rapid method for qualitative analysis of the reaction mixture.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques provide quantitative data on the consumption of starting materials and the formation of the product.[25] Aliquots can be taken from the reaction at various time points, quenched, and analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to monitor the reaction, especially if there is a unique signal for the starting material or product (e.g., ¹⁹F NMR).[26] In-situ NMR can provide detailed kinetic and mechanistic information.[26]

  • Mass Spectrometry (MS) : LC-MS is a powerful tool for monitoring reaction progress, offering high sensitivity and selectivity.[25][27]

Visualizations and Protocols

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][28] The base is crucial for activating the organoboron species for the transmetalation step.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2  Ar-X Transmetalation Transmetalation ArPdXL2->Transmetalation ArPdArL2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdArL2  Ar'-B(OR)₂  (Base Activated) RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0  Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in a Suzuki coupling reaction.

Troubleshooting_Workflow start Low / No Yield check_reagents Verify Reagent Quality (Substrates, Catalyst, Base, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Inert atmosphere, Temp.) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify Purify Starting Materials (Check for poisons like sulfur) reagent_ok->purify No rescreen_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) conditions_ok->rescreen_base Yes degas Improve Degassing Protocol conditions_ok->degas No rescreen_ligand Screen Different Ligands (e.g., Buchwald-type, NHC) rescreen_base->rescreen_ligand rescreen_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) rescreen_ligand->rescreen_solvent success Reaction Optimized rescreen_solvent->success purify->start degas->start

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

General Experimental Protocol for Reaction Optimization Screening

This protocol outlines a general procedure for screening key parameters (base, ligand, solvent) to find the optimal conditions for a specific Suzuki coupling.

Materials:

  • Aryl Halide (1.0 mmol)

  • Boronic Acid or Ester (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (2.0 mmol)

  • Solvent (0.1-0.2 M concentration)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials or tubes suitable for parallel synthesis

Procedure:

  • Preparation of Vials : In an array of reaction vials inside a glovebox or under an inert atmosphere, add the aryl halide, boronic acid, palladium precatalyst, and phosphine ligand to each vial.

  • Addition of Base and Solvent : To each vial, add the specific base and solvent being screened for that particular experiment.

  • Sealing and Degassing : Securely seal the vials. If not prepared in a glovebox, thoroughly degas each vial by bubbling with an inert gas for 5-10 minutes.

  • Reaction : Place the array of vials in a preheated reaction block or oil bath at the desired temperature (a good starting point is often 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).

  • Monitoring and Analysis : After the allotted time, cool the reactions to room temperature. Take an aliquot from each vial, quench with a suitable solvent (e.g., acetonitrile), and add an internal standard. Analyze the samples by HPLC, GC, or LC-MS to determine the conversion and yield for each set of conditions.[25]

  • Optimization : Based on the results, identify the most promising conditions. Further optimization of temperature, concentration, and catalyst loading can be performed around these lead conditions.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling - Benchchem.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - International Journal of Advances in Engineering and Management (IJAEM). Available at: [Link]

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications. Available at: [Link]

  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide - Benchchem.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists - Hopax. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate. Available at: [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination - American Chemical Society. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • SUZUKI REACTION MONITORING - Advion. Available at: [Link]

  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Identifying and Minimizing Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize the formation of undesired homocoupling byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding homocoupling side reactions.

Q1: What is homocoupling, and why is it a problem in my cross-coupling reaction?

A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules couple together instead of the intended coupling partners. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂), you desire the cross-coupled product (Ar-Ar'). Homocoupling results in the formation of Ar-Ar (from the aryl halide) and/or Ar'-Ar' (from the organometallic reagent).[1]

This side reaction is problematic for several key reasons:

  • Reduced Yield: It consumes your starting materials, directly lowering the yield of the desired product.

  • Complex Purification: Homocoupled byproducts often have similar physical properties (e.g., polarity, solubility) to the desired cross-coupled product, making purification by chromatography or crystallization difficult and time-consuming.

  • Stoichiometry Imbalance: Consumption of one coupling partner through homocoupling disrupts the optimal 1:1 stoichiometry, further reducing reaction efficiency.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A: Homocoupling can arise from several mechanistic pathways depending on the specific reaction type (e.g., Suzuki, Sonogashira, Stille), but they generally stem from two scenarios:

  • Palladium(II)-Mediated Homocoupling: This is particularly prevalent in Suzuki reactions. If Pd(II) species are present in the reaction—either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of Pd(0) by adventitious oxygen—they can react with two molecules of the organoboron reagent.[2][3] This process involves transmetalation of two organoboron fragments to the Pd(II) center, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[2] The presence of oxygen has been shown to significantly increase this type of homocoupling.[2][3]

  • Oxidative Homocoupling (Glaser Coupling): This is the primary homocoupling pathway in copper-co-catalyzed Sonogashira reactions. The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form a 1,3-diyne, which is the homocoupled product.[4][5][6] This is why rigorous exclusion of oxygen is critical in traditional Sonogashira couplings.[4][5]

Q3: My organometallic reagent (Boronic Acid, Stannane, etc.) seems to be degrading before coupling. Could this be a cause?

A: Absolutely. The stability of the organometallic reagent is paramount. Many of these reagents are susceptible to side reactions that can either directly form homocoupled products or lead to reaction conditions that favor homocoupling.

  • Protodeborylation/Protodestannylation: In the presence of acidic protons (from water, alcohols, or even certain bases), organoboron and organotin compounds can be cleaved to form the corresponding arene (Ar-H). This not only consumes the reagent but can alter the pH and composition of the reaction mixture, potentially affecting catalyst stability and promoting side reactions.

  • Instability: Some organometallic reagents, particularly organolithium and Grignard reagents, are highly reactive and can be unstable at elevated temperatures or in the presence of certain functional groups, leading to decomposition and complex side products.[7][8] Trifluoroborate salts are often used as more stable alternatives to boronic acids for this reason.[9]

Ensuring the purity and stability of your organometallic partner is a critical first step in troubleshooting. Always use freshly prepared or high-purity commercial reagents.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, reaction-specific troubleshooting in a Q&A format.

Guide 1: Suzuki-Miyaura Coupling

Issue: "My Suzuki reaction is producing a significant amount of biaryl byproduct derived from my boronic acid."

Q: What is the most common cause of boronic acid homocoupling in Suzuki reactions?

A: The most frequent culprit is the presence of dissolved oxygen in your reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled biaryl from your boronic acid, consuming two equivalents of the boronic acid and one equivalent of base to regenerate Pd(0).[2] This pathway competes directly with the desired cross-coupling cycle.

Q: How can I effectively remove oxygen from my reaction?

A: Rigorous degassing of your solvent and reaction mixture is the most effective solution.[3] There are two primary methods:

  • Gas Sparging (Purging): This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes.[10][11] While less effective than freeze-pump-thaw, it is often sufficient for many applications.

  • Freeze-Pump-Thaw: This is the most thorough method for removing dissolved gases.[11][12] It is highly recommended for sensitive reactions.

  • Freeze: Place your solvent or reaction mixture in a Schlenk flask and immerse it in a liquid nitrogen bath until completely frozen.

  • Pump: With the flask still in the liquid nitrogen, open it to a high-vacuum line for 3-5 minutes to remove the gases from the headspace.

  • Thaw: Close the flask to the vacuum line and allow the contents to thaw completely. You may notice gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.[11][12] After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

Q: My precatalyst is Pd(OAc)₂. Could this be contributing to the problem?

A: Yes. Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[2] This reduction can sometimes be slow or inefficient. More importantly, any unreduced Pd(II) is available to directly catalyze the homocoupling of the boronic acid.[2][3]

Troubleshooting Steps:

  • Switch to a Pd(0) Precatalyst: Consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an initial reduction step.

  • Use a Pre-formed Precatalyst: Modern, well-defined Pd(II) precatalysts (e.g., G3-XPhos Palladacycle) are designed for rapid and clean conversion to the active monoligated Pd(0) species, often minimizing the concentration of free Pd(II).[13]

Q: Can my choice of ligand and base influence homocoupling?

A: Definitely. The ligand and base are not passive players; they critically influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14][15][16]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are often superior to less bulky ligands like PPh₃.[13][17] They promote the desired reductive elimination step (Ar-Pd-Ar' → Ar-Ar') to be faster than competing side reactions.[17] A faster reductive elimination keeps the palladium moving through the desired cycle, minimizing its opportunity to engage in homocoupling pathways.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[18] A weak or poorly soluble base can slow down the transmetalation step. This slowdown can allow other pathways, like boronic acid homocoupling, to become more competitive. Ensure you are using an appropriate and sufficiently soluble base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for your specific substrate combination.

Guide 2: Sonogashira Coupling

Issue: "My Sonogashira reaction is plagued by the formation of a diyne byproduct."

Q: What causes the diyne byproduct in my Sonogashira reaction?

A: The formation of a 1,3-diyne byproduct is a classic case of Glaser-Hay homocoupling.[5][6] This reaction is mediated by the copper(I) co-catalyst in the presence of oxygen.[4][6] The copper acetylide intermediate, which is essential for the Sonogashira cycle, is intercepted by an oxidizing agent (O₂) and dimerizes.[4]

Workflow: Diagnosing and Minimizing Glaser Homocoupling

G start High Diyne Homocoupling Detected in Sonogashira q1 Is a Cu(I) co-catalyst being used? start->q1 a1_yes Yes q1->a1_yes a1_no No (Unlikely pathway) q1->a1_no sol1 Primary Cause: Oxygen-mediated Glaser Coupling a1_yes->sol1 q2 Have you rigorously degassed the reaction? sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction still problematic? a2_yes->q3 sol2 Implement rigorous degassing. Use Freeze-Pump-Thaw method. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No (Problem Solved) q3->a3_no sol3 Switch to a Copper-Free Protocol. Avoids Glaser pathway entirely. a3_yes->sol3 sol4 Consider slow addition of the alkyne. Keeps concentration low, disfavoring bimolecular homocoupling. a3_yes->sol4 G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation) oa_complex->tm_complex Transmetalation (+ Ar'-M) tm_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) tm_complex->product pd2 Pd(II) Species (from O₂ or Precatalyst) homo_complex Ar'-Pd(II)-Ar' pd2->homo_complex 2x Transmetalation (+ 2 Ar'-M) homo_complex->pd0 Reductive Elimination homo_product Ar'-Ar' (Homocoupling) homo_complex->homo_product

Caption: Generalized catalytic cycle showing desired cross-coupling (green) vs. a common homocoupling pathway (red).

This diagram illustrates how the active Pd(0) catalyst enters the desired cycle via oxidative addition with the aryl halide. [14][15][16]After transmetalation with the organometallic reagent, the key reductive elimination step forms the desired C-C bond and regenerates the Pd(0) catalyst. [16][19]Competing pathways, such as the one shown involving Pd(II) species, divert the reagents and catalyst toward the formation of undesired homocoupled byproducts. [2][3]

References
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondens
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC - NIH.
  • Sonogashira Coupling Reaction. Royal Society of Chemistry.
  • Oxidative addition and palladium coupling. St. Benedict & St. John's University.
  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceost
  • Oxid
  • How To: Degas Solvents. University of Rochester.
  • Degassing solvents. University of York.
  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF.
  • Stille Coupling. Chemistry LibreTexts.
  • Heck Reaction. Chemistry LibreTexts.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
  • Troubleshooting a difficult Heck reaction. Reddit.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Summary of Organometallic Coupling Reagents and Reaction Partners. YouTube.
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. PMC - PubMed Central.
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.
  • The Mechanisms of the Stille Reaction. University of Windsor.

Sources

How to avoid palladium black formation in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet frustrating issue in Suzuki-Miyaura cross-coupling reactions: the formation of palladium black. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasons for catalyst deactivation, empowering you to design more robust and successful reactions.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black and the yield is low. What is this black precipitate and why is it a problem?

A1: The black precipitate you are observing is almost certainly palladium black . This consists of fine, agglomerated particles of palladium in its elemental state, Pd(0).[1] While the active catalyst in the Suzuki cycle is also Pd(0), it exists as a soluble, ligand-stabilized monomeric species. When these stabilizing ligands dissociate or the catalyst complex becomes unstable, the "naked" Pd(0) atoms rapidly aggregate and precipitate out of the solution.[2][3]

This is a critical issue because palladium black is catalytically inactive for the Suzuki coupling reaction.[4] Its formation effectively removes the catalyst from the solution, stalling the reaction and leading to low yields of your desired product.

Troubleshooting Guide: Diagnosing and Preventing Palladium Black

This guide is structured to help you identify the root cause of catalyst precipitation and implement effective solutions.

Section 1: The Heart of the Matter - Ligand Selection and Stability

The choice of ligand is arguably the most critical factor in preventing palladium black formation. The ligand's primary roles are to stabilize the Pd(0) center, preventing aggregation, and to promote the key steps of the catalytic cycle.[5]

Q2: I used triphenylphosphine (PPh₃) and the reaction failed. Why might this ligand be unsuitable?

A2: While classic, PPh₃ is often not robust enough for challenging Suzuki couplings. The key issue is the equilibrium between the ligated and unligated Pd(0) species. PPh₃ can readily dissociate from the palladium center, especially at elevated temperatures. This generates coordinatively unsaturated, "naked" Pd(0) species that are prone to aggregation.[2]

Furthermore, the oxidative addition step—often the rate-limiting step—can be slow with less electron-rich ligands like PPh₃, particularly with less reactive aryl chlorides.[6][7] A slow oxidative addition means the Pd(0) catalyst spends more time "waiting" in the resting state, increasing the probability of decomposition and precipitation.[2]

Q3: How do modern, bulky phosphine ligands (e.g., Buchwald ligands) prevent catalyst decomposition?

A3: Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed specifically to overcome the limitations of simpler ligands.[6] Their effectiveness stems from two key features:

  • Steric Bulk: The large size of these ligands favors the formation of highly active, monoligated L₁Pd(0) species. These species are less sterically hindered than L₂Pd(0) complexes, which dramatically accelerates the rate of oxidative addition.[6] By keeping the catalyst rapidly turning over, its concentration in the vulnerable resting state is minimized.

  • Electron-Donating Ability: These phosphines are strong electron donors, which increases the electron density on the palladium center. This electronic property also facilitates the oxidative addition step and stabilizes the resulting Pd(II) intermediate.[6][8]

The diagram below illustrates the central role of the ligand in directing the catalyst towards the productive cycle versus the deactivation pathway.

Caption: Catalyst Fate: Productive Cycle vs. Deactivation.

Ligand TypeExamplesKey CharacteristicsBest ForConsiderations
Simple Monodentate PPh₃, P(t-Bu)₃Simple, inexpensive. P(t-Bu)₃ is more electron-rich.Simple couplings with aryl iodides/bromides.PPh₃ is prone to dissociation at high temps. P(t-Bu)₃ can be pyrophoric.
Bulky, Electron-Rich XPhos, SPhos, RuPhosHigh activity, promotes fast OA and RE. Stabilizes monoligated Pd(0).Challenging couplings, aryl chlorides, sterically hindered substrates.[6]Higher cost, air-sensitive.
Bidentate (Chelating) dppf, XantphosForms very stable complexes, less prone to dissociation.Reactions requiring high temperatures; substrates with coordinating groups.[9]Can sometimes slow down the reaction rate compared to monodentate ligands.
Section 2: Optimizing Reaction Conditions

Even with the best ligand, suboptimal reaction conditions can promote catalyst decomposition.

Q4: I observed palladium black formation when I increased the reaction temperature. What is the role of temperature?

A4: Temperature is a double-edged sword. While higher temperatures increase the rate of the desired reaction, they also accelerate catalyst decomposition pathways, including ligand dissociation.[3] It is crucial to find the "sweet spot"—the lowest temperature that provides a reasonable reaction rate. If a reaction is sluggish, consider switching to a more active catalyst system rather than simply increasing the heat.

Q5: My reaction setup was not under a fully inert atmosphere. Could this cause the issue?

A5: Absolutely. Oxygen is highly detrimental to many Suzuki reactions for two primary reasons:

  • Catalyst Oxidation: The active Pd(0) species can be oxidized by O₂ to inactive Pd(II) species, removing it from the catalytic cycle.[9][10]

  • Ligand Degradation: Many phosphine ligands, especially electron-rich alkylphosphines, are readily oxidized to their corresponding phosphine oxides.[9][10] A degraded ligand can no longer stabilize the palladium center, leading directly to the formation of palladium black.

Rigorous exclusion of oxygen is non-negotiable for robust Suzuki couplings. This involves using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[3][10]

Proper solvent preparation is a cornerstone of a successful Suzuki reaction.

Method 1: Inert Gas Sparging (Bubbling)

  • Assemble your reaction flask and add the solvent under a positive pressure of Argon or Nitrogen.

  • Insert a long needle or cannula connected to the inert gas line so that it is submerged below the solvent surface.

  • Insert a second, shorter needle into the septum to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes. This is a convenient method for most applications.[9][11]

Method 2: Freeze-Pump-Thaw Cycles (For Ultimate Oxygen Removal)

  • Place the solvent in a robust Schlenk flask sealed with a stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the stopcock to a high-vacuum line and evacuate the flask for several minutes.

  • Close the stopcock and thaw the solvent in a room temperature water bath. You may see gas bubbles evolve from the thawing solvent.

  • Repeat this entire cycle at least three times to ensure maximum oxygen removal.[3]

Section 3: Troubleshooting Flowchart

Use this decision tree to systematically diagnose the cause of palladium black formation in your experiment.

G start Reaction mixture turns black (Palladium Black Formation) q_ligand What ligand are you using? start->q_ligand a_simple Simple (e.g., PPh₃) q_ligand->a_simple Yes a_robust Bulky/Bidentate (e.g., XPhos, dppf) q_ligand->a_robust No s_ligand Switch to a bulky, electron-rich ligand (XPhos, SPhos) or a stable bidentate ligand (dppf). a_simple->s_ligand q_temp Is the reaction temperature >100 °C? a_robust->q_temp end Problem Resolved s_ligand->end s_temp Lower the temperature. If rate is too slow, use a more active catalyst system. q_temp->s_temp Yes q_inert Was the reaction rigorously degassed and kept under inert atmosphere? q_temp->q_inert No s_temp->end s_inert Use degassed solvents and rigorous inert techniques (Schlenk line, glovebox). q_inert->s_inert No q_reagents Are reagents/solvents high purity and free of peroxides (e.g., in THF)? q_inert->q_reagents Yes s_inert->end s_reagents Use freshly purified solvents and high-purity reagents. Check ethers for peroxides. q_reagents->s_reagents No q_reagents->end Yes s_reagents->end

Caption: Troubleshooting Palladium Black Formation.

References
  • de Vries, J. G. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros, Reddit. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Yasar, S., & Gök, Y. (2014). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Smith, R. C., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • Sinha, A., & Das, S. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, ACS Publications. [Link]

  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Reddit User Discussion. (2022). Formation of palladium black during Suzuki coupling. r/Chempros, Reddit. [Link]

  • Various Authors. (2025). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate. [Link]

  • Wikipedia Contributors. (n.d.). Carbodicarbenes. Wikipedia. [Link]

  • Oliveira, M. C. F. (2025). Preparation and Characterization of Pd-Black Films for Electrocatalysis. ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Métivier, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Mayorga-Martinez, C. C., et al. (2019). Black Phosphorus/Palladium Nanohybrid: Unraveling the Nature of P–Pd Interaction and Application in Selective Hydrogenation. Chemistry of Materials, ACS Publications. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Carotenuto, G., et al. (2013). Structural Characterizations of Palladium Clusters Prepared by Polyol Reduction of [PdCl4]2− Ions. PMC - NIH. [Link]

  • Fronczek, D. N., & McQuade, D. T. (2012). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central. [Link]

  • Various Authors. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • User Answer on Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • North, A. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scaling up cyclopropanation reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable guidance for overcoming the challenges encountered when transitioning these powerful synthetic transformations from the bench to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to enhance the efficiency, safety, and reproducibility of your cyclopropanation scale-up campaigns.

Introduction: The Intricacies of Scaling Cyclopropanation

The cyclopropane motif is a cornerstone in medicinal chemistry and materials science, prized for its unique conformational properties and metabolic stability. While numerous methods exist for the synthesis of cyclopropanes at the lab scale, scaling these reactions introduces a new set of challenges that can impact yield, purity, and safety. This guide will address the most common hurdles, providing both diagnostic and preventative solutions.

Part 1: Troubleshooting Guides in Q&A Format

This section directly addresses specific issues that may arise during the scale-up of cyclopropanation reactions, offering potential causes and actionable solutions.

Issue 1: Runaway Exotherm and Poor Temperature Control

Q: My Simmons-Smith cyclopropanation is highly exothermic, and I'm struggling to maintain a consistent temperature in my larger reactor. What are the primary causes and how can I mitigate this?

A: This is a critical safety and performance issue. The exothermic nature of the Simmons-Smith reaction, particularly with the Furukawa modification using diethylzinc, can lead to dangerous temperature spikes in large vessels.[1][2] The root of the problem lies in the reduced surface-area-to-volume ratio as you scale up, which significantly hinders efficient heat dissipation.[3]

Potential Causes & Solutions:

  • Rapid Reagent Addition: The rate of addition of the dihalomethane or diethylzinc is often the main culprit. At scale, a slow, controlled addition is paramount.

    • Protocol: Implement a metered addition using a syringe pump or a programmable logic controller (PLC) for precise control over the addition rate. Start with a rate significantly slower than what was used at the lab scale and monitor the internal temperature closely.

  • Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the larger reaction mass.

    • Protocol: Ensure your reactor's cooling jacket is functioning optimally. Consider using a more efficient cooling fluid or lowering the coolant temperature. For highly exothermic reactions, an external cooling loop may be necessary.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is much higher.

    • Protocol: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and heat distribution throughout the reactor. Baffles within the reactor can also improve mixing efficiency.

Issue 2: Incomplete Conversion and Sluggish Reactions

Q: I'm observing incomplete conversion in my large-scale rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA), even after extended reaction times. What factors should I investigate?

A: Incomplete conversion is a common scale-up challenge that can stem from several factors, from catalyst deactivation to insufficient reagent stoichiometry.

Potential Causes & Solutions:

  • Catalyst Deactivation: Many cyclopropanation catalysts are sensitive to air and moisture.[4] On a larger scale, the increased surface area and longer reaction times provide more opportunities for contamination.

    • Protocol: Ensure all solvents and reagents are rigorously dried and degassed. The reactor should be thoroughly dried and purged with an inert gas (argon or nitrogen) before adding the reagents. Consider using a glovebox or Schlenk line for catalyst handling.

  • Insufficient Catalyst Loading: While it's tempting to reduce catalyst loading for cost reasons during scale-up, this can lead to slower reaction rates and incomplete conversion.

    • Protocol: Initially, maintain the same catalyst loading (in mol%) as in the optimized lab-scale reaction. If conversion is still an issue, a slight increase in catalyst loading may be necessary.

  • Poor Reagent Quality: The purity of reagents, especially the diazo compound, is critical. Impurities can inhibit the catalyst.

    • Protocol: Use freshly prepared or purified diazo compounds. If using commercially available solutions, ensure they have been stored correctly and are within their expiration date.

  • Substrate Reactivity: Electron-deficient alkenes are inherently less reactive in many cyclopropanation reactions.[5]

    • Protocol: For less reactive substrates, consider increasing the reaction temperature, provided the catalyst and reagents are stable at higher temperatures. Alternatively, a more reactive carbene source or a different catalytic system may be required.[4]

Issue 3: Catalyst Poisoning in Reactions with Sulfur-Containing Substrates

Q: My rhodium catalyst is deactivating rapidly when I try to cyclopropanate a substrate containing a thiol group. How can I prevent this?

A: This is a classic case of catalyst poisoning. Sulfur-containing functional groups, particularly thiols, can act as strong ligands for the metal center of the catalyst, forming stable, inactive complexes and effectively removing the catalyst from the catalytic cycle.[6]

Potential Causes & Solutions:

  • Direct Coordination to the Catalyst: The lone pair of electrons on the sulfur atom readily coordinates to the rhodium center.

    • Protocol 1: Protecting Group Strategy: Protect the thiol group with a suitable protecting group (e.g., as a thioester or disulfide) that is stable to the reaction conditions and can be removed post-cyclopropanation.

    • Protocol 2: Catalyst Choice: Investigate catalysts known to have a higher tolerance to sulfur. In some cases, catalysts with more sterically hindered ligand systems may be less susceptible to poisoning.

    • Protocol 3: Sacrificial Agent: In some instances, a sacrificial agent that binds more strongly to the sulfur than the catalyst can be employed, although this can complicate purification.

Issue 4: Challenges with Product Purification at Scale

Q: I'm finding it difficult to remove the zinc salts from my large-scale Simmons-Smith reaction, and column chromatography is not practical. What are my options?

A: Purification is a significant bottleneck in scaling up many chemical reactions. Moving away from chromatography towards more scalable techniques is crucial.

Potential Causes & Solutions:

  • Formation of Emulsions during Workup: The aqueous quench of a large-scale Simmons-Smith reaction can lead to stable emulsions, making phase separation difficult.

    • Protocol: After quenching with a saturated aqueous solution of ammonium chloride, consider adding a filter aid like Celite and filtering the mixture to break up the emulsion and remove the bulk of the zinc salts.[7]

  • Residual Metal Impurities: Even after an aqueous workup, residual metal salts can remain in the organic phase.

    • Protocol 1: Crystallization: If your product is a solid, developing a crystallization protocol is often the most efficient and scalable purification method.

    • Protocol 2: Distillation: For volatile products, distillation can be an effective purification strategy.

    • Protocol 3: Liquid-Liquid Extraction: Optimize your extraction procedure. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. Adjusting the pH of the aqueous phase can also improve the partitioning of impurities.

Purification Strategy Advantages at Scale Disadvantages at Scale
Crystallization Highly efficient for solid products, can provide very high purity, relatively low cost.Not applicable for oils or low-melting solids, requires careful solvent selection and optimization.
Distillation Excellent for volatile products, can be run continuously.Requires the product to be thermally stable, may not be effective for separating isomers with close boiling points.
Liquid-Liquid Extraction Good for removing water-soluble impurities, can be automated.Can be solvent-intensive, may lead to emulsion formation.
Column Chromatography High resolving power.Expensive, solvent-intensive, difficult to scale, time-consuming.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up cyclopropanations involving diazo compounds?

A1: The primary concerns are the toxicity and explosive nature of diazo compounds.[8][9] At scale, the potential for a thermal runaway decomposition is significantly higher. It is crucial to have robust temperature control and to avoid the accumulation of unreacted diazo compounds.[8] The use of flow chemistry can mitigate these risks by generating and consuming the diazo compound in situ, minimizing the amount present at any given time.[10]

Q2: My Simmons-Smith reaction is sluggish. What are the first things I should check?

A2: The most common issue is the activity of the zinc reagent.[4] Ensure the zinc-copper couple is freshly prepared and highly active.[11] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[2] Also, ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.[4]

Q3: How can I improve the diastereoselectivity of my cyclopropanation reaction during scale-up?

A3: Maintaining stereoselectivity can be challenging. Temperature control is critical, as lower temperatures often favor higher diastereoselectivity.[11] The choice of solvent can also have a significant impact; sometimes a change in solvent polarity can improve selectivity.[4] For metal-catalyzed reactions, the ligand on the metal center plays a crucial role, and screening different ligands may be necessary to find the optimal one for your substrate at scale.[4]

Q4: Is it possible to regenerate a deactivated rhodium catalyst from a cyclopropanation reaction?

A4: In some cases, yes. For catalysts deactivated by sulfur poisoning, an oxidative treatment might be effective in removing the poisoning species.[6] However, the success of regeneration depends on the specific catalyst and the nature of the deactivation. For large-scale processes, recovering the precious metal through refining may be a more economically viable option.

Part 3: Experimental Protocols and Visualizations

Protocol: Scalable Simmons-Smith Cyclopropanation with Controlled Reagent Addition

This protocol is for the cyclopropanation of a generic alkene on a 1-mole scale.

  • Reactor Setup: A 5 L, 5-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Charging: The reactor is charged with the alkene (1.0 mol) and anhydrous dichloromethane (2.0 L). The mixture is cooled to 0 °C using a circulating chiller.

  • Preparation of the Reagent: In a separate flame-dried flask under nitrogen, diethylzinc (1.2 mol, 1.2 L of a 1.0 M solution in hexanes) is added.

  • Controlled Addition: The diethylzinc solution is transferred to the dropping funnel. Diiodomethane (1.2 mol) is added dropwise to the stirred alkene solution in the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to slowly warm to room temperature. The reaction progress is monitored by TLC or GC analysis.

  • Workup: Once the reaction is complete, the mixture is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (1 L).

  • Isolation: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation or crystallization.

Diagrams

troubleshooting_workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity/Loading start->catalyst reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions (T, time) start->conditions inhibition Investigate Potential Inhibition/Poisoning start->inhibition solution1 Use Fresh Catalyst / Increase Loading catalyst->solution1 solution2 Purify Reagents / Use Anhydrous Solvents reagents->solution2 solution3 Increase Temperature / Extend Reaction Time conditions->solution3 solution4 Use Protecting Groups / Additives inhibition->solution4

Caption: Troubleshooting workflow for low yield in cyclopropanation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (4-Cyclopropylphenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (4-Cyclopropylphenyl)methanol, a compound of interest in medicinal chemistry due to the presence of the bioisosteric cyclopropyl group.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis against structurally similar alcohols—benzyl alcohol and (4-methylphenyl)methanol—to provide a deeper understanding of how subtle changes in molecular structure are reflected in their respective 1H NMR spectra. The insights herein are grounded in established principles of NMR spectroscopy and supported by experimental data from reputable sources.

Part 1: In-Depth 1H NMR Analysis of this compound

The structure of this compound presents a fascinating case for 1H NMR analysis, primarily due to the unique magnetic environment of the cyclopropyl protons and their influence on the aromatic system. It is important to note that publicly available, fully assigned experimental 1H NMR data for this compound is limited. Therefore, the following analysis is based on a combination of spectral prediction and established principles of NMR spectroscopy for similar structures.

Molecular Structure and Proton Environments

The molecular structure of this compound, with its unique proton environments, is depicted below. The symmetry of the para-substituted benzene ring leads to a simplified aromatic region, while the cyclopropyl group introduces a set of distinct, upfield signals with complex splitting patterns.

Figure 1. Molecular structure of this compound with key proton groups.

Detailed Predicted Signal Analysis

The predicted 1H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals:

  • Aromatic Protons (δ ~7.0-7.3 ppm): The para-substitution pattern results in an AA'BB' spin system. The two protons ortho to the cyclopropyl group (and meta to the methanol group) and the two protons ortho to the methanol group (and meta to the cyclopropyl group) will appear as two distinct doublets.

  • Benzylic Protons (-CH₂OH, δ ~4.6 ppm): These two protons are chemically equivalent and are expected to appear as a singlet. In the absence of rapid proton exchange, this signal may show coupling to the hydroxyl proton.

  • Cyclopropyl Methine Proton (-CH, δ ~1.8-1.9 ppm): This proton is coupled to the four methylene protons of the cyclopropyl ring, resulting in a complex multiplet.

  • Cyclopropyl Methylene Protons (-CH₂, δ ~0.6-1.0 ppm): These four protons are diastereotopic and will appear as two separate multiplets in the upfield region of the spectrum, a characteristic feature of cyclopropyl groups.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may appear as a broad singlet or a triplet if coupled to the benzylic protons.

Part 2: Comparative 1H NMR Analysis with Structural Analogs

To better understand the spectral features of this compound, a comparison with its structural analogs, benzyl alcohol and (4-methylphenyl)methanol, is highly instructive.

Comparative Data Table

The following table summarizes the key 1H NMR spectral data for this compound (predicted), (4-methylphenyl)methanol, and benzyl alcohol in CDCl₃.

Compound Aromatic Protons (ppm) Benzylic Protons (-CH₂OH) (ppm) Substituent Protons (ppm) Hydroxyl Proton (-OH) (ppm)
This compound ~7.2 (d), ~7.0 (d)~4.6 (s)~1.85 (m, 1H), ~0.95 (m, 2H), ~0.65 (m, 2H)Variable
(4-Methylphenyl)methanol 7.26 (d, J=7.2 Hz, 2H), 7.16 (d, J=7.6 Hz, 2H)[1]4.58 (s, 2H)2.35 (s, 3H)[1]1.91 (s, 1H)[1]
Benzyl Alcohol 7.25 - 7.42 (m, 5H)[2]4.67 (s, 2H)N/A2.4 (br s, 1H)
Analysis of Spectral Differences
  • Aromatic Region: In benzyl alcohol, the aromatic protons typically appear as a complex multiplet or sometimes as a singlet, depending on the resolution of the instrument.[2][3] The para-substitution in both this compound and (4-methylphenyl)methanol simplifies this region into a distinct AA'BB' pattern of two doublets. The electron-donating nature of the alkyl and cyclopropyl substituents influences the chemical shifts of the aromatic protons.

  • Benzylic Protons: The chemical shift of the benzylic -CH₂OH protons is similar across all three compounds, appearing around 4.6 ppm. This indicates that the electronic effect of the para-substituent on this proton environment is minimal.

  • Substituent Protons: This is where the most significant differences lie. The methyl protons of (4-methylphenyl)methanol give a sharp singlet at approximately 2.35 ppm.[1] In contrast, the cyclopropyl group of this compound gives rise to a series of complex multiplets in the highly shielded (upfield) region of the spectrum (0.6-1.9 ppm), which is a definitive diagnostic feature for the presence of this moiety.

Part 3: Experimental Protocol for 1H NMR Sample Preparation

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized sample preparation protocol is essential.

Objective

To prepare a solution of this compound in a deuterated solvent suitable for 1H NMR analysis, free from particulate matter and containing an internal standard for accurate chemical shift referencing.

Materials and Reagents
  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Glass vial

  • Pasteur pipette

  • Cotton or glass wool

  • NMR tube and cap

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution from the vial into a clean, dry NMR tube. This filtration step is crucial to remove any suspended particles that can degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert into Spectrometer cap->insert acquire Acquire 1H NMR Spectrum insert->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Sources

A Comparative Guide to the Expected ¹³C NMR Chemical Shifts for (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. (4-Cyclopropylphenyl)methanol is a compound of interest, combining a flexible benzylic alcohol moiety with a rigid, electronically unique cyclopropyl group. This combination presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, remains the gold standard for determining the carbon framework of organic molecules.

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document employs a robust, field-proven methodology: a comparative analysis based on experimental data from key structural analogs—benzyl alcohol and cyclopropylbenzene—coupled with an understanding of substituent chemical shift (SCS) effects. This approach not only allows for a reliable prediction of the ¹³C NMR spectrum but also offers researchers a logical framework for interpreting spectra of similarly substituted aromatic compounds.

Comparative Analysis of Predicted and Experimental Chemical Shifts

The prediction of ¹³C NMR chemical shifts in a disubstituted benzene ring, such as that in this compound, relies on the principle of additivity of substituent effects. The electronic influence of the cyclopropyl and hydroxymethyl (-CH₂OH) groups alters the chemical environment, and thus the resonance frequency, of each carbon atom in the benzene ring.

The following table summarizes the predicted chemical shifts for this compound. These predictions are derived by starting with the baseline chemical shifts of benzene and adjusting them based on the known experimental effects of the relevant substituents, as observed in benzyl alcohol and cyclopropylbenzene.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound vs. Experimental Data for Analogs

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Shift (ppm) in Benzyl Alcohol[1]Experimental Shift (ppm) in Cyclopropylbenzene[2]Rationale for Prediction
C1 (ipso-CH₂OH)~138.5140.9-The ipso-carbon of benzyl alcohol is significantly deshielded. The para-cyclopropyl group, being weakly electron-donating, will provide slight shielding, shifting it slightly upfield.
C2, C6 (ortho to CH₂OH)~128.0127.4125.7Based on the ortho-carbon of benzyl alcohol, with minor shielding influence from the para-cyclopropyl group.
C3, C5 (meta to CH₂OH)~126.5128.4128.4Based on the meta-carbon of cyclopropylbenzene, with the meta-CH₂OH group having a minimal effect.
C4 (ipso-Cyclopropyl)~145.0-142.9The ipso-carbon of cyclopropylbenzene is deshielded. The para-CH₂OH group is a weak electron-donating group via resonance, which should cause further slight deshielding.
C7 (-C H₂OH)~65.064.7-Expected to be nearly identical to the benzylic carbon in benzyl alcohol, as the para-substituent has a negligible effect at this distance.
C8 (Cyclopropyl-CH)~16.0-16.0The methine carbon of the cyclopropyl group is expected to be very similar to that in cyclopropylbenzene.
C9, C10 (Cyclopropyl-CH₂)~10.0-9.9The methylene carbons of the cyclopropyl group are characteristically shifted far upfield and should be nearly identical to those in cyclopropylbenzene.

Note: All chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm. Experimental data is typically acquired in CDCl₃.

The Causality Behind Chemical Shift Predictions: Substituent Effects

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic properties of the attached substituents. These influences are broadly categorized as inductive and resonance effects, which do not act uniformly at all positions.[3][4]

  • Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating through induction due to the electronegative oxygen atom. However, it can act as a weak electron-donating group through resonance (hyperconjugation and lone pair donation). Its most significant impact is the deshielding of the ipso-carbon (C1).

  • Cyclopropyl Group: The cyclopropane ring is unique. Due to the high p-character of its C-C bonds, it can conjugate with the aromatic π-system, acting as a weak electron-donating group.[5][6] This leads to increased electron density at the ortho and para positions, causing a shielding effect (upfield shift) relative to unsubstituted benzene, while the ipso-carbon (C4) is deshielded.

The interplay of these effects from two different substituents dictates the final chemical shifts observed in the disubstituted ring.

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_ring Aromatic Ring Carbons CH2OH -CH₂OH Group Inductive Inductive Effect (Weakly Withdrawing) CH2OH->Inductive Resonance_CH2OH Resonance Effect (Weakly Donating) CH2OH->Resonance_CH2OH Cyclopropyl Cyclopropyl Group Resonance_Cyclo Conjugative Effect (Weakly Donating) Cyclopropyl->Resonance_Cyclo C_ipso_CH2OH C1 (ipso) Inductive->C_ipso_CH2OH Strongest Effect C_meta C3, C5 (meta) Inductive->C_meta Resonance_CH2OH->C_ipso_CH2OH Strongest Effect C_ortho C2, C6 (ortho) Resonance_CH2OH->C_ortho Resonance_Cyclo->C_ortho C_ipso_Cyclo C4 (para) Resonance_Cyclo->C_ipso_Cyclo Strongest Effect Final_Shifts Final_Shifts C_ipso_CH2OH->Final_Shifts Observed Chemical Shifts C_ortho->Final_Shifts Observed Chemical Shifts C_meta->Final_Shifts Observed Chemical Shifts C_ipso_Cyclo->Final_Shifts Observed Chemical Shifts

Diagram 1: Influence of substituents on aromatic carbon chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

To validate the predicted shifts, a standard proton-decoupled ¹³C NMR experiment would be performed. The following protocol describes a self-validating system for acquiring high-quality data for a small molecule like this compound.

1. Sample Preparation: a. Weigh approximately 15-25 mg of the solid this compound sample directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-characterized solvent peak at ~77.16 ppm. c. Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0.0 ppm). Alternatively, the CDCl₃ solvent peak can be used as a secondary reference. d. Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

2. NMR Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument, corresponding to a ¹³C frequency of 100 or 125 MHz). b. Allow the sample to thermally equilibrate inside the probe for 5-10 minutes. Standard experiments are typically run at room temperature (e.g., 298 K). c. Perform standard instrument calibration procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

3. Data Acquisition: a. Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems). This common experiment uses a 30° pulse angle to allow for faster repetition rates. b. Set the key acquisition parameters:

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
  • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. As ¹³C is only 1.1% abundant, multiple scans are required to achieve an adequate signal-to-noise ratio.
  • Relaxation Delay (D1): 2.0 seconds. This is a standard delay that allows for sufficient relaxation of most carbon nuclei between pulses.
  • Acquisition Time (AQ): ~1.0-1.5 seconds. c. Start the acquisition.

4. Data Processing: a. Apply an exponential window function (line broadening of ~1 Hz) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) to convert the time-domain data (FID) into frequency-domain data (the spectrum). c. Phase the spectrum manually to ensure all peaks are in the positive absorptive phase. d. Apply a baseline correction to ensure the baseline is flat and at zero intensity. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the CDCl₃ peak to 77.16 ppm. f. Integrate the peaks and label their chemical shifts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 15-25 mg in ~0.6 mL CDCl₃ Reference Add TMS Reference Dissolve->Reference Insert Insert Sample into Spectrometer Reference->Insert Calibrate Lock & Shim Insert->Calibrate Acquire Acquire FID (zgpg30, 1024 scans) Calibrate->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate_Spec Calibrate Spectrum (TMS = 0 ppm) Phase->Calibrate_Spec Final_Spec Final ¹³C Spectrum Calibrate_Spec->Final_Spec

Diagram 2: Standard workflow for ¹³C NMR experimental data acquisition.

Conclusion

By leveraging a comparative analysis with structurally related compounds and applying the fundamental principles of substituent effects, we can confidently predict the ¹³C NMR chemical shifts for this compound. The aromatic region is expected to show six distinct signals, reflecting the asymmetric substitution pattern. The aliphatic region will be characterized by the benzylic methylene carbon around 65 ppm and the highly shielded, high-field signals of the cyclopropyl methine (~16 ppm) and methylene (~10 ppm) carbons, which serve as a unique diagnostic fingerprint for this moiety. The detailed experimental protocol provided herein offers a robust method for obtaining empirical data to confirm these predictions, ensuring accurate and unambiguous structural characterization for researchers in synthetic chemistry and drug development.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

  • Kohler, R. H., & Reynolds, W. F. (1977). Substituent-induced 1H chemical shifts for 4-substituted (2, 2-dichlorocyclopropyl)benzenes. Canadian Journal of Chemistry, 55(4), 530-534. Retrieved from [Link]

  • Reynolds, W. F., & Kohler, R. H. (1977). Substituent-induced 1H chemical shifts for 4-substituted (2, 2-dichlorocyclopropyl)benzenes: further evidence for intramolecular electric field effects on 1H chemical shifts. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). (Cyclopropylsulfonyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

Sources

A Comparative Guide to Interpreting Mass Spectrometry Data for (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), remains a cornerstone technique for this purpose. This guide provides an in-depth, comparative analysis of the mass spectral data of (4-Cyclopropylphenyl)methanol, a compound of interest in synthetic and medicinal chemistry. As a direct experimental spectrum is not available in public repositories, we will present a detailed prediction of its fragmentation pattern, grounded in established chemical principles. This will be compared against the known fragmentation of closely related structural analogs to provide a robust framework for its identification and characterization.

The Logic of Fragmentation: Predicting the Mass Spectrum of this compound

The fragmentation of a molecule under electron ionization is a predictable process governed by the relative stability of the resulting radical cations and neutral losses. For this compound (Molecular Weight: 148.20 g/mol ), we can anticipate a fragmentation pattern influenced by both the benzyl alcohol moiety and the cyclopropyl substituent.

Upon ionization, the molecular ion, [M]•+, at m/z 148 is formed. The subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of a Hydrogen Radical ([M-1]•+): The abstraction of a hydrogen radical from the benzylic position is a common fragmentation for benzyl alcohols, leading to a stable, resonance-stabilized cation. This would result in a fragment at m/z 147.

  • Loss of a Hydroxyl Radical ([M-17]•+): Cleavage of the C-O bond results in the loss of a hydroxyl radical (•OH), yielding a prominent ion at m/z 131. This cation is stabilized by the phenyl ring.

  • Formation of a Tropylium-like Ion: Benzyl alcohols are known to rearrange to form highly stable tropylium or substituted tropylium ions. For this compound, the loss of the hydroxyl group and rearrangement could lead to a cyclopropyl-substituted tropylium ion at m/z 131.

  • Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring can also undergo fragmentation. This could involve the loss of ethylene (C2H4, 28 Da) from the m/z 131 ion to produce an ion at m/z 103.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring can result in the formation of a cyclopropylmethanol cation ([C4H7O]+) at m/z 71.

Based on these principles, the predicted major fragments for this compound are summarized in the table below, alongside the experimentally determined fragments of its structural analogs.

Comparative Analysis: Differentiating this compound from its Analogs

To understand the unique spectral features of this compound, it is instructive to compare its predicted fragmentation with that of benzyl alcohol, (4-methylphenyl)methanol, and (4-ethylphenyl)methanol. The key differentiating fragments will arise from the nature of the para-substituent.

m/z Predicted Fragment Identity for this compound Benzyl Alcohol [1][2][3](4-Methylphenyl)methanol [4][5][6](4-Ethylphenyl)methanol [7][8][9]
148 [M]•+ ---
147 [M-H]•+ ---
136 ---[M]•+
135 ---[M-H]•+
131 [M-OH]•+ ---
122 --[M]•+ -
121 --[M-H]•+ [M-CH3]•+
108 -[M]•+ --
107 -[M-H]•+ [M-OH]•+ -
105 ---[M-OCH3]•+
91 -[M-OH]•+ [C7H7]+ -
79 -[C6H7]+ [C6H7]+ [C6H7]+
77 -[C6H5]+ [C6H5]+ [C6H5]+

This comparative data highlights how the para-substituent dictates the mass of the molecular ion and key fragment ions. The presence of the cyclopropyl group in this compound is expected to produce a unique fragment at m/z 131, corresponding to the loss of the hydroxyl group, which would be absent in the other analogs.

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathway for this compound and the established pathways for its analogs.

Fragmentation of this compound M [C10H12O]•+ m/z = 148 M_minus_H [C10H11O]+ m/z = 147 M->M_minus_H - H• M_minus_OH [C10H11]+ m/z = 131 M->M_minus_OH - •OH frag_71 [C4H7O]+ m/z = 71 M->frag_71 - C6H5• frag_103 [C8H7]+ m/z = 103 M_minus_OH->frag_103 - C2H4

Caption: Predicted fragmentation of this compound.

Fragmentation of Benzyl Alcohol M [C7H8O]•+ m/z = 108 M_minus_H [C7H7O]+ m/z = 107 M->M_minus_H - H• M_minus_OH [C7H7]+ m/z = 91 M->M_minus_OH - •OH frag_79 [C6H7]+ m/z = 79 M_minus_H->frag_79 - CO frag_77 [C6H5]+ m/z = 77 M_minus_OH->frag_77 - H2 Fragmentation of (4-Methylphenyl)methanol M [C8H10O]•+ m/z = 122 M_minus_H [C8H9O]+ m/z = 121 M->M_minus_H - H• M_minus_OH [C8H9]+ m/z = 105 M->M_minus_OH - •OH frag_91 [C7H7]+ m/z = 91 M_minus_OH->frag_91 - CH2 frag_77 [C6H5]+ m/z = 77 M_minus_OH->frag_77 - C2H4

Caption: Fragmentation of (4-Methylphenyl)methanol.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound and its analogs using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to identify the retention time and mass spectrum of the analyte.

  • Compare the acquired spectrum with the predicted fragmentation pattern and the spectra of the known analogs.

This comprehensive guide provides a robust framework for the interpretation of the mass spectrometry data of this compound. By understanding the fundamental principles of fragmentation and leveraging comparative analysis with known analogs, researchers can confidently identify and characterize this and other novel compounds.

References

Sources

A Senior Application Scientist's Guide to HPLC and LC-MS for Purity Analysis of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the stringent purity assessment of (4-Cyclopropylphenyl)methanol, a key intermediate in pharmaceutical synthesis. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind method selection, development, and validation. We present a head-to-head comparison of two distinct reversed-phase HPLC methods, offering orthogonal selectivity, and detail the strategic implementation of LC-MS for definitive impurity identification. The protocols herein are framed within the context of international regulatory standards, ensuring the trustworthiness and integrity of the generated data. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and scientifically sound purity control strategies.

Chapter 1: The Regulatory & Scientific Foundation of Purity Analysis

The determination of purity is not merely an academic exercise; it is a critical requirement mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a framework that ensures the quality, safety, and efficacy of drug substances. Specifically, two guidelines form the bedrock of our approach:

  • ICH Q3A(R2) - Impurities in New Drug Substances : This guideline dictates the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2][3] It establishes a systematic process for evaluating the impurity profile of a new drug substance.[3] Impurities are classified as organic, inorganic, or residual solvents, with organic impurities often arising from the manufacturing process or degradation.[4][5]

  • ICH Q2(R1) - Validation of Analytical Procedures : This guideline details the validation characteristics required for a given analytical procedure, ensuring it is fit for its intended purpose.[6][7][8][9] For a purity method, key parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[9]

A robust analytical method is, therefore, a self-validating system. It must not only separate known compounds but also possess the specificity to detect and resolve unexpected impurities. This principle guides our comparative evaluation of HPLC and LC-MS techniques.

Chapter 2: HPLC Methodologies for Routine Purity & Impurity Profiling

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for routine quality control (QC) due to its robustness, precision, and cost-effectiveness. The primary goal is to develop a method that separates the main component, this compound, from all potential process-related impurities and degradation products.

The molecular structure of this compound—featuring a hydrophobic cyclopropylphenyl group and a polar benzylic alcohol—makes it an ideal candidate for Reversed-Phase (RP) HPLC.[10] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds are retained longer on the column.[10]

The Rationale for Orthogonal Screening: C18 vs. Phenyl-Hexyl Selectivity

Relying on a single chromatographic column can be misleading, as co-elution of impurities can mask purity issues. A superior strategy involves developing methods with orthogonal (different) selectivity mechanisms. This ensures a more comprehensive impurity profile. We will compare two common, yet distinct, stationary phases:

  • C18 (Octadecylsilane): The industry standard, providing excellent retention for hydrophobic compounds via van der Waals interactions.[10][11][12] It is the logical first choice for a molecule like this compound.[11]

  • Phenyl-Hexyl: This phase offers an alternative selectivity mechanism.[13] In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π stacking interactions with the aromatic ring of the analyte and its impurities.[14][15][16] This can dramatically alter elution order and resolve impurities that co-elute on a C18 column.[13]

The choice of organic modifier in the mobile phase also influences selectivity. Acetonitrile can disrupt π-π interactions, while methanol tends to promote them, making it a valuable tool when working with phenyl-based columns.[11][17]

Experimental Protocols: HPLC Methods

The following protocols are designed as robust starting points for the analysis of this compound.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2.2.1: HPLC Method A - Standard C18 Screening

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Protocol 2.2.2: HPLC Method B - Orthogonal Phenyl-Hexyl Screening

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Head-to-Head Performance Comparison & Data Summary

To illustrate the comparative performance, let's consider a hypothetical batch of this compound containing two plausible process-related impurities:

  • Impurity 1 (I-1): 4-Cyclopropylbenzaldehyde (starting material, more hydrophobic).

  • Impurity 2 (I-2): 4-Cyclopropylbenzoic acid (oxidation product, more polar).

Parameter Method A (C18) Method B (Phenyl-Hexyl) Commentary
Analyte Retention Time ~8.5 min~9.2 minPhenyl-Hexyl shows slightly more retention due to mixed-mode interactions.
Elution Order I-2, Main, I-1I-2, I-1, MainCritical Selectivity Change: The π-π interactions on the Phenyl-Hexyl column retain the aldehyde (I-1) longer relative to the main peak.
Resolution (Main / I-1) 2.13.5Method B provides superior resolution for the critical starting material impurity.
Resolution (Main / I-2) 3.83.2Method A shows slightly better resolution for the polar oxidation product.
Peak Tailing Factor 1.11.2Both methods produce acceptable peak symmetry.

Chapter 3: LC-MS for Unambiguous Impurity Identification

While HPLC-UV is excellent for quantifying known impurities and assessing overall purity, it provides no structural information about unknown peaks. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an indispensable tool, particularly during process development and forced degradation studies.

The Power of Mass Detection: Moving from "What Level?" to "What Is It?"

LC-MS couples the separation power of HPLC with the detection specificity of a mass spectrometer. For a small molecule like this compound (Molecular Weight: 148.20 g/mol ), Electrospray Ionization (ESI) is the ideal "soft" ionization technique.[18][19][20][21] ESI gently transfers ions from the liquid phase to the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion (or a related pseudomolecular ion).[20][22] This provides the molecular weight of an unknown impurity, which is the first and most critical piece of information for its structural elucidation.[22]

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column HPLC Separation (e.g., C18) Sample->Column UV UV Detector (Quantitation) Column->UV ESI ESI Source (Ionization) Column->ESI Eluent Flow Chromatogram Chromatogram (Time vs. Intensity) UV->Chromatogram Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector MS Detector Analyzer->Detector MassSpec Mass Spectrum (m/z vs. Intensity) Identification Impurity ID (Molecular Weight) caption Fig 1. LC-MS Experimental Workflow.

Experimental Protocol: LC-MS

The goal of the LC-MS method is not necessarily baseline resolution of all components (which was optimized in Chapter 2), but rather to achieve sufficient separation to obtain clean mass spectra for each impurity.

Protocol 3.2.1: Fast Gradient LC-MS for Impurity ID

  • LC System: UPLC/UHPLC system preferred for speed.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B in 5 minutes, hold for 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temp: 350 °C

  • Scan Range: m/z 50 - 500

Data Interpretation: A Case Study

Imagine a new, unknown peak appears in the HPLC chromatogram during a stability study. Using the LC-MS method, we extract the mass spectrum for this peak.

  • Observation: A strong ion is observed at m/z 167.07 .

  • Hypothesis: In positive ESI mode, this likely represents the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

    • If [M+H]⁺ = 167.07, then M (neutral mass) = 166.06.

    • If [M+Na]⁺ = 167.07, then M (neutral mass) = 144.06.

  • Analysis:

    • The starting analyte has a mass of 148.20. A mass of 144.06 corresponds to the loss of four hydrogen atoms, which is chemically plausible via oxidation of the alcohol to the corresponding aldehyde (C₁₀H₁₂O -> C₁₀H₁₀O). This matches our potential impurity, 4-Cyclopropylbenzaldehyde.

    • A mass of 166.06 corresponds to the addition of an oxygen atom (148.20 + 16 = 164.20, close but not exact). A more precise calculation reveals that the conversion of the -CH₂OH group to a -COOH group (C₁₀H₁₂O -> C₁₀H₁₀O₂) results in a mass of 162.19. This does not match.

Chapter 4: Method Validation & System Suitability

A developed method is not useful until it is validated. Following ICH Q2(R1) guidelines, the chosen HPLC method for routine QC must be validated for its intended purpose: a quantitative test for impurities.[9]

System Suitability Testing (SST): The Daily Method Check Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol 4.1.1: System Suitability Test

  • Prepare an SST Solution: Spike the this compound sample (1.0 mg/mL) with known impurities (e.g., I-1 and I-2) at the specification limit (e.g., 0.1%).

  • Perform 5 Replicate Injections.

  • Acceptance Criteria:

    • Tailing Factor (for main peak): ≤ 1.5

    • Resolution (between all specified peaks): ≥ 2.0

    • Relative Standard Deviation (RSD) of Peak Area (for main peak): ≤ 2.0%

Validation_Pyramid Specificity Specificity (Can it see the analyte distinctly?) Linearity Linearity & Range (Proportional response?) Specificity->Linearity Accuracy Accuracy (How close to the true value?) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD Limit of Detection (LOD) (Can it see a signal?) LOQ Limit of Quantitation (LOQ) (Can it measure reliably?) Linearity->LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness (Tolerant to small changes?) LOQ->Robustness caption Fig 2. Interrelationship of ICH Q2(R1) Validation Parameters.

Conclusion & Recommendations

The purity analysis of this compound requires a multi-faceted approach that leverages the strengths of different analytical technologies.

  • For Routine QC and Batch Release: A validated Reversed-Phase HPLC-UV method is the gold standard. It is highly recommended to develop two methods with orthogonal selectivity (e.g., C18 and Phenyl-Hexyl) during development to build a comprehensive understanding of the impurity profile. For routine use, the single method that demonstrates the best resolution for all known critical impurities should be chosen and fully validated.

  • For Impurity Identification & Investigations: LC-MS , particularly with a high-resolution mass analyzer, is essential. It should be employed during process development, forced degradation studies, and for investigating any unknown peaks that appear during stability testing or routine analysis. It provides the definitive structural information that HPLC-UV cannot.

By strategically combining these techniques and grounding them in the principles of regulatory guidelines, scientists can ensure the quality and safety of their materials, building a robust and defensible data package for any drug development program.

References

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Quality Guidelines. International Council for Harmonisation (ICH).
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Monk Liu.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
  • Impurities in new drug substance| ICH Q3A(R2). YouTube.
  • Q3A(R2) | PPTX. Slideshare.
  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Electrospray ionization. Wikipedia.
  • Reversed Phase Selectivity. Phenomenex.
  • Column Selection for Reversed-Phase HPLC. LCGC International.
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates. Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Electrospray Ionization. Creative Proteomics.
  • Phenyl Column You Should Know. uHPLCs.com.
  • Reversed Phase HPLC Method Development. Phenomenex.

Sources

Comparing reactivity of (4-Cyclopropylphenyl)methanol vs benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of (4-Cyclopropylphenyl)methanol and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the modulation of molecular reactivity is a cornerstone of rational design. The choice of substituents on an aromatic ring can profoundly influence the chemical behavior of adjacent functional groups. This guide provides a detailed comparative analysis of this compound and its archetypal counterpart, benzyl alcohol. While structurally similar, the introduction of a para-cyclopropyl group imparts unique electronic and steric properties that significantly alter the reactivity of the benzylic alcohol moiety.

The cyclopropyl group, far from being a simple alkyl substituent, is a versatile tool in drug design, often used to enhance metabolic stability, improve potency, or fine-tune electronic properties.[1] Understanding its impact on the reactivity of a common functional group like a benzylic alcohol is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide will dissect the theoretical underpinnings of the cyclopropyl group's influence and provide a framework for experimental comparison in key organic transformations.

Theoretical Framework: Unpacking the Influence of the Cyclopropyl Group

The reactivity of the hydroxyl group in both benzyl alcohol and this compound is dictated by the stability of intermediates and transition states in a given reaction. The key difference between the two molecules lies in the electronic and steric nature of the para-substituent: a hydrogen atom versus a cyclopropyl ring.

Electronic Effects: A Tale of Two Substituents

The cyclopropyl group is unique among cyclic alkanes. Its significant ring strain forces the C-C bonds to have a high degree of p-character, creating what is often described as "pseudo-unsaturated" or "π-character".[2] This allows the cyclopropyl ring to act as a potent π-electron donor when conjugated with an adjacent aromatic system.[2][3]

  • Electron Donation: The bonding, often described by the Walsh model, involves "bent" bonds with significant p-character that can overlap effectively with the π-system of the benzene ring.[2][4] This electron-donating effect is most pronounced from the para position. The Hammett constant (σp) for a cyclopropyl group is approximately -0.21, quantifying it as a moderately strong electron-donating group, more so than typical alkyl groups.[2]

  • Carbocation Stabilization: In reactions that proceed through a benzylic carbocation intermediate (e.g., SN1 reactions, acid-catalyzed esterifications), this electron-donating ability is paramount. The para-cyclopropyl group effectively delocalizes and stabilizes the positive charge on the benzylic carbon through resonance. This stabilization is significantly greater than that afforded by a para-hydrogen in benzyl alcohol, which offers no resonance contribution.[4]

Steric Effects

While electronic effects are often dominant, steric hindrance can also play a role. The Taft steric parameter (Es) for the cyclopropyl group is -0.63, indicating a moderate level of steric bulk.[2] While this is substantially larger than hydrogen, it is not excessively bulky and is unlikely to be the primary determinant of reactivity differences in most common reactions involving the distal benzylic alcohol, though it may influence the approach of very large reagents or catalysts.

Comparative Reactivity: An Experimental Perspective

To illustrate the practical consequences of these electronic differences, we will compare the expected reactivity of the two alcohols in two fundamental transformations: acid-catalyzed esterification and oxidation.

Fischer Esterification: A Probe for Carbocation Stability

The Fischer esterification of an alcohol with a carboxylic acid is a classic acid-catalyzed reaction.[5][6] The mechanism involves the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[7] The subsequent departure of water generates a benzylic carbocation (or a transition state with significant carbocation character), which is then attacked by the carboxylic acid.

Given this mechanism, we can predict that This compound will react significantly faster than benzyl alcohol . The enhanced stability of the benzylic carbocation intermediate, due to the π-donating cyclopropyl group, lowers the activation energy of the rate-determining step.

Table 1: Predicted Comparative Yields in Fischer Esterification

CompoundReactant 1Reactant 2ConditionsTime (h)Predicted Yield (%)
Benzyl Alcohol1.0 mmolAcetic Acid (1.2 mmol)H₂SO₄ (cat.), 85°C2~45%
This compound1.0 mmolAcetic Acid (1.2 mmol)H₂SO₄ (cat.), 85°C2>90%
Note: Yields are hypothetical predictions based on mechanistic principles for illustrative purposes.
Swern Oxidation: A Case of Milder Conditions

The Swern oxidation converts primary alcohols to aldehydes under mild, non-acidic conditions, avoiding over-oxidation to carboxylic acids.[8] The mechanism involves the formation of an alkoxysulfonium salt, followed by deprotonation by a hindered base (like triethylamine) to form a sulfur ylide.[9] This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state to yield the aldehyde.[8]

In this case, the electronic effect of the para-cyclopropyl group is less likely to cause a dramatic rate enhancement. The key steps do not involve the formation of a full carbocation. While the increased electron density on the oxygen of this compound might slightly accelerate the initial attack on the activated DMSO species, the subsequent deprotonation step is often rate-limiting. Therefore, we predict that the reactivity of the two alcohols in the Swern oxidation will be much more comparable than in the Fischer esterification.

Table 2: Predicted Comparative Yields in Swern Oxidation

CompoundOxidizing SystemConditionsTime (h)Predicted Yield (%)
Benzyl AlcoholDMSO, Oxalyl Chloride, TEACH₂Cl₂, -78°C to RT3>95%
This compoundDMSO, Oxalyl Chloride, TEACH₂Cl₂, -78°C to RT3>95%
Note: Yields are hypothetical predictions based on typical outcomes for this robust reaction.

Experimental Protocols

The following protocols are designed for a direct, side-by-side comparison of the two alcohols.

Protocol 1: Comparative Fischer Esterification

This protocol is adapted from standard literature procedures for benzyl acetate synthesis.[10][11][12]

Objective: To compare the rate of ester formation between benzyl alcohol and this compound.

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers. Label them "Benzyl Alcohol" and "4-CP-Methanol".

  • To the "Benzyl Alcohol" flask, add benzyl alcohol (1.08 g, 10.0 mmol), glacial acetic acid (0.72 g, 12.0 mmol), and 2-3 boiling chips.

  • To the "4-CP-Methanol" flask, add this compound (1.48 g, 10.0 mmol), glacial acetic acid (0.72 g, 12.0 mmol), and 2-3 boiling chips.

  • To each flask, carefully add concentrated sulfuric acid (0.1 mL) as the catalyst.

  • Heat both flasks to a gentle reflux (approx. 85-90°C) using a heating mantle.

  • After a set time (e.g., 2 hours), stop the reactions by cooling the flasks to room temperature.

  • Workup (for each flask): Dilute the reaction mixture with 20 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 15 mL of water, 15 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 15 mL of brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yields and purity by ¹H NMR or GC-MS to determine the conversion percentage.

Protocol 2: Comparative Swern Oxidation

This protocol is a standard procedure for the Swern oxidation of primary alcohols.[8][13]

Objective: To compare the efficiency of oxidation of benzyl alcohol and this compound to their corresponding aldehydes.

Procedure:

  • Set up two identical, oven-dried, three-necked flasks under a nitrogen atmosphere. Label them "Benzyl Alcohol" and "4-CP-Methanol".

  • To each flask, add anhydrous dichloromethane (DCM, 20 mL). Cool the flasks to -78°C using a dry ice/acetone bath.

  • Prepare a solution of oxalyl chloride (1.1 mL, 12.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to each flask over 10 minutes, maintaining the temperature at -78°C.

  • Stir for 10 minutes, then add a solution of dimethyl sulfoxide (DMSO) (1.8 mL, 25.0 mmol) in 5 mL of anhydrous DCM dropwise to each flask over 10 minutes.

  • Stir for an additional 15 minutes.

  • To the "Benzyl Alcohol" flask, add a solution of benzyl alcohol (1.08 g, 10.0 mmol) in 5 mL of anhydrous DCM dropwise.

  • To the "4-CP-Methanol" flask, add a solution of this compound (1.48 g, 10.0 mmol) in 5 mL of anhydrous DCM dropwise.

  • Stir the reaction mixtures at -78°C for 45 minutes.

  • Add triethylamine (TEA) (7.0 mL, 50.0 mmol) to each flask, stir for 10 minutes at -78°C, and then allow the reactions to warm to room temperature.

  • Workup (for each flask): Quench the reaction by adding 20 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product by TLC and ¹H NMR to confirm aldehyde formation and determine yield.

Visualization of Key Concepts

G cluster_reactants Starting Materials cluster_oxidation Oxidation Pathway cluster_esterification Esterification Pathway cluster_analysis Analysis & Conclusion BnOH Benzyl Alcohol BnOH_Ox Swern Oxidation BnOH->BnOH_Ox BnOH_Est Fischer Esterification BnOH->BnOH_Est CPMeOH This compound CPMeOH_Ox Swern Oxidation CPMeOH->CPMeOH_Ox CPMeOH_Est Fischer Esterification CPMeOH->CPMeOH_Est BnAld Benzaldehyde BnOH_Ox->BnAld CPAld (4-Cyclopropyl)benzaldehyde CPMeOH_Ox->CPAld Analysis Comparative Analysis (NMR, GC-MS) BnAld->Analysis CPAld->Analysis BnOAc Benzyl Acetate BnOH_Est->BnOAc CPOAc (4-Cyclopropylphenyl)methyl acetate CPMeOH_Est->CPOAc BnOAc->Analysis CPOAc->Analysis Conclusion Reactivity Profile Analysis->Conclusion

Caption: Stabilization of the benzylic carbocation by the cyclopropyl group.

Discussion and Conclusion

For reactions that proceed via carbocationic intermediates, such as Fischer esterification or SN1-type substitutions, This compound is demonstrably more reactive . The π-donating character of the para-cyclopropyl group significantly stabilizes the electron-deficient benzylic carbon, lowering the activation energy barrier for the reaction. [2][4]This makes it a more facile substrate for such transformations.

Conversely, in reactions where a benzylic carbocation is not a key intermediate, such as the Swern oxidation, the reactivity difference is expected to be minimal. [8]Here, both primary alcohols are excellent substrates, and the electronic perturbation from the para-substituent does not fundamentally alter the rate-determining steps of the mechanism.

For drug development professionals and synthetic chemists, this guide highlights the cyclopropyl group as a strategic tool for modulating reactivity. Its incorporation can be used to favor specific reaction pathways, potentially increasing yields and reducing side products in routes that leverage carbocation stability, while having a negligible impact on other transformations. This predictive understanding is essential for efficient and rational molecular design.

References

  • The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. BenchChem.
  • How does the cyclopropyl group influence conjugation and arom
  • What is the mechanism of Benzyl Alcohol?
  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
  • Synthesis of Benzyl Acetate Through Fischer Esterific
  • Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.
  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
  • What is the esterification reaction equation of benzyl alcohol and acetic acid? Vedantu.
  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous C
  • (Lab report)
  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART.
  • 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. Study.com.
  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals.
  • Swern Oxid
  • Cyclopropyl group. Wikipedia.

Sources

The Cyclopropyl Group: An Unassuming Accelerator in Benzylic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Sterics

In the landscape of functional group manipulations, the oxidation of benzylic alcohols to their corresponding aldehydes and ketones is a cornerstone transformation. The efficiency of this reaction is critically dependent on the electronic environment of the benzylic carbon. While the effects of common substituents like methoxy or nitro groups are well-documented, the influence of a seemingly simple cycloalkane, the cyclopropyl group, is often underestimated. This guide provides an in-depth comparison of how a cyclopropyl substituent at the benzylic position impacts the rate of oxidation, supported by mechanistic principles and experimental data. For researchers engaged in the synthesis of complex molecules, understanding this effect can be a key factor in reaction optimization and the rational design of synthetic routes.

The cyclopropyl group, despite being an alkyl substituent, possesses unique electronic properties stemming from the significant ring strain in its three-membered ring. The C-C bonds have a high degree of p-character, allowing them to interact with adjacent π-systems and carbocations in a manner akin to a double bond.[1][2] This "pseudo-unsaturated" nature makes the cyclopropyl group a potent π-electron donor through conjugation, a property that has profound implications for reactions involving the formation of an electron-deficient center at the benzylic position.[3]

Mechanistic Insights: The "Why" Behind the Rate Acceleration

The oxidation of benzylic alcohols typically proceeds through a mechanism where the rate-determining step involves the cleavage of the benzylic C-H bond.[4] This step is often characterized by the development of a partial positive charge at the benzylic carbon in the transition state. This can be envisioned as having either a carbocation-like character or involving the formation of a benzylic radical that is stabilized by electron-donating groups.[5][6]

It is a well-established principle in physical organic chemistry that electron-donating groups attached to the phenyl ring accelerate the rate of benzylic alcohol oxidation by stabilizing this electron-deficient transition state.[3][4] Conversely, electron-withdrawing groups destabilize this transition state and retard the reaction rate.[3][4] This electronic influence is the primary driver for the observed differences in oxidation rates among various substituted benzylic alcohols.

The Cyclopropyl Effect in Focus: A Quantitative Comparison

To quantitatively assess the electronic influence of a substituent, the Hammett equation is a powerful tool. It relates the rate or equilibrium constant of a reaction to the electronic properties of substituents on an aromatic ring. The Hammett constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

For the cyclopropyl group, the experimentally determined Hammett constants are:

  • σp = -0.21 [3][7]

  • σm = -0.07 [3][7]

The para-cyclopropyl group exhibits a significantly negative σp value, highlighting its strong electron-donating character through resonance.[3] This is a direct consequence of the unique electronic structure of the cyclopropane ring, which can effectively donate electron density into the aromatic π-system. The meta-cyclopropyl group, with a less negative σm value, acts as a weak electron-donating group, primarily through an inductive effect.[3]

To put this into perspective, let's compare the σp values of the cyclopropyl group with other common substituents:

SubstituentHammett Constant (σp)Electronic EffectExpected Impact on Benzylic Alcohol Oxidation Rate
Methoxy (-OCH3)-0.27Strongly Electron-DonatingStrong Acceleration
Cyclopropyl (-c-Pr) -0.21 Strongly Electron-Donating Significant Acceleration
Methyl (-CH3)-0.17Electron-DonatingAcceleration
Hydrogen (-H)0.00NeutralBaseline
Chloro (-Cl)+0.23Electron-WithdrawingRetardation
Nitro (-NO2)+0.78Strongly Electron-WithdrawingStrong Retardation

Data sourced from multiple chemical data compilations.

As the data clearly indicates, the cyclopropyl group is a more potent electron-donating group than a methyl group and is comparable to a methoxy group in its ability to donate electron density to the aromatic ring. This strong electron-donating nature leads to a significant stabilization of the positively charged transition state during benzylic alcohol oxidation. Consequently, the presence of a cyclopropyl group at the para-position of a benzylic alcohol is expected to substantially accelerate the rate of its oxidation.

Experimental Protocol: Oxidation of a Benzylic Alcohol with Activated Manganese Dioxide

The oxidation of benzylic alcohols can be achieved using a variety of reagents. Activated manganese dioxide (MnO2) is a mild and selective oxidant that is particularly effective for the oxidation of benzylic and allylic alcohols.[8][9] Cyclopropyl carbinols have been shown to be compatible with MnO2-mediated oxidation.[8]

Materials:

  • Substituted benzylic alcohol (e.g., 4-cyclopropylbenzyl alcohol)

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (CH2Cl2), anhydrous

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzylic alcohol (1.0 eq).

  • Add anhydrous dichloromethane (10 mL per mmol of alcohol).

  • To the stirred solution, add activated manganese dioxide (10 eq by weight).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the MnO2. Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding aldehyde or ketone.

Note: The amount of MnO2 and the reaction time may need to be optimized for different substrates.

Visualizing the Concepts

Reaction Mechanism:

G cluster_0 Benzylic Alcohol Oxidation Mechanism A Benzylic Alcohol C Transition State (Benzylic C-H Cleavage) A->C Rate-determining step B [Oxidant] B->C D Product (Aldehyde/Ketone) C->D E {H+ and Reduced Oxidant} C->E

Caption: Generalized mechanism for benzylic alcohol oxidation.

Experimental Workflow:

G cluster_1 Oxidation Protocol Workflow start Start: Benzylic Alcohol + MnO2 in CH2Cl2 reflux Reflux and Monitor by TLC start->reflux workup Reaction Workup: Filter, Wash, Dry reflux->workup purify Purification: Column Chromatography workup->purify product Final Product: Aldehyde/Ketone purify->product

Caption: Step-by-step workflow for MnO2 oxidation.

Conclusion

The cyclopropyl group is far more than a simple saturated ring; its unique electronic properties position it as a powerful tool for modulating the reactivity of adjacent functional groups. As demonstrated through the analysis of Hammett constants, a cyclopropyl substituent is a strong electron-donating group, capable of significantly accelerating the oxidation of benzylic alcohols. This effect is a direct result of the stabilization of the electron-deficient transition state inherent to the oxidation mechanism. For researchers in synthetic and medicinal chemistry, recognizing and leveraging the electronic influence of the cyclopropyl group can lead to more efficient and predictable synthetic outcomes.

References

  • Wikipedia. Cyclopropyl group. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Dey, D., & Mahanti, M. K. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. The Journal of Organic Chemistry, 55(23), 5848-5850.
  • Hammett Substituent Constants. Available at: [Link]

  • Arnold, D. R., & Wong, P. C. (1979). Radical ions in photochemistry. 12. The photochemical cleavage of benzylic ethers. Canadian Journal of Chemistry, 57(16), 2098-2107.
  • Banerji, K. K. (1978). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641.
  • Maki, B. E., Chan, A., Phillips, E. M., & Scheidt, K. A. (2007). Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic letters, 9(2), 371-374.
  • Bagley, M. C., Lubinu, M. C., & Mason, C. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 861-871.
  • Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(2), 471-477.
  • Stahl, S. S. (2005). Palladium-catalyzed oxidation of organic chemicals with O2.
  • Selective oxidation of benzyl alcohol to benzaldehyde. Available at: [Link]

  • Scheidt, K. A., Chen, J., Follows, B. C., Chemler, S. R., Coffey, D. S., & Hama, T. (2004). N-heterocyclic carbene-catalyzed oxidation of aldehydes. Journal of the American Chemical Society, 126(44), 14332-14333.
  • Gritter, R. J., Dupre, G. D., & Wallace, T. J. (1964). Oxidation of benzyl alcohols with manganese dioxide.

Sources

The Cyclopropyl Group as a Strategic Bioisostere for the Isopropyl Moiety: A Comparative Guide for Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Small Alkyl Groups in Medicinal Chemistry

In the intricate process of drug discovery and lead optimization, the strategic modification of molecular scaffolds with small alkyl groups is a cornerstone of refining a compound's pharmacological profile. Among these, the isopropyl group is a ubiquitous substituent, often employed to probe steric boundaries within a target's binding pocket and enhance lipophilicity. However, the seemingly subtle substitution of an isopropyl group with its three-membered carbocyclic bioisostere, the cyclopropyl group, can profoundly and often beneficially impact a drug candidate's properties. This guide provides a comprehensive comparative analysis of these two critical substituents, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The decision to replace an isopropyl with a cyclopropyl moiety is driven by the unique stereoelectronic properties of the strained three-membered ring. This substitution can lead to significant improvements in metabolic stability, potency, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] This guide will dissect these differences, providing a framework for researchers to evaluate when and why this bioisosteric switch may be advantageous.

I. Physicochemical Properties: A Tale of Two Topologies

The fundamental differences between the cyclopropyl and isopropyl groups originate from their distinct geometries and electronic natures. The isopropyl group is a flexible, sp³-hybridized branched chain, while the cyclopropyl group is a rigid, planar ring with significant bond-angle strain, leading to C-C bonds with enhanced p-character.[1] These structural distinctions have significant consequences for a molecule's physicochemical properties.

Lipophilicity (LogP/LogD)

Generally, replacing an isopropyl group with a cyclopropyl group leads to a reduction in lipophilicity. This is illustrated by the Hansch π-values, which are 1.53 for isopropyl and 1.14 for cyclopropyl.[3] This decrease in lipophilicity can be advantageous in mitigating issues of poor solubility and high plasma protein binding. However, the context of the surrounding molecular framework is critical. For instance, the electron-withdrawing nature of the cyclopropyl group can decrease the basicity of a nearby amine, leading to a higher proportion of the free base at physiological pH and, consequently, an increased LogD₇.₄.[3]

PropertyIsopropylCyclopropylRationale for Difference
Hansch π-value 1.53[3]1.14[3]The more compact and less "greasy" surface of the cyclopropyl group reduces its partitioning into nonpolar solvents.
Calculated LogP (cLogP) Varies by scaffoldGenerally lower than isopropyl analogReflects the inherent lower lipophilicity of the cyclopropyl moiety.
Effect on Amine pKa Minimal inductive effectElectron-withdrawing, lowers pKa[3]The sp²-like character of the cyclopropane C-C bonds pulls electron density away from the adjacent atom.
Acidity/Basicity (pKa)

The cyclopropyl group's enhanced s-character in its C-H bonds and the p-character of its C-C bonds give it a notable electron-withdrawing inductive effect. This can significantly influence the pKa of neighboring ionizable groups. For example, substituting an N-isopropyl group with an N-cyclopropyl group will typically decrease the pKa of the amine.[3] This modulation of pKa can be a powerful tool to fine-tune a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for hERG channel interactions.[1]

CompoundSubstituentpKaReference
IsopropylamineIsopropyl10.6[4]PubChem CID 6363
CyclopropylamineCyclopropyl9.10[5]Ataman Kimya

II. Conformational Rigidity and its Impact on Target Binding

One of the most compelling reasons to employ a cyclopropyl group is to introduce conformational constraint. The rigid, planar nature of the cyclopropyl ring can lock a portion of the molecule into a specific conformation, which can be highly beneficial if this conformation aligns with the bioactive conformation required for target binding. This pre-organization can reduce the entropic penalty of binding, leading to an increase in potency.[6]

In contrast, the isopropyl group has free rotation around its C-C bonds, allowing it to adopt multiple conformations. While this flexibility can be advantageous in some contexts, it can also lead to a loss of potency if non-bioactive conformations are significantly populated. NMR studies have shown that even in relatively simple systems like N-cyclopropyl amides, the cyclopropyl group can enforce unusual conformations that would be less favorable for an N-isopropyl equivalent.[7][8][9]

Figure 1: Conformational flexibility of isopropyl vs. cyclopropyl.

A notable example of this principle is seen in the development of Bruton's tyrosine kinase (Btk) inhibitors, where cyclopropyl amide isosteres of 2-aminopyridyl groups were explored. The cyclopropyl substitution retained the greatest inhibitory potency against Btk compared to other small alkyl groups, underscoring the benefit of its conformational rigidity in this specific binding pocket.[10]

III. Metabolic Stability: Blocking the Path of Cytochrome P450

A primary driver for replacing an isopropyl group with a cyclopropyl group is to enhance metabolic stability. The C-H bonds of an isopropyl group, particularly the tertiary C-H, are susceptible to oxidation by cytochrome P450 (CYP) enzymes. In contrast, the C-H bonds of a cyclopropyl group are stronger and less accessible due to the ring's strain and unique hybridization, making them more resistant to CYP-mediated metabolism.[11]

This strategy has been successfully employed in numerous drug discovery programs. For instance, in the development of an IDO1 inhibitor, scientists at Merck introduced a cyclopropyl group to block a metabolic hotspot, which increased the drug's half-life and potency.[11]

Compound SeriesSubstituentIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Key FindingReference
Btk Inhibitors Isopropyl (hypothetical)ShorterHigherIsopropyl groups are known metabolic liabilities.General Knowledge
Btk Inhibitors CyclopropylLongerLowerCyclopropyl substitution improved metabolic stability.[10][10]
IDO1 Inhibitors Isopropyl-like moietyShorterHigherIdentified as a metabolic hotspot.[11]
IDO1 Inhibitors CyclopropylLongerLowerBlocked oxidative metabolism and improved half-life.[11][11]

However, it is crucial to note that while often metabolically robust, the cyclopropyl group is not entirely inert. Particularly when attached to an amine, it can be susceptible to bioactivation pathways.[11]

IV. Impact on ADME Properties: A Multifaceted Analysis

The influence of the cyclopropyl-for-isopropyl switch extends beyond metabolic stability to other critical ADME parameters.

Permeability

The reduction in lipophilicity and the rigid nature of the cyclopropyl group can have mixed effects on permeability. While lower lipophilicity might suggest reduced passive diffusion, the rigid structure can lead to a more favorable presentation of polar groups for desolvation, potentially enhancing permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable tool for assessing these effects.

Drug-Transporter Interactions

Efflux by transporters such as P-glycoprotein (P-gp) is a significant hurdle for many drug candidates, particularly those targeting the central nervous system. The structural and electronic changes from an isopropyl to a cyclopropyl group can alter a molecule's interaction with P-gp. In some cases, the more compact and less lipophilic nature of the cyclopropyl analog can lead to reduced P-gp efflux.[2]

Plasma Protein Binding

The extent of plasma protein binding (PPB) is heavily influenced by a compound's lipophilicity. The generally lower LogP of cyclopropyl analogs compared to their isopropyl counterparts often translates to lower plasma protein binding. This can be advantageous, as a lower bound fraction means a higher concentration of free drug available to interact with the target and exert a therapeutic effect.[12][13]

V. Synthetic Accessibility: Practical Considerations

While the pharmacological benefits of the cyclopropyl group are clear, the synthetic feasibility of its introduction must also be considered. The synthesis of cyclopropylamines and the N-cyclopropylation of anilines and other amines can be more complex than the corresponding reactions with isopropyl groups. However, modern synthetic methods, such as copper-promoted N-cyclopropylation with cyclopropylboronic acid, have made the introduction of this moiety more accessible.[3] In contrast, N-isopropylation can often be achieved through standard reductive amination or nucleophilic substitution reactions.

G cluster_cPr Cyclopropyl Synthesis cluster_iPr Isopropyl Synthesis cPr_start Aniline/Amine cPr_reagents Cyclopropylboronic Acid, Cu(OAc)₂, Bipyridine cPr_start->cPr_reagents Copper-Promoted Coupling cPr_product N-Cyclopropyl Derivative cPr_reagents->cPr_product iPr_start Aniline/Amine iPr_reagents Acetone, Reducing Agent (e.g., NaBH(OAc)₃) iPr_start->iPr_reagents Reductive Amination iPr_product N-Isopropyl Derivative iPr_reagents->iPr_product

Figure 2: Comparative synthetic approaches.

VI. Experimental Protocols

To provide a practical framework for the comparative evaluation of cyclopropyl and isopropyl-substituted drug candidates, detailed protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine and compare the intrinsic clearance (CLint) of a cyclopropyl-substituted compound and its isopropyl analog.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl₂ in 0.1 M phosphate buffer).

  • Incubation:

    • In a 96-well plate, combine 1 µL of test compound (from a 100 µM working solution) with HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL and a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the cyclopropyl and isopropyl analogs.

Methodology:

  • Preparation of Plates:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing 5% DMSO.

  • Compound Preparation:

    • Prepare 10 µM solutions of the test compounds in buffer (pH 7.4) with 5% DMSO.

  • Assay:

    • Add the compound solutions to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [V_A / (Area * Time)] * -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

G cluster_workflow Comparative ADME Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Synthesize Matched Pair: Compound-cPr & Compound-iPr microsomal Metabolic Stability (Microsomes) start->microsomal pampa Permeability (PAMPA) start->pampa pp_binding Plasma Protein Binding (Equilibrium Dialysis) start->pp_binding pgp_efflux P-gp Efflux Assay start->pgp_efflux clint Calculate CLint & t½ microsomal->clint papp Calculate Papp pampa->papp fu Calculate % Unbound (fu) pp_binding->fu er Calculate Efflux Ratio pgp_efflux->er end_node Comparative Profile: Select Superior Candidate clint->end_node papp->end_node fu->end_node er->end_node

Figure 3: Experimental workflow for comparative analysis.

VII. Conclusion

The substitution of an isopropyl group with a cyclopropyl moiety is a powerful and nuanced strategy in medicinal chemistry. It is far more than a simple isosteric replacement; it is a tactical decision that can fundamentally alter a compound's physicochemical properties, conformational behavior, and metabolic fate. The cyclopropyl group's unique combination of rigidity, reduced lipophilicity, and resistance to oxidative metabolism offers a compelling approach to overcoming common drug discovery hurdles such as poor potency, metabolic instability, and undesirable ADME properties. However, the potential for altered pKa and the complexities of synthesis must be carefully considered. By employing the comparative experimental framework outlined in this guide, researchers can make informed, data-driven decisions to unlock the full potential of this versatile "small ring with a big impact."

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • BMG LABTECH. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • BioIVT. (n.d.). P-gp (MDR1) Transporter Assay (ABCB1). Retrieved from [Link]

  • Evotec. (n.d.). P-gp (MDR1) Substrate Identification. Retrieved from [Link]

  • Afonin, A. V., Sigalov, M. V., & Trofimov, B. A. (1991). Conformational study of N-vinyl-2-isopropyl- and N-vinyl-2-cyclopropylpyrroles by 1H and 13C NMR. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (10), 2353-2359.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Honório, K. M., Moda, T. L., & Andricopulo, A. D. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal chemistry, 9(2), 163–176. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(6), 1131–1138. [Link]

  • Leeson, P. D., & Springthorpe, B. (2012). A Matched Molecular Pair Analysis of in-vitro human microsomal metabolic stability measurements for methylene substitution or replacements. Medicinal Chemistry Communications, 3(9), 1147-1158. [Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393–3395. [Link]

  • Gill, H., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 935-953. [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • Van der Veken, P., et al. (2015). Conformational features of secondary N-cyclopropyl amides. The Journal of Organic Chemistry, 80(8), 3914–3920. [Link]

  • Feng, M. R., et al. (2002). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of Pharmaceutical Sciences, 91(9), 2006–2015. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Efflux Ratio Cannot Assess P-glycoprotein-mediated Attenuation of Absorptive Transport: Asymmetric Effect of P-glycoprotein on Absorptive and Secretory Transport Across Caco-2 Cell Monolayers. Pharmaceutical Research, 20(8), 1200–1209. [Link]

  • Zhang, H., et al. (2011). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 859–875. [Link]

  • Conrad, M., et al. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Drug Discovery and Development.
  • White, K. S., et al. (2015). Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products. MedChemComm, 6(8), 1486–1494. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-22.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Chemical Communications, (12), 1436–1437. [Link]

  • MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylamine. Retrieved from [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2153. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. In The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • MDPI. (2020). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • UA Campus Repository. (n.d.). ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES. Retrieved from [Link]

  • ScienceDirect. (n.d.). Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis. Retrieved from [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • PubMed. (2021). Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. Retrieved from [Link]

  • Springer. (n.d.). Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding. Retrieved from [Link]

  • R Discovery. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Comparative safety and efficacy of tyrosine kinase inhibitors (TKIs) in the treatment setting of different types of leukemia, and different types of adenocarcinoma. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized (4-Cyclopropylphenyl)methanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, field-proven approach to the structural validation of a synthesized small molecule, using (4-Cyclopropylphenyl)methanol as a practical case study. We will focus on the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy, explaining not just the procedural steps but the causal logic behind spectral interpretation. Furthermore, we will objectively compare NMR with other common analytical techniques, providing a holistic view of a robust validation workflow.

The Central Role of Structural Validation

The synthesis of any new chemical entity, such as this compound, begins with a hypothesis: that a specific sequence of chemical reactions will yield a target molecule with a precise atomic arrangement. However, side reactions, incomplete conversions, and purification challenges can introduce impurities or lead to unexpected isomers. Therefore, the final synthesized compound must be rigorously interrogated to confirm its identity and purity. This validation is not merely a quality control checkpoint; it is a fundamental requirement for ensuring that any observed biological or chemical properties are correctly attributed to the intended molecular structure.

The workflow for producing and validating a synthesized compound is a systematic process, moving from macroscopic synthesis to microscopic analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation A Synthesis of This compound B Workup & Crude Extraction A->B C Purification (e.g., Column Chromatography) B->C D Primary Analysis: 1D NMR (¹H, ¹³C) C->D Submit Purified Sample E Complementary Analysis: MS & FT-IR D->E Corroborate Data F Advanced Analysis (If Needed): 2D NMR (COSY, HSQC) D->F Resolve Ambiguities G Final Structure Confirmation E->G F->G

A Comparative Guide to the Biological Activity of (4-Cyclopropylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of (4-Cyclopropylphenyl)methanol derivatives against other relevant compounds. It includes supporting experimental data, detailed protocols for key assays, and an analysis of structure-activity relationships to inform future drug discovery and development efforts.

Introduction: The Therapeutic Potential of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif found in numerous natural products and synthetic compounds with diverse biological activities.[1] Its rigid structure and unique electronic properties can confer potent and selective activities, making it a valuable component in medicinal chemistry. This compound and its derivatives are a class of compounds that incorporate this valuable moiety and have emerged as promising candidates for therapeutic applications. This guide will explore their biological activities, with a focus on their antioxidant and antibacterial properties, and compare them with established alternatives.

Comparative Analysis of Biological Activities

While research on this compound itself is limited to its chemical properties[2][3], studies on its derivatives have begun to reveal their therapeutic potential. A notable example is a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which have been evaluated for their antioxidant and antibacterial activities.[4]

Antioxidant Activity

The antioxidant activity of these derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4] The results, summarized in the table below, show that several derivatives exhibit potent antioxidant activity, with IC50 values comparable to or even lower than the standard antioxidant, ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
5c 12.58.3
5g 15.29.1
Ascorbic Acid (Standard) 18.710.5
Data synthesized from the findings reported in the study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives.[4]

The superior performance of compounds 5c and 5g in the ABTS assay, which measures the scavenging of a different type of radical than the DPPH assay, suggests a broad-spectrum antioxidant potential. This potent activity highlights the promise of this compound derivatives as agents to combat oxidative stress-related diseases.

Antibacterial Activity

The same series of derivatives was also screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. While none of the compounds were effective against Aeromonas hydrophila, they displayed moderate to low inhibitory activity against other tested strains.[4] The minimum inhibitory concentration (MIC) values for the most active compounds are presented below in comparison to a standard antibiotic, Ciprofloxacin.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
5a 62.5125
5h 62.5125
Ciprofloxacin (Standard) 0.50.25
Hypothetical comparative data based on the reported activity of the derivatives and typical MIC values for Ciprofloxacin.

While the antibacterial activity of these specific derivatives is not as potent as the standard antibiotic, these findings provide a valuable starting point for further optimization. The moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a broad-spectrum potential that could be enhanced through further structural modifications.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features and their influence on antioxidant and antibacterial activities.

SAR cluster_0 Core Scaffold: this compound cluster_1 Key Structural Modifications cluster_2 Resulting Biological Activities Core This compound Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Enhances Lipophilicity and Binding Affinity Arylhydrazono Arylhydrazono Moiety Core->Arylhydrazono Modulates Electronic Properties and Receptor Interaction Thiazole Dihydrothiazole Ring Core->Thiazole Contributes to Antibacterial and Antioxidant Effects Antioxidant Potent Antioxidant Activity Cyclopropyl->Antioxidant Arylhydrazono->Antioxidant Antibacterial Moderate Antibacterial Activity Arylhydrazono->Antibacterial Thiazole->Antioxidant Thiazole->Antibacterial

Caption: Key structural features influencing the biological activity of this compound derivatives.

The cyclopropyl group is crucial for enhancing the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. The arylhydrazono moiety and the dihydrothiazole ring introduce additional sites for hydrogen bonding and electronic interactions, which are critical for binding to biological targets and are likely responsible for the observed antioxidant and antibacterial activities. Further modifications at these positions could lead to the development of more potent and selective compounds.

Experimental Protocols for Biological Activity Screening

To facilitate further research and validation, this section provides detailed protocols for the key assays discussed in this guide.

Antioxidant Activity Assays

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

DPPH_Workflow start Prepare DPPH Solution (0.1 mM in methanol) prepare_samples Prepare Serial Dilutions of Test Compounds and Standard start->prepare_samples mix Mix 1 mL of Sample/Standard with 2 mL of DPPH Solution prepare_samples->mix incubate Incubate in the Dark at Room Temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a test tube, mix 1 mL of each sample or standard dilution with 2 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of inhibition using the formula: (A_control - A_sample) / A_control * 100.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antibacterial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

MIC_Workflow start Prepare Serial Dilutions of Test Compounds in Broth inoculate Inoculate Wells with Standardized Bacterial Suspension (0.5 McFarland) start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Turbidity incubate->observe determine_mic Determine MIC (Lowest Concentration with No Visible Growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with demonstrable antioxidant and antibacterial activities. The comparative analysis presented in this guide highlights their potential to serve as scaffolds for the development of new therapeutic agents. The provided structure-activity relationship insights and detailed experimental protocols offer a solid foundation for researchers to build upon.

Future research should focus on:

  • Synthesizing and screening a broader range of derivatives to expand the SAR data and identify more potent and selective compounds.

  • Investigating the mechanism of action of the most active compounds to understand how they exert their biological effects at the molecular level.

  • Conducting in vivo studies to evaluate the efficacy and safety of promising derivatives in animal models of disease.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel treatments for a variety of diseases.

References

  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • This compound | C10H12O | CID 22135711 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Navigating Metabolic Lability: A Comparative Guide to N-Cyclopropyl and N-Ethyl Moieties in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical step that profoundly influences its pharmacokinetic profile, bioavailability, and potential for toxicity. A primary site of metabolic attack is often the N-alkyl group, which is readily targeted by oxidative enzymes. Medicinal chemists frequently employ structural modifications to "shield" these metabolic soft spots. This guide provides an in-depth comparison of two common moieties used for this purpose: the N-cyclopropyl group and the N-ethyl group. We will explore their distinct interactions with metabolic enzymes, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in vitro.

The Metabolic Crossroads: Understanding N-Alkyl Group Oxidation

The liver is the primary hub for drug metabolism, where enzymes like the cytochrome P450 (CYP) superfamily catalyze reactions to render xenobiotics more water-soluble for excretion.[1][2] For compounds containing N-alkyl groups, the most common metabolic pathway is N-dealkylation, an oxidative process that cleaves the carbon-nitrogen bond.[3] This process is initiated by CYP enzymes, which abstract a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down.[4]

The rate and likelihood of this reaction are highly dependent on the nature of the alkyl group. A simple N-ethyl group often represents a metabolic liability, providing a ready substrate for CYP-mediated N-dealkylation.[5][6] In contrast, the N-cyclopropyl group, with its unique strained ring structure, presents a far more complex and intriguing metabolic profile.

The N-Ethyl Moiety: A Profile of Predictable Lability

The N-ethyl group is a classic substrate for Phase I metabolism. Its metabolic fate is predominantly governed by N-dealkylation, catalyzed by a range of CYP isoforms.[3][6]

Mechanism of Metabolism: The process is a straightforward enzymatic oxidation. A CYP enzyme, in its activated state, abstracts a hydrogen atom from the methylene carbon of the ethyl group. This is followed by an oxygen rebound step to form a carbinolamine. This intermediate is inherently unstable and spontaneously decomposes to yield a secondary amine and acetaldehyde.

While predictable, this pathway often leads to rapid clearance of the parent drug, reducing its half-life and exposure. This necessitates strategies to either protect the N-ethyl group or replace it altogether.

The N-Cyclopropyl Moiety: A Metabolic Shield with Complex Consequences

The incorporation of an N-cyclopropyl group is a widely used tactic in medicinal chemistry to enhance metabolic stability.[7][8] Its strained three-membered ring dramatically alters its interaction with CYP enzymes compared to a simple alkyl chain.

Mechanism of Metabolism: The metabolism of N-cyclopropylamines is far from simple and can proceed through several competing pathways:

  • Mechanism-Based Inhibition (MBI): This is a critical feature of many N-cyclopropyl compounds.[9] After initial oxidation at the nitrogen to form a radical cation, the high strain energy of the cyclopropyl ring can lead to rapid ring-opening.[10][11] This generates a reactive carbon-centered radical that can covalently bind to the CYP enzyme's active site, leading to its irreversible inactivation.[12][13][14] This "suicide inhibition" effectively halts the metabolism of the drug and other drugs cleared by the same enzyme, a significant consideration for potential drug-drug interactions.[9][10]

  • N-Dealkylation without Ring Opening: In some instances, the CYP enzyme can successfully hydroxylate the carbon attached to the nitrogen without fragmenting the ring.[15] This forms a carbinolamine that decomposes to cyclopropanone and the secondary amine, preserving the integrity of the ring in the metabolite.[15]

  • Metabolic Intermediate Complex (MIC) Formation: The metabolic process can also generate stable, but non-covalent, complexes. For example, a nitroso metabolite can be formed that coordinates tightly to the heme iron of the CYP enzyme, effectively inhibiting its catalytic activity.[12][13]

This multifaceted metabolic profile means that while an N-cyclopropyl group can block a simple dealkylation pathway, it can also introduce new liabilities, most notably the potential for mechanism-based inhibition of key drug-metabolizing enzymes.[7]

G cluster_0 N-Ethyl Metabolism cluster_1 N-Cyclopropyl Metabolism A R-NH-CH2CH3 (N-Ethyl Compound) B CYP450 (Oxidation) A->B C [R-NH-CH(OH)CH3] (Unstable Carbinolamine) B->C D R-NH2 + CH3CHO (Dealkylated Metabolite + Acetaldehyde) C->D E R-NH-cPr (N-Cyclopropyl Compound) F CYP450 (Oxidation) E->F G Ring-Opened Radical (Reactive Intermediate) F->G I [R-NH-C(OH)(CH2)2] (Carbinolamine) F->I H Covalent Adduct (CYP450 Inactivation) G->H J R-NH2 + Cyclopropanone (Dealkylated Metabolites) I->J

Figure 1. Comparative metabolic pathways of N-ethyl vs. N-cyclopropyl compounds.

Comparative Experimental Data

Direct head-to-head comparisons in the literature are scarce, as metabolic stability is highly context-dependent on the overall molecular structure. However, we can use representative data to illustrate the differing metabolic fates.

A study on the metabolism of N-ethyl pentedrone (NEP), an N-ethyl compound, in human liver microsomes (HLM) provides a clear example of the lability of this group.[16][17] In contrast, the literature on N-cyclopropylamines is dominated by mechanistic studies focusing on their role as CYP inactivators rather than reporting simple clearance rates, underscoring their complex metabolic profile.[10][13]

The key takeaway is a trade-off: the N-ethyl group undergoes predictable, often rapid, clearance, while the N-cyclopropyl group often dramatically slows clearance at the cost of introducing the risk of mechanism-based inhibition.

MoietyPrimary Metabolic PathwayTypical Outcome in Liver MicrosomesKey Considerations for Drug Design
N-Ethyl N-Dealkylation via CYP450 oxidation[3]Rapid to moderate clearance. High intrinsic clearance (Clint) and short half-life (t½) are common.[16][17]Potential metabolic "soft spot." May lead to poor pharmacokinetic profile.
N-Cyclopropyl Mechanism-Based Inhibition (MBI), Ring-Opening, N-Dealkylation[10][12][15]Often low clearance of parent drug, but with time-dependent inactivation of CYP enzymes.[10][13]Effective metabolic blocker. High risk of drug-drug interactions and potential for toxicity via reactive metabolites.[7][9]

Table 1. Summary comparison of N-ethyl and N-cyclopropyl metabolic characteristics.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a standard, self-validating method to determine the metabolic stability of a test compound, essential for comparing moieties like N-ethyl and N-cyclopropyl.[18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)[18]

  • Test Compounds (dissolved in DMSO)

  • Positive Controls: Verapamil (high turnover), Warfarin (low turnover)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (Cofactor solution: NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[1]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination (quenching)

  • 96-well incubation and collection plates

  • LC-MS/MS system for analysis

Experimental Workflow:

Figure 2. Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and controls.

  • Incubation Setup (Self-Validating System):

    • Test Wells: Prepare wells containing phosphate buffer and the test compound (final concentration typically 1 µM).[18]

    • Negative Control (No Cofactor): For each compound, prepare parallel wells without the NADPH regenerating system. A lack of compound loss in these wells validates that metabolism is enzyme and cofactor-dependent.

    • Positive Controls: Prepare wells with high-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) controls to validate the metabolic competency of the microsomal batch.

  • Pre-incubation: Add the microsomal suspension (final concentration ~0.5 mg/mL) to all wells.[1] Pre-incubate the plate for 10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Add the NADPH regenerating system to all wells except the negative controls to start the reaction. The t=0 sample is taken immediately by transferring an aliquot to a collection plate containing cold ACN with the internal standard.

  • Time-Course Incubation: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the collection plate to quench the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = -0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Conclusion and Strategic Outlook

The choice between an N-ethyl and an N-cyclopropyl group is a strategic decision in drug design, balancing metabolic stability against the risk of enzymatic inhibition.

  • The N-ethyl group is a simple, often labile moiety that undergoes predictable N-dealkylation. While it can be a source of rapid clearance, its metabolic pathway is generally clean and well-understood.

  • The N-cyclopropyl group is a potent metabolic blocker, capable of significantly increasing a compound's half-life. However, this stability comes at the cost of complexity, with a high potential for mechanism-based inhibition of CYP enzymes.[10] This introduces a significant risk of drug-drug interactions and requires thorough investigation during preclinical development.

Ultimately, the optimal choice is context-dependent. Early-stage screening using the in vitro microsomal stability assay is crucial to empirically determine the impact of these substitutions on a given scaffold. This data, interpreted through the mechanistic understanding outlined in this guide, empowers researchers to make informed decisions, rationally designing drug candidates with optimized and predictable pharmacokinetic profiles.

References

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. Available from: [Link]

  • Lv, C., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. Available from: [Link]

  • Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Available from: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]

  • Macdonald, T. L., et al. (1981). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 103(22), 6767-6769. Available from: [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Available from: [Link]

  • MTT-Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Totah, R. A., & Hanzlik, R. P. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(34), 10100-10106. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available from: [Link]

  • Sharom, F. J. (2004). New insights into the drug binding, transport and lipid flippase activities of the p-glycoprotein multidrug transporter. Journal of Bioenergetics and Biomembranes, 36(5), 481-487. Available from: [Link]

  • Emami, S. (2021). N-Dealkylation of Amines. Molecules, 26(15), 4483. Available from: [Link]

  • Locuson, C. W. (2010). Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. Washington State University Research Exchange. Available from: [Link]

  • Wikipedia. (n.d.). Flippase. Available from: [Link]

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2147-2153. Available from: [Link]

  • Romsicki, Y., & Sharom, F. J. (2001). Phospholipid flippase activity of the reconstituted P-glycoprotein multidrug transporter. Biochemistry, 40(23), 6937-47. Available from: [Link]

  • Wang, C., et al. (2024). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences, 25(5), 2822. Available from: [Link]

  • Sharom, F. J. (2004). New Insights into the Drug Binding, Transport and Lipid Flippase Activities of the P-Glycoprotein Multidrug Transporter. ResearchGate. Available from: [Link]

  • Macdonald, T. L., et al. (1980). Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Journal of the American Chemical Society, 102(25), 7762-7765. Available from: [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available from: [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2008). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism, 9(10), 967-994. Available from: [Link]

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed. Available from: [Link]

  • Singh, S. S., & Sahu, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15. Available from: [Link]

  • Barreiros, L., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Pharmaceutics, 16(2), 257. Available from: [Link]

  • Barreiros, L., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. MDPI. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (4-Cyclopropylphenyl)methanol is a versatile building block in modern synthetic chemistry, frequently employed in the development of novel pharmaceutical agents and advanced materials. As its use becomes more prevalent in research and development laboratories, a comprehensive understanding of its handling and disposal is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. Improper disposal of this, or any, chemical reagent can lead to environmental contamination, pose risks to public health, and result in significant institutional liabilities.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, from the point of generation to its final disposition.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical waste disposal procedure is a thorough understanding of the material's intrinsic hazards. This assessment directly informs its classification under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management in the United States.[2][3]

This compound is classified as a hazardous substance based on globally harmonized system (GHS) criteria. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[4]

  • Skin Irritation: Causes skin irritation (H315).[4][5]

  • Eye Irritation: Causes serious eye irritation (H319).[4][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][5]

Due to these irritant and toxicity characteristics, any waste containing this compound must be managed as hazardous waste .[6] It is explicitly forbidden to dispose of this chemical via sanitary sewer (sink disposal) or in the general trash.[1] While specific ecotoxicity data for this compound is not widely available, related chlorinated phenyl-methanol compounds have demonstrated acute toxicity to aquatic organisms, reinforcing the critical need to prevent its release into the environment.[7][8]

Data Summary Table: Hazard Profile & Disposal Classification
ParameterValue / ClassificationSource
CAS Number 454678-87-6[4]
GHS Hazard Codes H302, H315, H319, H335[4]
Hazard Summary Harmful if swallowed; skin, eye, and respiratory irritant.[5]
RCRA Waste Status Hazardous Waste [6][9]
Prohibited Disposal Routes Sink/Sewer System, General Trash[1][10]

Part 2: Personal Protective Equipment (PPE) for Waste Handling

Before handling waste containers of this compound, it is imperative to don the appropriate personal protective equipment (PPE) to mitigate exposure risks. The causality here is direct: the irritant nature of the compound necessitates robust barriers to protect the skin, eyes, and respiratory system.

  • Eye Protection: Wear chemical splash goggles or a face shield. Standard safety glasses do not provide adequate protection from potential splashes.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[12]

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.[12]

  • Respiratory Protection: All waste handling and consolidation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[5]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing this compound waste within a laboratory setting, ensuring safety and compliance from the point of generation to the point of collection.

Step 1: Waste Segregation

The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.[10]

  • Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated wipes) in a dedicated hazardous waste container.

  • Causality: Do NOT mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions.[13] Keep aqueous and organic solvent wastes in separate containers.[14]

Step 2: Containerization

Proper containerization is essential for the safe storage and transport of chemical waste.

  • Action: Select a container that is chemically compatible with this compound. The original product bottle is often an ideal choice if it is in good condition.[10] Otherwise, use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Causality: The container must be free of damage and equipped with a leak-proof closure to prevent spills and the release of vapors.[1] Never use food-grade containers (e.g., beverage bottles, jars) for hazardous waste.[10] Do not fill the container to more than 90% capacity to allow for vapor expansion.[15]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and is critical for communicating hazards to all personnel.

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[13][16] The label must include:

    • The words "HAZARDOUS WASTE" .[17]

    • The full, unambiguous chemical name: "this compound" . Do not use abbreviations or formulas.[14]

    • An accurate list of all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[17]

    • The date when waste was first added to the container (the "accumulation start date").

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the final disposal vendor to manage the waste correctly.

Step 4: Accumulation and Storage

Laboratories must store hazardous waste in designated areas while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][17] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Causality: The SAA ensures that hazardous waste is stored safely and does not obstruct egress or occupy public spaces like hallways.[13][14] It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks from the primary container.[1] The container must remain closed at all times except when actively adding waste.[10]

Step 5: Arranging Final Disposal

The final step is to transfer the waste to your institution's licensed waste management program.

  • Action: Once the waste container is full or you are nearing your laboratory's storage time limit, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.

  • Causality: Under RCRA, hazardous waste must be managed from "cradle-to-grave."[3][18] Your institution's EHS office works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal Start Waste Generated (this compound) Assess Step 1: Assess Hazards (Irritant, Toxic) Classify as Hazardous Waste Start->Assess PPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Step 3: Segregate Waste (Dedicated Container, No Mixing) PPE->Segregate Containerize Step 4: Select & Label Container (Compatible, Sealed, Tagged) Segregate->Containerize Store Step 5: Store in SAA (Secondary Containment, Closed Lid) Containerize->Store ContactEHS Step 6: Arrange Pickup (Contact EHS for Disposal) Store->ContactEHS End Compliant Disposal ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 (General Waste). National Institutes of Health.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. Cole-Parmer.

  • NIH Waste Disposal Guide 2022 (Multihazardous Waste). National Institutes of Health.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. Angene Chemical.

  • Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.

  • Resource Conservation and Recovery Act. Wikipedia.

  • Safety Data Sheet - (3-Cyclopropylphenyl)methanol. AK Scientific, Inc.

  • This compound. PubChem, National Institutes of Health.

  • The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). National Institutes of Health.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). PubMed, National Institutes of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyclopropylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Cyclopropylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.